Lisuride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGVLQUQGGVSM-KBXCAEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19875-60-6 (maleate (1:1)) | |
| Record name | Lisuride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023217, DTXSID30274075 | |
| Record name | Lisuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lisuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lisuride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-01 g/L | |
| Record name | Lisuride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18016-80-3, 140387-89-9 | |
| Record name | Lisuride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lisuride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisuride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lisuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lisuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lisuride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LISURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lisuride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Lisuride on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of lisuride, an ergoline derivative, at the dopamine D2 receptor (D2R). This compound is a potent dopamine agonist used in the treatment of Parkinson's disease, migraine, and hyperprolactinemia.[1][2] This document details its binding affinity, functional activity as a partial agonist, and its influence on downstream signaling pathways, including G-protein coupling and β-arrestin recruitment. A key focus is the concept of biased agonism, a critical aspect of modern pharmacology. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized through Graphviz diagrams to facilitate a deeper understanding of this compound's complex pharmacology at the D2R.
Introduction
This compound is a semi-synthetic ergot alkaloid derivative that exhibits a complex pharmacological profile.[1] Its therapeutic efficacy in various neurological and endocrine disorders is primarily attributed to its interaction with dopamine D2 receptors.[3][4] The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for therapeutic intervention in a range of central nervous system disorders. Upon activation, the D2R can initiate a cascade of intracellular signaling events, primarily through two distinct pathways: the canonical G-protein pathway and the non-canonical β-arrestin pathway. The balance between these pathways, a concept known as biased agonism or functional selectivity, is a crucial determinant of a ligand's overall cellular and physiological effect. This guide delves into the specifics of this compound's interaction with the D2R, with a particular emphasis on its functional selectivity.
Binding Affinity of this compound at the Dopamine D2 Receptor
The initial step in this compound's mechanism of action is its binding to the D2 receptor. The affinity of a ligand for its receptor is a measure of how tightly it binds and is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Quantitative Data: Binding Affinity
The following table summarizes the reported binding affinities of this compound for the human dopamine D2 receptor.
| Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| [3H]Spiperone | CHO cells expressing human D2L receptors | 0.52 | (Not explicitly stated for this compound, but a common radioligand) |
| [3H]N-methylspiperone | HEK293 cells expressing human D2 receptors | 0.45 | (Not explicitly stated for this compound, but a common radioligand) |
Note: Specific Ki values for this compound from the search results were not consistently available in the desired format for direct inclusion. The table reflects typical radioligands used in D2R binding assays.
Experimental Protocol: Radioligand Binding Assay
A common method to determine the binding affinity of a compound is the competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand with high affinity and selectivity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the D2R-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).
-
Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Functional Activity of this compound at the Dopamine D2 Receptor
This compound is classified as a partial agonist at the dopamine D2 receptor. This means that it binds to and activates the receptor, but produces a submaximal response compared to a full agonist like dopamine.
G-Protein Signaling Pathway
The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway: D2R G-Protein Activation
Quantitative Data: G-Protein Activation
The potency and efficacy of this compound in activating the G-protein pathway can be quantified using functional assays such as the GTPγS binding assay or by measuring changes in cAMP levels.
| Assay | Cell Line | Parameter | Value |
| GTPγS Binding | CHO cells expressing human D2R | EC50 | Not available in search results |
| cAMP Inhibition | HEK293 cells expressing human D2R | IC50 | Not available in search results |
Note: Specific EC50/IC50 values for this compound in these assays were not found in the provided search results. The table structure is provided for when such data becomes available.
Experimental Protocol: GTPγS Binding Assay
Objective: To measure the ability of this compound to stimulate G-protein activation at the D2 receptor.
Materials:
-
D2R-containing membranes.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound at various concentrations.
-
GDP (to ensure G-proteins are in an inactive state).
-
Assay buffer.
-
Scintillation counter and filters.
Procedure:
-
Pre-incubation: Incubate D2R membranes with this compound and GDP.
-
Initiation: Start the reaction by adding [35S]GTPγS. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Incubation: Allow the binding to proceed for a defined period.
-
Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS by filtration.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect).
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to the D2R can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and in initiating G-protein-independent signaling cascades.
Signaling Pathway: D2R β-Arrestin Recruitment
Quantitative Data: β-Arrestin Recruitment
The ability of this compound to promote the interaction between the D2 receptor and β-arrestin can be quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET).
| Assay | Cell Line | Parameter | Value |
| BRET | HEK293 cells co-expressing D2R-Rluc and β-arrestin-YFP | EC50 | Not available in search results |
Note: Specific EC50 values for this compound in β-arrestin recruitment assays were not found in the provided search results.
Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To measure this compound-induced recruitment of β-arrestin to the D2 receptor in living cells.
Materials:
-
HEK293 cells co-transfected with constructs for D2R fused to a Renilla luciferase (Rluc; the BRET donor) and β-arrestin fused to a yellow fluorescent protein (YFP; the BRET acceptor).
-
Coelenterazine h (the luciferase substrate).
-
This compound at various concentrations.
-
A microplate reader capable of detecting BRET signals.
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the D2R-Rluc and β-arrestin-YFP constructs.
-
Plating: Plate the transfected cells in a 96-well microplate.
-
Stimulation: Treat the cells with varying concentrations of this compound.
-
Substrate Addition: Add the coelenterazine h substrate.
-
BRET Measurement: Measure the light emission at wavelengths corresponding to the donor (Rluc) and the acceptor (YFP) using a BRET-compatible microplate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment. Plot the BRET ratio against the this compound concentration to determine the EC50.
Biased Agonism of this compound at the Dopamine D2 Receptor
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. A G-protein-biased agonist would primarily activate G-protein signaling with little to no β-arrestin recruitment, and vice-versa for a β-arrestin-biased agonist. While this compound is known to be a G-protein biased agonist at the serotonin 5-HT2A receptor, its bias profile at the dopamine D2 receptor is not as well-defined in the provided search results. Further research is needed to definitively characterize the biased signaling of this compound at the D2R.
Logical Diagram: Biased Agonism
Conclusion
This compound's mechanism of action at the dopamine D2 receptor is multifaceted, characterized by its high binding affinity and its functional profile as a partial agonist. It modulates downstream signaling through both G-protein and β-arrestin pathways. While its G-protein-mediated effects, leading to the inhibition of adenylyl cyclase, are well-established, a more detailed quantitative understanding of its potential biased agonism at the D2R is an area for further investigation. A comprehensive characterization of this compound's signaling bias will be instrumental in understanding its full therapeutic potential and side-effect profile, and in guiding the development of next-generation D2R-targeting therapeutics with improved efficacy and safety. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals working in this field.
References
A Technical Guide to the Binding Affinity and Functional Profile of Lisuride at the Serotonin 5-HT1A Receptor
This document provides an in-depth analysis of the interaction between the ergoline derivative, lisuride, and the serotonin 1A (5-HT1A) receptor. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound's receptor binding characteristics, functional activity, and the methodologies used for their determination.
Quantitative Binding and Functional Data
This compound exhibits a high affinity for the serotonin 5-HT1A receptor, acting as a potent agonist.[1][2][3] Its binding affinity is often compared to that of the endogenous ligand, serotonin itself.[3] The quantitative parameters from various studies are summarized below.
Table 1: this compound Binding Affinity (Ki) for the 5-HT1A Receptor
This table presents the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor, a measure of its binding affinity. A lower Ki value indicates a higher affinity.
| Compound | Receptor | Radioligand Displaced | Preparation | Ki (nM) | Reference |
| This compound | Human 5-HT1A | [3H]-(+)-8-OH-DPAT | Recombinant Cells | 0.4 | [4] |
| This compound | Rat 5-HT1A | [3H]8-OH-DPAT | Hippocampus | 0.5 | |
| Serotonin (5-HT) | Rat 5-HT1A | [3H]8-OH-DPAT | Hippocampus | 0.5 | |
| 8-OH-DPAT | Human 5-HT1A | [3H]-Way100635 | Recombinant Cells | 0.66 |
Table 2: this compound Functional Potency (EC50) and Efficacy at the 5-HT1A Receptor
This table outlines the functional activity of this compound, including its potency (EC50), which is the concentration required to elicit a half-maximal response, and its efficacy (Emax), which describes the maximum response achievable.
| Assay Type | Parameter | Preparation | This compound Value | Reference |
| Hypothermia (in vivo) | ED50 | C57BL/6J Mice | 0.008 - 0.023 mg/kg | |
| Hypolocomotion (in vivo) | ED50 | C57BL/6J Mice | 0.008 - 0.023 mg/kg |
Note: In vivo studies demonstrate potent 5-HT1A-mediated physiological responses at very low doses, which is consistent with high receptor affinity and agonist efficacy.
Table 3: Comparative Binding Profile of this compound at Various Receptors
To provide context, this table shows this compound's binding affinity for other relevant neurotransmitter receptors. This highlights its dual action, particularly at dopamine D2 receptors.
| Receptor Subtype | Ki (nM) | Reference |
| Serotonin 5-HT1A | 0.4 - 0.5 | |
| Dopamine D2 | 2.0 | |
| Serotonin 5-HT1D | Sub-nanomolar | |
| Serotonin 5-HT2A | High Affinity | |
| Serotonin 5-HT2B | High Affinity | |
| Serotonin 5-HT2C | High Affinity | |
| Adrenergic α2A/B/C | Sub-nanomolar |
Signaling and Experimental Workflows
Canonical 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist like this compound, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequences are the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and a decrease in firing rate.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound, a competitive radioligand binding assay is employed. This method measures the ability of this compound to displace a known high-affinity radiolabeled ligand (e.g., [3H]8-OH-DPAT) from the 5-HT1A receptor. The amount of radioligand displaced is proportional to the affinity of the unlabeled test compound (this compound).
Experimental Workflow: [35S]GTPγS Functional Assay
The [35S]GTPγS binding assay is a functional test that measures the activation of G-proteins following receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. The amount of [35S]GTPγS incorporated is directly proportional to the degree of G-protein activation by the agonist (this compound), allowing for the determination of its potency (EC50) and efficacy (Emax).
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for the key assays used to characterize this compound's interaction with the 5-HT1A receptor.
Protocol: Competitive Radioligand Binding Assay (Ki Determination)
This protocol describes a method to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand from the human 5-HT1A receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), typically at a final concentration near its Kd (e.g., 1-2 nM).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Control: 10 µM Serotonin (5-HT) or WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration (e.g., via Bradford assay) and dilute to a final desired concentration (e.g., 10-20 µg protein/well).
-
Assay Plate Setup: To a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding: Assay buffer + Radioligand.
-
Non-specific Binding: Non-specific Control (e.g., 10 µM 5-HT) + Radioligand.
-
Competition: Dilutions of this compound + Radioligand.
-
-
Initiate Reaction: Add the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [35S]GTPγS Functional Assay (EC50/Emax Determination)
This protocol outlines a method to measure the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate G-protein activation.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Reagents: Guanosine diphosphate (GDP), MgCl2, NaCl.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol.
-
Assay Plate Setup: In a 96-well plate, combine the membrane preparation (e.g., 5-20 µg protein/well), a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of this compound.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate, typically for 60 minutes at 30°C, to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Basal Binding: Binding of [35S]GTPγS in the absence of an agonist.
-
Stimulated Binding: Binding in the presence of this compound.
-
Plot the percentage of stimulation above basal against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation achieved) from the curve.
References
- 1. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anxiolytic effects of this compound and its agonistic action to central 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacological Profile of Lisuride: An In-depth Technical Guide for Researchers
An Overview of an Ergot Derivative with a Complex Monoaminergic Profile
Lisuride, an ergoline derivative, presents a multifaceted pharmacological profile characterized by its interactions with a broad range of monoaminergic receptors, primarily dopamine and serotonin receptors. This technical guide provides a comprehensive overview of this compound's receptor binding affinity, functional activity, and the intracellular signaling cascades it modulates. Detailed experimental protocols for key assays are provided, along with pharmacokinetic data, to support further research and drug development efforts.
Receptor Binding Affinity
This compound exhibits high affinity for multiple dopamine and serotonin receptor subtypes, with sub-nanomolar to low nanomolar Ki values. Its binding profile also extends to adrenergic and histamine receptors, contributing to its complex pharmacological effects. The following table summarizes the binding affinities of this compound at various human recombinant receptors.
| Receptor Family | Receptor Subtype | Ki (nM) | Radioligand | Source |
| Dopamine | D1 | Low nanomolar | [3H]-SCH23390 | [1] |
| D2 | 2.0 | [3H]-Spiperone | [2] | |
| D3 | Sub-nanomolar | [3H]-(+)-7-OH-DPAT | [3] | |
| D4 | Low nanomolar | - | [4] | |
| D5 | 3.55 | [3H]-SCH23390 | [5] | |
| Serotonin | 5-HT1A | 0.5 | [3H]-8-OH-DPAT | |
| 5-HT1B | - | - | ||
| 5-HT1D | Sub-nanomolar | - | ||
| 5-HT2A | Low nanomolar | - | ||
| 5-HT2B | Antagonist | - | ||
| 5-HT2C | Low nanomolar | - | ||
| Adrenergic | α1A | Low nanomolar | - | |
| α2A | Sub-nanomolar | - | ||
| α2B | Sub-nanomolar | - | ||
| α2C | Sub-nanomolar | - | ||
| Histamine | H1 | Low nanomolar | - |
Functional Activity at Key Receptors
This compound's functional activity is complex, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype. This pleiotropic activity is central to its therapeutic effects and side-effect profile.
| Receptor | Functional Activity | Assay Type | EC50 (nM) | Emax (% of reference agonist) | Reference Agonist |
| Dopamine D2 | Partial Agonist | cAMP Inhibition | - | - | Dopamine |
| Serotonin 5-HT1A | Full/Near-full Agonist | - | - | - | Serotonin |
| Serotonin 5-HT2A | Partial Agonist | miniGαq Recruitment | - | 15% | LSD |
| Serotonin 5-HT2A | Partial Agonist | β-arrestin 2 Recruitment | - | 52% | LSD |
| Serotonin 5-HT2B | Silent Antagonist | - | - | - | - |
| Serotonin 5-HT2C | Partial Agonist | - | - | - | Serotonin |
| Histamine H1 | Partial Agonist | Inositol Phosphate Accumulation | pEC50 = 7.9 | - | Histamine |
Signaling Pathways
This compound's engagement with its primary targets, the dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors, initiates distinct downstream signaling cascades.
Dopamine D2 Receptor Signaling
As a D2 receptor agonist, this compound primarily couples to the Gi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Downstream effects include the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.
Serotonin 5-HT2A Receptor Signaling
At the 5-HT2A receptor, this compound acts as a biased partial agonist. The canonical pathway for 5-HT2A receptor activation involves coupling to Gq/11 G-proteins, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound shows a preference for the β-arrestin pathway over the Gq pathway, which is thought to contribute to its non-hallucinogenic properties compared to the structurally similar LSD.
Serotonin 5-HT1A Receptor Signaling
This compound is a potent agonist at 5-HT1A receptors, which are also coupled to Gi/o G-proteins. Similar to D2 receptors, activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This signaling pathway is associated with neuronal hyperpolarization and a reduction in neuronal firing rate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. 27280 [pdspdb.unc.edu]
Early Research on Lisuride for Parkinson's Disease: A Technical Guide
This technical guide provides an in-depth analysis of the foundational research on lisuride for the treatment of Parkinson's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of early clinical trials, experimental methodologies, and the pharmacological underpinnings of this compound's effects.
Core Concepts: Mechanism of Action
This compound is an ergot derivative that was investigated for its potential in managing Parkinson's disease due to its action as a dopamine receptor agonist.[1] Its primary mechanism is the direct stimulation of postsynaptic dopamine D2 receptors, which helps to compensate for the depleted dopamine levels characteristic of Parkinson's disease.[1][2] this compound also exhibits a complex pharmacology, interacting with various other receptor systems, which contributes to its overall therapeutic and side-effect profile. It has a high affinity for D2 and D3 dopamine receptors and also interacts with serotonin (5-HT) receptors, notably acting as a potent agonist at 5-HT1A receptors.[3][4] This dual activation of dopamine and serotonin pathways is a key aspect of its action.
Receptor Binding Profile of this compound
The affinity of this compound for various neurotransmitter receptors has been quantified in early preclinical studies. The following table summarizes the inhibitory constants (Ki) of this compound at key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | 2.0 |
| Dopamine D3 | 1.7 |
| Serotonin 5-HT1A | 0.4 - 0.5 |
This table presents a selection of key receptor affinities from early research.
Key Signaling Pathways
This compound's therapeutic effects in Parkinson's disease are primarily mediated through the activation of dopamine D2 receptors in the striatum. This action mimics the natural role of dopamine in the basal ganglia circuitry, thereby improving motor control. The following diagram illustrates the proposed signaling pathway.
Early Clinical Trial Data
Early clinical investigations of this compound in Parkinson's disease patients explored its efficacy both as a monotherapy and as an adjunct to levodopa treatment. These studies provided crucial data on its potential benefits and limitations.
Efficacy of this compound as Monotherapy and Combination Therapy
A notable randomized, prospective trial by Rinne (1989) in 90 de novo Parkinsonian patients compared this compound monotherapy, levodopa monotherapy, and a combination of this compound with a low dose of levodopa over a four-year period. The findings indicated that while this compound monotherapy resulted in less improvement in parkinsonian disability compared to levodopa, it was associated with significantly fewer end-of-dose disturbances and peak-dose dyskinesias. The early combination of this compound and a low dose of levodopa provided a therapeutic response comparable to high-dose levodopa alone but with a lower incidence of motor fluctuations.
Another study by Lieberman and colleagues (1981) investigated this compound in 10 patients with moderate to marked Parkinson's disease who had a diminished response to levodopa. When levodopa was replaced with this compound, there was a significant reduction in bradykinesia, gait disorder, and total Parkinson's disease disability scores.
The following table summarizes key efficacy data from these early trials.
| Study (Year) | Treatment Group | Number of Patients | Key Efficacy Outcomes |
| Rinne (1989) | This compound Monotherapy | 30 | Less improvement in parkinsonian disability than levodopa, but fewer end-of-dose disturbances and peak-dose dyskinesias. |
| Levodopa Monotherapy | 30 | Greater improvement in parkinsonian disability, but more motor complications. | |
| This compound + Low-Dose Levodopa | 30 | Therapeutic response equal to high-dose levodopa with fewer motor fluctuations. | |
| Lieberman et al. (1981) | This compound replacing Levodopa | 10 | Significant reduction in bradykinesia, gait disorder, and total disability score. |
| Lieberman et al. (1981) | This compound + Levodopa | 20 | Significant improvement in all symptoms; increase in 'on' time from 4.6 to 9.6 hours in patients with "on-off" phenomena. |
| Lieberman et al. (1983) | This compound alone or with Levodopa | 63 | 34% decrease in disability in 'on' period; 16% decrease in disability in 'off' period; 96% increase in 'on' hours. |
Safety and Tolerability in Early Trials
The side-effect profile of this compound was also characterized in these early studies. Common adverse effects included nausea, vomiting, dizziness, and headache. More significant were psychiatric side effects such as hallucinations and confusion, which were noted as a major limiting factor in some patients, particularly those with pre-existing cognitive impairment or those on concurrent anticholinergic medications.
| Study (Year) | Common Adverse Effects | Serious Adverse Effects |
| Lieberman et al. (1981) | Nausea, mental changes | Mental changes leading to discontinuation in 3/10 patients. |
| Lieberman et al. (1983) | Not specified | Organic confusional syndrome, particularly in patients with dementia or on anticholinergics. |
| General Reports | Nausea, vomiting, dizziness, headache | Hallucinations, confusion, mood changes |
Experimental Protocols of Key Early Studies
The methodologies employed in the early clinical trials of this compound were foundational in establishing its clinical profile. The following sections detail the protocols of two seminal studies.
Rinne (1989): A Randomized, Prospective Trial in De Novo Patients
This study aimed to compare the long-term efficacy and safety of this compound alone and in combination with levodopa against levodopa monotherapy in newly diagnosed Parkinson's disease patients.
Experimental Workflow:
-
Patient Population: 90 patients with idiopathic Parkinson's disease who had not previously received levodopa.
-
Study Design: A randomized, prospective trial with a 4-year follow-up period.
-
Treatment Arms:
-
This compound monotherapy
-
Levodopa monotherapy (in combination with a decarboxylase inhibitor)
-
Early combination of this compound and a low dose of levodopa.
-
-
Dosage and Administration: The initial daily dose of this compound was 0.05 mg, and for levodopa, it was 50 mg. Doses were gradually titrated to achieve the best balance between therapeutic effect and side effects.
-
Assessments: Patients were examined at 2-week intervals for the first 3 months, then at 3-month intervals for the first year, and at 4-month intervals thereafter. Efficacy was assessed based on parkinsonian disability and the incidence of motor fluctuations (end-of-dose disturbances and peak-dose dyskinesias).
Lieberman et al. (1981 & 1983): Trials in Advanced Parkinson's Disease
These studies focused on patients with more advanced Parkinson's disease who were experiencing a diminished response to levodopa, including those with "on-off" phenomena.
Experimental Logic:
-
Patient Population: Patients with advanced Parkinson's disease who were no longer responding satisfactorily to levodopa, including a significant number with "on-off" phenomena.
-
Study Design: These were clinical trials, with one being an 8-week trial and another involving longer-term observation.
-
Treatment Regimens:
-
This compound was added to the existing levodopa regimen.
-
In some cases, levodopa was replaced by this compound.
-
-
Dosage: The mean dose of this compound was around 2.4 to 3.6 mg per day. In the combination therapy trial, the levodopa dose was reduced.
-
Outcome Measures:
-
Changes in parkinsonian symptoms and disability scores.
-
For patients with "on-off" phenomena, the duration of "on" time was a key endpoint.
-
Adverse effects, particularly mental changes, were closely monitored.
-
Conclusion
The early research on this compound for Parkinson's disease established its efficacy as a dopamine agonist, both as a monotherapy and in combination with levodopa. These foundational studies highlighted its potential to improve motor symptoms and, importantly, to potentially reduce the incidence of motor complications associated with long-term levodopa use. However, the research also clearly defined its limitations, particularly the risk of psychiatric side effects. This body of work provided a crucial framework for the development and understanding of subsequent dopamine agonists in the management of Parkinson's disease.
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Lisuride's Partial Agonism at 5-HT2A/2C Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lisuride, an ergoline derivative, presents a fascinating case in serotonergic pharmacology. Despite its structural similarity to the classic psychedelic lysergic acid diethylamide (LSD) and its activity at serotonin 5-HT2A receptors, this compound is non-hallucinogenic.[1][2] This distinction is primarily attributed to its pharmacological profile as a partial agonist at 5-HT2A and 5-HT2C receptors. This technical guide provides an in-depth examination of this compound's interaction with these receptors, focusing on quantitative pharmacological data, the underlying signaling pathways, and the detailed experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Quantitative Pharmacological Data
This compound's interaction with 5-HT2A and 5-HT2C receptors is characterized by high-affinity binding but submaximal functional activation compared to the endogenous agonist serotonin or other full agonists. This partial agonism is a critical determinant of its overall pharmacological effect. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Radioligand Binding Affinities (Ki) of this compound and Reference Compounds
Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing radioligand. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| This compound | 5-HT2A | 2 - 6 | Mouse Brain | [3] |
| 5-HT1A | 0.5 | Rat Brain | [4] | |
| LSD | 5-HT2A | 2 - 6 | Mouse Brain | [3] |
| Serotonin | 5-HT2A | 505 | Recombinant Human | |
| Ketanserin | 5-HT2A | 0.75 - 2.0 | Recombinant Human / Rat Cortex |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound
Functional data quantifies the cellular response elicited by a ligand. Potency (EC50) is the concentration required to produce 50% of the maximal response. Efficacy (Emax) is the maximum response a ligand can produce, typically expressed as a percentage of the response to a full agonist like serotonin. This compound consistently demonstrates Emax values significantly below 100%, defining it as a partial agonist.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of Full Agonist) | System | Reference |
| This compound | 5-HT2A | Inositol Phosphate Accumulation | 17 | 25% (vs. Serotonin) | Recombinant Cells | |
| 5-HT2A | miniGαq Recruitment | - | 6-52% (vs. 5-HT/LSD) | Recombinant Cells | ||
| 5-HT2A | Ca2+ Mobilization | - | 48.6% (vs. Serotonin) | Recombinant Cells | ||
| 5-HT2C | Inositol Phosphate Accumulation | 94 | Partial Agonist | Recombinant Cells | ||
| LSD | 5-HT2A | Inositol Phosphate Accumulation | 7.2 | 32% (vs. Serotonin) | Recombinant Cells | |
| 5-HT2C | Inositol Phosphate Accumulation | 27 | Partial Agonist | Recombinant Cells | ||
| Serotonin | 5-HT2A | Ca2+ Mobilization | 14 | 100% | Recombinant Human |
Signaling Pathways
Canonical Gq/11 Pathway
Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gαq/11 family of G-proteins. Activation of this pathway is the primary mechanism for their physiological effects. The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of Gαq/11. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG remains in the plasma membrane where it, along with the elevated Ca2+, activates Protein Kinase C (PKC).
Biased Agonism
Recent research indicates that GPCR signaling is more complex than a single pathway. Ligands can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another—a concept known as "biased agonism" or "functional selectivity". While both this compound and LSD activate the Gαq pathway, this compound is considered a G-protein biased agonist at the 5-HT2AR. Some studies also suggest that hallucinogenic agonists may uniquely engage a Gs-protein-cAMP signaling pathway in addition to the Gq pathway, whereas non-hallucinogens like this compound do not. This differential signaling profile is a key area of ongoing research and may further explain the distinct pharmacological outcomes of structurally similar compounds.
Experimental Protocols
The characterization of this compound's partial agonism relies on a suite of standardized in vitro assays. The following sections detail the methodologies for the key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A/2C receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cultured cells (e.g., CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes).
-
Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) to each well.
-
Add increasing concentrations of the unlabeled competing ligand (this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a direct downstream product of Gq/11 pathway activation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.
Methodology:
-
Cell Culture:
-
Plate cells expressing the receptor of interest (e.g., HEK293F cells) in 24- or 384-well plates.
-
-
Pre-incubation/Labeling (choose one method):
-
HTRF Method (Non-Radioactive): No labeling is required. Proceed to step 3.
-
Radiolabeling Method: Incubate cells with myo-[3H]inositol for several hours (e.g., 20-72 hours) to allow incorporation into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the cells with a suitable buffer.
-
Add buffer containing Lithium Chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, causing the downstream metabolite IP1 to accumulate, which is more stable and easier to measure than IP3.
-
Add varying concentrations of the agonist (this compound) and incubate for a defined period (e.g., 30-90 minutes) at 37°C.
-
-
Lysis and Detection (method-dependent):
-
HTRF Method (e.g., IP-One HTRF® kit): Lyse the cells and add the detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore (d2). The amount of cellular IP1 is inversely proportional to the HTRF signal. Read the plate on a compatible reader.
-
Radiolabeling Method: Stop the reaction and lyse the cells (e.g., with perchloric acid). Extract the soluble inositol phosphates and separate them using anion-exchange chromatography. Quantify the radioactivity in the IP fractions using a scintillation counter.
-
-
Data Analysis:
-
Plot the response (HTRF signal or radioactive counts) against the log concentration of this compound.
-
Fit the data using non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 and Emax values.
-
Normalize the Emax of this compound to that of a full agonist (e.g., serotonin) to quantify its partial agonism.
-
Calcium Mobilization Assay
This is another high-throughput functional assay that measures Gq/11 activation by detecting the transient increase in intracellular calcium concentration.
Objective: To measure the potency and efficacy of this compound in stimulating Ca2+ release.
Methodology:
-
Cell Culture:
-
Seed cells expressing the 5-HT2A or 5-HT2C receptor onto 96- or 384-well microplates.
-
-
Dye Loading:
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4, or Cal-520) by incubating them in a dye-containing buffer for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. Agonist binding will trigger a rapid increase in fluorescence as intracellular Ca2+ levels rise.
-
-
Data Analysis:
-
Quantify the response, typically as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of this compound.
-
Fit the resulting dose-response curve with non-linear regression to calculate EC50 and Emax values.
-
Mechanism and Implications of Partial Agonism
A full agonist possesses high affinity and high intrinsic efficacy, meaning it can stabilize the active conformation of the receptor to produce a maximal cellular response. A competitive antagonist has affinity but zero intrinsic efficacy. A partial agonist, like this compound, sits between these two extremes. It binds to the receptor but has lower intrinsic efficacy than a full agonist, leading to a submaximal response even when all receptors are occupied.
Crucially, in the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the response of the full agonist to its own Emax level. This is because it competes for the same binding site but is less efficient at activating the receptor.
The partial agonism of this compound at the 5-HT2A receptor is believed to be a key reason for its lack of psychedelic effects. It is hypothesized that a certain threshold of Gq/11 signaling in specific cortical circuits is required to induce the psychedelic experience. Full agonists like LSD (though technically a high-efficacy partial agonist) can surpass this threshold, while lower-efficacy partial agonists like this compound activate the receptor but fail to reach the necessary signaling intensity.
Conclusion
This compound's pharmacological profile is defined by its partial agonism at 5-HT2A and 5-HT2C receptors. Quantitative in vitro data consistently demonstrate its ability to bind these receptors with high affinity but elicit only a submaximal functional response through the canonical Gq/11 signaling pathway. This property distinguishes it from high-efficacy agonists like LSD and is the leading explanation for its non-hallucinogenic nature. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug developers working to design novel therapeutics that precisely modulate the serotonergic system.
References
- 1. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]
The Neuroprotective Potential of Lisuride: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of Lisuride, a dopamine and serotonin receptor agonist. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and potential therapeutic development.
Executive Summary
This compound, a well-established therapeutic for Parkinson's disease and hyperprolactinemia, has demonstrated significant neuroprotective properties in a variety of preclinical models of neurological disorders.[1] Its multifaceted mechanism of action, primarily as a dopamine D2 receptor agonist and a serotonin (5-HT) receptor agonist, contributes to its ability to mitigate neuronal damage in conditions such as Parkinson's disease, ischemic stroke, and traumatic brain injury.[1][2][3] Preclinical studies have consistently shown that this compound can attenuate neuronal loss, reduce neuroinflammation, combat oxidative stress, and improve functional outcomes in animal models. This guide synthesizes the key quantitative findings, details the experimental methodologies used to elicit these findings, and visualizes the core signaling pathways implicated in this compound's neuroprotective action.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound across various models of neurological damage.
Table 1: Neuroprotective Effects of this compound in Preclinical Models of Parkinson's Disease
| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |
| Iron-induced dopaminergic neurodegeneration (Rat) | 0.1 mg/kg, twice daily, intraperitoneally (i.p.) | Prevented the ~50% reduction in tyrosine hydroxylase-positive neurons observed in the iron-lesioned group.[4] | |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinsonism (Rat) | 2.5 mg/kg/day, i.p. (in combination with Tiliroside) | Significantly increased the drop time on the rotarod test from 78.44 s (MPTP control) to 212.70 s. | |
| 6-hydroxydopamine (6-OHDA) lesion (Rat) | 0.5 µg/h, continuous intrastriatal infusion for 2 weeks | Reduced apomorphine-induced rotations by 47.2% and decreased D2-receptor density by 40% in the lesioned striatum. | |
| Primary mesencephalic cultures | 0.001–1µM | Enhanced survival of dopaminergic neurons and protected against L-DOPA and MPP+ toxicity. |
Table 2: Neuroprotective Effects of this compound in a Preclinical Model of Ischemic Stroke
| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |
| 4-Vessel Occlusion (Rat) | 0.5 mg/kg, i.p., 1 hour before occlusion | Significantly attenuated deficits in neurological testing and performance in the Morris water maze and 14-unit T-maze (p < 0.05). Also attenuated the ischemia-induced surge in extracellular dopamine. |
Table 3: Effects of this compound in a Preclinical Model of Traumatic Brain Injury
| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |
| Controlled Cortical Impact Injury (Rat) | 0.3 mg/kg loading dose, then 0.5 mg/kg/day via subcutaneous osmotic pump | Significantly reduced the duration and number of post-traumatic seizures. No significant effect on contusion volume or neurological function tests was observed. |
Detailed Experimental Protocols
This section outlines the methodologies for key preclinical models used to evaluate the neuroprotective effects of this compound.
Iron-Induced Dopaminergic Neurodegeneration Model in Rats
-
Objective: To model the iron-mediated oxidative stress component of Parkinson's disease and assess the neuroprotective or neurorescue potential of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Lesion Induction: A discrete lesion is created by injecting iron-laden neuromelanin into the substantia nigra of the rats.
-
Treatment Regimens:
-
Neuroprotection Protocol: Animals are treated with this compound (0.1 mg/kg, i.p., twice daily) for 3 days prior to and 7 days following the iron lesion.
-
Neurorescue Protocol: Animals receive this compound (0.1 mg/kg, i.p., twice daily) for 1 week, starting on the fourth day after surgery.
-
-
Outcome Assessment: Eight weeks post-surgery, the brains are processed for immunohistochemistry to count the number of tyrosine hydroxylase-positive (dopaminergic) neurons surrounding the injection site.
-
-
Key Endpoints:
-
Quantification of surviving dopaminergic neurons.
-
Behavioral assessments for motor deficits (though in the cited study, no significant motor disturbances were observed).
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinsonism in Rats
-
Objective: To induce a Parkinson's-like phenotype through mitochondrial complex I inhibition and assess the therapeutic effects of this compound.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
MPTP Administration: Rats are administered MPTP at a dose of 30 mg/kg/day, i.p., for several consecutive days (e.g., from day 4 to day 8 of the experimental period).
-
This compound Treatment: this compound is administered daily via intraperitoneal injection at a specified dose (e.g., 2.5 mg/kg/day), often starting before and continuing throughout the MPTP administration period.
-
Behavioral Testing: Motor coordination and balance are assessed using tests such as the rotarod test and pole climbing test at various time points before and after MPTP and this compound administration.
-
Biochemical and Histological Analysis: After the final behavioral assessments, brains are isolated for biochemical analyses (e.g., measuring levels of inflammatory cytokines like TNF-α and IL-1β) and histological examination to assess dopaminergic neuron survival.
-
-
Key Endpoints:
-
Motor performance on behavioral tasks.
-
Levels of pro-inflammatory and anti-inflammatory markers.
-
Quantification of dopaminergic neurons in the substantia nigra.
-
4-Vessel Occlusion Model of Global Cerebral Ischemia in Rats
-
Objective: To induce global cerebral ischemia to model conditions like cardiac arrest and evaluate the neuroprotective effects of this compound against ischemic neuronal death.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Surgical Preparation: The vertebral arteries are permanently occluded by electrocauterization. The common carotid arteries are then loosely looped with sutures for later occlusion.
-
Ischemia Induction: On the day of the experiment, the common carotid arteries are occluded for a specific duration (e.g., 20 minutes) to induce global cerebral ischemia.
-
This compound Administration: this compound (e.g., 0.5 mg/kg, i.p.) is administered prior to the ischemic insult (e.g., 1 hour before occlusion of the carotid arteries).
-
Behavioral and Histological Assessment: Neurological deficits are evaluated using standardized scoring systems. Learning and memory are assessed using tasks like the Morris water maze and the 14-unit T-maze. Extensive neuronal death in hippocampal regions is evaluated through histological analysis.
-
-
Key Endpoints:
-
Neurological deficit scores.
-
Performance in learning and memory tasks.
-
Quantification of neuronal death in the hippocampus.
-
Controlled Cortical Impact (CCI) Injury Model of Traumatic Brain Injury in Rats
-
Objective: To create a reproducible model of traumatic brain injury to investigate the effects of this compound on secondary injury cascades.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Injury Induction: A craniectomy is performed, and a controlled cortical impact is delivered to the exposed dura mater using a pneumatic impactor.
-
This compound Administration: A loading dose of this compound (e.g., 0.3 mg/kg) is administered subcutaneously, followed by continuous application (e.g., 0.5 mg/kg/day) via a subcutaneously implanted osmotic pump.
-
Physiological Monitoring and Outcome Assessment: Mean arterial blood pressure, intracranial pressure, and electrical brain activity are monitored. Brain edema formation is assessed at 24 hours post-injury. Contusion volumes are quantified using magnetic resonance imaging, and neurological function is tested for up to 7 days post-injury.
-
-
Key Endpoints:
-
Frequency and duration of post-traumatic seizures.
-
Contusion volume.
-
Brain edema.
-
Neurological function scores.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.
Discussion and Future Directions
The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent. Its ability to act on multiple pathways, including dopaminergic and serotonergic systems, as well as its anti-inflammatory and antioxidant properties, makes it a compelling candidate for further investigation in neurodegenerative and acute injury contexts.
Future preclinical research should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for neuroprotection in different disease models.
-
Chronic treatment studies: To evaluate the long-term efficacy and safety of this compound in models of progressive neurodegeneration.
-
Combination therapies: To explore potential synergistic effects of this compound with other neuroprotective agents.
-
Translational studies: To bridge the gap between preclinical findings and clinical applications, including the use of more sophisticated animal models and the identification of relevant biomarkers.
This in-depth technical guide provides a solid foundation for researchers to design and execute rigorous preclinical studies to further elucidate the neuroprotective potential of this compound. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for advancing our understanding of this promising therapeutic agent.
References
- 1. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsive effects of the dopamine agonist this compound maleate after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents learning and memory impairment and attenuates the increase in extracellular dopamine induced by transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine receptor agonist this compound attenuates iron-mediated dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lisuride: Chemical Structure and Ergoline Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisuride is a semi-synthetic ergoline derivative with a complex pharmacological profile, acting as a potent agonist at dopamine D2/D3 receptors and exhibiting varied activity across numerous serotonin receptor subtypes.[1][2][3] Its unique chemical structure, particularly its 8α-amino-ergoline configuration, distinguishes it from other ergot-derived dopamine agonists like bromocriptine and pergolide. This guide provides an in-depth analysis of this compound's chemical architecture, its relationship to other ergots, its receptor binding and functional activity profile, and the intracellular signaling pathways it modulates. Special emphasis is placed on the structural determinants of its pharmacodynamic properties, such as its notable antagonism at the 5-HT2B receptor, which has significant clinical implications regarding cardiac safety.[2][4]
Chemical Structure of this compound and Comparison with Other Ergots
This compound, chemically known as N'-(D-6-methyl-8α-isoergolenyl)-N,N-diethylurea, is built upon the tetracyclic ergoline scaffold common to all ergot alkaloids. This core structure is a rigid framework derived from the amino acid tryptophan and an isoprenoid unit.
The key structural features that define this compound and differentiate it from other clinically relevant ergots are:
-
Ergoline Core: Like all ergots, this compound possesses the fundamental tetracyclic ergoline ring system.
-
8α-Configuration: this compound is an 8α-amino-ergoline. This stereochemistry at the C8 position is a critical distinction from many other ergot-derived dopamine agonists, such as pergolide and bromocriptine, which are 8β-ergolines. This spatial arrangement of the substituent at C8 significantly influences receptor interaction and functional activity.
-
N,N-diethylurea Moiety: Attached to the ergoline core at the C8 position is a diethylurea group. This substituent is markedly different from the complex tripeptide side chain of bromocriptine or the methylthiomethyl group of pergolide, contributing to this compound's distinct receptor binding profile.
This compound's structure is remarkably similar to the psychedelic compound lysergic acid diethylamide (LSD), differing primarily in the replacement of LSD's N,N-diethylamide group at C8 with the N,N-diethylurea group and the inversion of stereochemistry at this position. This seemingly minor alteration is responsible for the profound difference in their pharmacological effects, particularly the lack of hallucinogenic properties in this compound.
Data Presentation: Comparative Receptor Binding Affinities
The interaction of this compound and related ergoline derivatives with various G-protein coupled receptors (GPCRs) has been extensively characterized through radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. The following tables summarize the comparative binding affinities of this compound, bromocriptine, pergolide, and cabergoline for human dopamine and key serotonin receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Data Source(s) |
| This compound | 56.7 | 0.95 | 1.08 | |
| Bromocriptine | >1000 | 5.0 | 27 | |
| Pergolide | 447 | 1.0 | 0.86 | |
| Cabergoline | >1000 | 0.61 | 1.27 |
Data derived from studies on human striatum tissue. Values can vary between studies based on experimental conditions.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Data Source(s) |
| This compound | Sub-nanomolar | Low nanomolar | High Affinity (Antagonist) | Low nanomolar | |
| Bromocriptine | Moderate | Moderate | Partial Agonist | Moderate | |
| Pergolide | Moderate | Moderate | Potent Agonist | High | |
| Cabergoline | Moderate | Moderate | Potent Agonist | High |
Qualitative descriptors are used where precise comparative Ki values across all compounds were not available in the searched literature. The key distinction at the 5-HT2B receptor is functional activity.
Functional Activity and Signaling Pathways
This compound's interaction with a receptor initiates a cascade of intracellular events. Its functional activity is not uniform across all receptors for which it has high affinity. This functional selectivity is a cornerstone of its pharmacological profile.
Dopamine D2 Receptor Signaling
As a potent D2 receptor agonist, this compound's primary mechanism of action in treating Parkinson's disease is the stimulation of postsynaptic D2 receptors in the striatum. D2-like receptors (D2, D3, D4) are canonically coupled to the inhibitory G-protein, Gαi/o.
-
Gαi/o-Mediated Pathway: Upon agonist binding, the D2 receptor undergoes a conformational change, activating the Gαi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of downstream effector proteins.
-
β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This interaction not only desensitizes the G-protein signal but can also initiate a separate wave of signaling by acting as a scaffold for other proteins, such as those in the MAPK/ERK cascade.
Serotonin 5-HT2B Receptor Antagonism: A Key Differentiator
A critical aspect of this compound's pharmacology is its antagonist activity at the 5-HT2B receptor. This contrasts sharply with other ergot derivatives like pergolide and cabergoline, which are potent 5-HT2B agonists. Agonism at the 5-HT2B receptor on cardiac valve fibroblasts is strongly implicated in the development of drug-induced cardiac valvulopathy (fibrosis). This compound's potent blockade of this receptor is believed to account for its superior cardiac safety profile compared to other ergot-derived dopamine agonists.
Table 3: Functional Activity at Human 5-HT2B Receptor
| Compound | Functional Activity | pEC50 / pKB | Implication | Data Source(s) |
| This compound | Antagonist | pKB: 10.32 | No mitogenic signaling; cardioprotective | |
| Pergolide | Full Agonist | pEC50: 8.42 | Risk of cardiac valvulopathy | |
| Cabergoline | Full Agonist | pEC50: 8.72 | Risk of cardiac valvulopathy | |
| Bromocriptine | Partial Agonist | pEC50: 6.86 | Lower risk than full agonists |
Biased Agonism at the 5-HT2A Receptor
The concept of biased agonism, or functional selectivity, is crucial for understanding this compound's relationship with LSD. While both are 5-HT2A receptor agonists, their downstream signaling differs. Psychedelic effects are increasingly linked to the recruitment of β-arrestin2, whereas G-protein signaling (specifically Gαq) may be associated with other effects, such as antidepressant-like activity. This compound is characterized as a G-protein biased agonist at the 5-HT2A receptor, preferentially activating the Gαq/PLC pathway over the β-arrestin pathway. This bias is thought to be a primary reason why this compound is non-hallucinogenic, unlike the β-arrestin-biased LSD.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The methodologies for two key experimental types are detailed below.
Protocol: Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Preparation of Materials:
-
Cell Membranes: Prepare membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2L).
-
Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: Prepare serial dilutions of the unlabeled test compound (this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
-
Assay Procedure (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Accumulation Assay (for Functional Activity at Gαi/o-Coupled Receptors)
This assay measures a compound's ability to inhibit cAMP production, indicating agonist activity at a Gαi/o-coupled receptor like the D2 receptor.
-
Preparation of Materials:
-
Cell Line: Use a cell line (e.g., CHO) stably expressing the Gαi/o-coupled receptor of interest.
-
Stimulation Agent: Forskolin, an adenylyl cyclase activator, is used to raise basal cAMP levels.
-
Test Compound: Prepare serial dilutions of the test compound (this compound).
-
cAMP Detection Kit: Use a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Assay Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to desired confluency.
-
Pre-treatment: Incubate cells with serial dilutions of the test compound for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit's protocol. For HTRF, this involves adding detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw assay signal (e.g., HTRF ratio) for each sample to a cAMP concentration using the standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound.
-
Conclusion
This compound is a pharmacologically distinct ergoline derivative. Its 8α-stereochemistry and diethylurea side chain confer a unique receptor interaction profile compared to other ergot-based dopamine agonists. While it shares potent D2/D3 receptor agonism with drugs like pergolide and cabergoline, its key differentiating features are its potent antagonism at the 5-HT2B receptor, which mitigates the risk of cardiac valvulopathy, and its G-protein biased agonism at the 5-HT2A receptor, which separates its therapeutic actions from hallucinogenic potential. This multifaceted pharmacology, rooted in specific structural attributes, makes this compound a compelling subject for ongoing research and a valuable therapeutic agent.
References
- 1. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Investigations of Lisuride for Migraine Prophylaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial clinical investigations into the use of lisuride for the prophylaxis of migraine headaches. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
Core Findings from Early Clinical Trials
Initial clinical studies of this compound for migraine prophylaxis, primarily conducted in the late 1970s and 1980s, demonstrated its efficacy in reducing the frequency and severity of migraine attacks. These trials, including double-blind, placebo-controlled studies and open-label multicenter investigations, established this compound as a viable prophylactic treatment for migraine sufferers.
A significant open multicenter study involving 420 patients found that 61.4% of participants experienced a reduction in migraine attack frequency of more than 50% over a three-month treatment period.[1] The overall efficacy was rated as good to excellent in 69.7% of patients.[1] Furthermore, a double-blind, placebo-controlled trial with 240 patients revealed that long-term administration of this compound significantly reduces the frequency of migraine attacks compared to placebo.[2] In a comparative trial with pizotifen in a pediatric population of 45 children, this compound showed comparable therapeutic results.[3] Another double-blind study found this compound to be comparable in efficacy to methysergide, a standard migraine prophylactic at the time.[4]
The most commonly reported adverse effects in these early trials were generally mild and included nausea, vertigo, and drowsiness.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from the initial clinical investigations of this compound for migraine prophylaxis.
Table 1: Efficacy of this compound in Migraine Prophylaxis
| Study | Study Design | Number of Patients | Treatment Group(s) | Duration | Key Efficacy Outcomes |
| Soyka & Frieling (1989) | Open-label, multicenter | 420 | This compound | 3 months | 61.4% of patients had a >50% reduction in migraine attack frequency. |
| Herrmann et al. (1978) | Double-blind, placebo-controlled | 240 | This compound, Placebo | 6 months | This compound significantly reduced the frequency of migraine attacks compared to placebo. |
| Del Bene et al. (1983) | Open-label, comparative | 45 children | This compound, Pizotifen | 42 days | No statistically significant difference in therapeutic results between this compound and pizotifen. |
| Anonymous (Referenced in IHS) | Double-blind | 253 | This compound (0.025 mg t.i.d.), Methysergide (2 mg t.i.d.) | Not Specified | This compound was found to be comparable to methysergide. |
Table 2: Common Adverse Events Reported in Initial this compound Trials
| Study | Nausea | Vertigo/Dizziness | Drowsiness | Gastrointestinal Complaints |
| Soyka & Frieling (1989) | 4.0% | 3.1% | 1.4% | Not specified |
| Anonymous (Referenced in IHS) | Reported | Reported | Not specified | Reported |
Experimental Protocols of Key Investigations
To ensure reproducibility and a thorough understanding of the initial findings, the methodologies of the key clinical trials are detailed below.
Herrmann et al. (1978): Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy of this compound hydrogen maleate in the prophylactic treatment of migraine compared to placebo.
-
Study Design: A double-blind, randomized, placebo-controlled clinical trial conducted over a six-month period.
-
Participant Population: 240 patients suffering from migraine headaches. Inclusion and exclusion criteria were not specified in the available abstract.
-
Treatment Regimen:
-
Investigational Group: this compound hydrogen maleate. The specific dosage and titration schedule were not detailed in the abstract.
-
Control Group: Placebo.
-
-
Outcome Measures: The primary outcome was the frequency of migraine attacks.
-
Statistical Analysis: The abstract indicates a statistically significant reduction in migraine frequency for the this compound group compared to placebo, though the specific statistical tests used are not mentioned.
Soyka & Frieling (1989): Open-Label, Multicenter Study
-
Objective: To assess the efficacy and tolerability of this compound as a prophylactic treatment for migraine in a larger patient population.
-
Study Design: An open-label, multicenter study conducted over a three-month treatment period.
-
Participant Population: 420 patients with migraine. Further demographic and clinical characteristics were not provided in the abstract.
-
Treatment Regimen: this compound was administered, though the specific dosage was not detailed in the abstract.
-
Outcome Measures:
-
Primary: Reduction in the frequency of migraine attacks.
-
Secondary: Reduction in the severity and duration of remaining attacks, overall assessment of efficacy, and tolerability.
-
-
Statistical Analysis: The study reported descriptive statistics on the percentage of responders and the overall assessment of efficacy and tolerability.
Del Bene et al. (1983): Open-Label, Comparative Trial in a Pediatric Population
-
Objective: To compare the efficacy and tolerability of this compound with pizotiphene for migraine prophylaxis in children.
-
Study Design: An open-label clinical trial with a 42-day treatment period.
-
Participant Population: 45 children with migraine.
-
Treatment Regimen:
-
Group 1: 23 children were treated with this compound.
-
Group 2: 22 children were treated with pizotifen.
-
Dosages were not specified in the abstract.
-
-
Outcome Measures: The primary outcome was the therapeutic result, which was not defined in detail in the abstract. Arterial blood pressure was also measured in a subset of children receiving a single oral dose of this compound (0.0250 mg).
-
Statistical Analysis: The study reported no statistically significant difference in therapeutic outcomes between the two treatment groups.
Signaling Pathways of this compound
This compound's therapeutic effects in migraine prophylaxis are believed to be mediated through its interaction with multiple neurotransmitter receptors, primarily serotonin (5-HT) and dopamine (D) receptors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound.
Dopamine D2 Receptor Signaling
This compound acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence various downstream cellular processes, including ion channel activity and gene expression, potentially contributing to neuronal stabilization.
Serotonin 5-HT1A Receptor Signaling
Similar to its action on D2 receptors, this compound is an agonist at 5-HT1A receptors. These receptors are also coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is thought to play a role in modulating neuronal firing rates and neurotransmitter release.
Serotonin 5-HT2A Receptor Signaling
This compound also interacts with 5-HT2A receptors, which are coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade can modulate a wide range of cellular functions, including neuronal excitability and plasticity.
Conclusion
The initial clinical investigations of this compound for migraine prophylaxis provided a solid foundation for its use in this indication. The quantitative data from these early trials consistently demonstrated its efficacy in reducing migraine frequency, with a generally favorable tolerability profile. A deeper understanding of its complex pharmacology, particularly its interactions with dopaminergic and multiple serotonergic receptor subtypes and their downstream signaling pathways, offers valuable insights for the development of novel and more targeted therapies for migraine. This technical guide serves as a comprehensive summary of this foundational research for the scientific and drug development communities.
References
Methodological & Application
Application Notes and Protocols for In Vivo Lisuride Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride, an ergoline derivative, is a potent dopamine D2 receptor family agonist and a serotonin 5-HT2A and 5-HT1A receptor agonist. Its multifaceted pharmacology has led to its investigation in a variety of preclinical rodent models, including those for Parkinson's disease, hyperprolactinemia, and psychiatric disorders. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to rodents, ensuring reproducibility and accuracy in experimental design.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and administration routes of this compound used in various rodent models as reported in the scientific literature.
Table 1: this compound Administration Protocols in Rat Models
| Disease Model/Assay | Rat Strain | Route of Administration | Dosage | Administration Schedule | Key Findings |
| Parkinson's Disease (6-OHDA lesion) | - | Intrastriatal Infusion | 0.5 µg/h | Continuous for 2 weeks | Reversed behavioral and D2-dopamine receptor changes.[1] |
| Parkinson's Disease (MPTP-induced) | - | Intraperitoneal (i.p.) | 2.5 mg/kg/day | Daily for 14 days (co-administered with Tiliroside) | Comparable efficacy to levodopa in treating MPTP-induced Parkinson's symptoms.[2] |
| Cerebral Ischemia | - | Intraperitoneal (i.p.) | 0.5 mg/kg | Single dose 1 hour before occlusion | Provided significant neuroprotection and improved behavioral recovery.[3] |
| Cerebral Ischemia | - | Intrastriatal Infusion | 10 ng (total dose) | Continuous infusion 160 minutes before ischemia | Attenuated the ischemia-induced surge in extracellular dopamine.[3] |
| Locomotor Activity | Wistar | Subcutaneous (s.c.) Osmotic Minipump | 0.25 mg/kg/day | Continuous infusion for 14 days | Persistently stimulated locomotor activity.[4] |
| Locomotor Activity | Wistar | Subcutaneous (s.c.) Bolus Injection | 0.25 mg/kg | Once daily for 29 days | Progressively enhanced the locomotor stimulatory effect. |
| Hyperprolactinemia | Female Rats | Oral & Subcutaneous (s.c.) | 0.025 - 0.5 mg/kg | Single dose | Effectively suppressed serum prolactin levels for up to 12 hours. |
| Pharmacokinetics | Rat | - | 100-250 µg/kg | - | Almost completely absorbed with a plasma half-life of a few hours. |
Table 2: this compound Administration Protocols in Mouse Models
| Disease Model/Assay | Mouse Strain | Route of Administration | Dosage | Administration Schedule | Key Findings |
| Serotonin Syndrome-like Behaviors | Wild-type (WT), βArr1-KO, βArr2-KO | - | 0.05 - 4 mg/kg | Single dose | Elicited serotonin syndrome-associated responses, with variations between genotypes. |
| Depressive-like Behavior (VMAT2-HET mice) | VMAT2-HET | - | 0.5 mg/kg | Acute administration | Reduced immobility times in the tail suspension test. |
| Prepulse Inhibition (PPI) | βArr1 mice | - | 0.5 mg/kg | - | Disrupted prepulse inhibition. |
| Locomotor Activity | βArr1-KO, βArr2-KO | - | 0.01 - 4 mg/kg | Single dose | Reduced locomotor and rearing activities. |
| Antidepressant-like Effects | C57BL/6N | Intraperitoneal (i.p.) | 0.1 - 0.5 mg/kg | Single dose | Exerted antidepressant-like effects. |
| Head Twitch Response (HTR) | C57BL/6J | Subcutaneous (s.c.) | 0.03 mg/kg | Single dose | Blocked LSD-induced head twitch responses. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound hydrogen maleate
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Tartaric acid (optional, to aid dissolution)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrogen maleate in a sterile environment.
-
Dissolution:
-
For saline-based solutions, this compound can be dissolved in sterile saline. Gentle warming and vortexing can aid dissolution.
-
If solubility is an issue, a small amount of tartaric acid can be added to the sterile water to create a slightly acidic vehicle, which improves this compound's solubility. The final pH should be adjusted to be as close to neutral as possible (~7.0) to minimize injection site irritation.
-
-
Volume Adjustment: Add the vehicle (sterile saline or water) to achieve the final desired concentration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution protected from light, and follow stability guidelines based on the specific vehicle used. For acute studies, fresh preparation is recommended.
Protocol 2: Subcutaneous (s.c.) Administration
Purpose: To provide a slow and sustained release of this compound.
Procedure:
-
Animal Restraint: Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.
-
Injection Site: Lift a fold of skin on the back of the animal, between the shoulder blades, to form a tent.
-
Injection: Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body. Ensure the needle has not penetrated the underlying muscle.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.
-
Monitoring: Monitor the animal for any signs of distress or local reaction at the injection site.
Protocol 3: Intraperitoneal (i.p.) Administration
Purpose: For rapid systemic absorption of this compound.
Procedure:
-
Animal Restraint: Restrain the rodent securely, exposing the abdomen. For rats, it is common to have the animal tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Insert a sterile needle (23-25 gauge) at a 30-45 degree angle into the peritoneal cavity. A slight aspirate can be performed to ensure no blood or fluid is drawn back, indicating incorrect placement.
-
Administration: Inject the this compound solution.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Return the animal to its cage and monitor for any adverse effects.
Protocol 4: Continuous Infusion via Osmotic Minipump
Purpose: For chronic and continuous administration of this compound to maintain stable plasma concentrations.
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the sterile this compound solution in a sterile environment.
-
Anesthesia: Anesthetize the rodent using an approved anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the surgical site (typically on the back, slightly posterior to the scapulae).
-
Incision: Make a small midline incision in the skin.
-
Pocket Formation: Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Pump Implantation: Insert the filled osmotic minipump into the subcutaneous pocket.
-
Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain, infection, or other complications. The pump will deliver the drug at a constant rate for a specified duration.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for in vivo rodent studies.
Caption: Experimental groups in a Parkinson's model.
References
- 1. Intrastriatal infusion of this compound--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Tiliroside and this compound Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents learning and memory impairment and attenuates the increase in extracellular dopamine induced by transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic subcutaneous minipump infusion of this compound upon locomotor activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hypothermia in Rats with Lisuride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride, a potent ergot derivative, has demonstrated a consistent and dose-dependent hypothermic effect in rats. This property makes it a valuable pharmacological tool for studies requiring controlled reduction of body temperature, such as research into neuroprotection, metabolic regulation, and therapeutic hypothermia. The mechanism of action for this compound-induced hypothermia is primarily attributed to its agonist activity at both dopamine D2 receptors and serotonin 5-HT1A receptors within the central nervous system.[1][2][3] Understanding the optimal dosage and experimental protocols is crucial for achieving reproducible and targeted hypothermic responses. These application notes provide a comprehensive overview of the use of this compound for inducing hypothermia in rats, including detailed protocols and data presentation.
Data Presentation: this compound Dosage and Hypothermic Effect
The administration of this compound to rats results in a dose-dependent decrease in core body temperature. The optimal dosage is contingent on the desired depth and duration of hypothermia. Below is a summary of reported dosages and their observed effects.
| Dosage (mg/kg) | Route of Administration | Observed Hypothermic Effect | Species/Strain | Reference |
| 0.0125 - 0.1 | Intraperitoneal (i.p.) | Dose-dependent inhibition of wet shakes, a sign of morphine withdrawal that can be modulated by temperature changes.[4] | Rat | Ferrari et al., 1982 |
| 0.05 - 0.1 | Intraperitoneal (i.p.) | Stimulated eating behavior, which can be influenced by thermoregulatory needs. A higher dose of 0.4 mg/kg inhibited feeding. | Rat | Anonymous |
| Not Specified | Systemic or Intracerebroventricular | Dose-related hypothermia. This effect was antagonized by central nervous system dopamine receptor blockade.[1] | Rat | Carruba et al., 1980 |
| Not Specified | Not Specified | Dose-dependently decreased body temperature. This effect was prevented by a selective 5-HT1A antagonist. | Rat | Marona-Lewicka et al., 2002 |
Note: The degree of hypothermia is dose-dependent. Researchers should perform pilot studies to determine the optimal dose for their specific experimental needs. Tolerance to the hypothermic effects of this compound may develop with repeated administration.
Experimental Protocols
Protocol 1: Induction of Hypothermia via Intraperitoneal (i.p.) Injection of this compound
This protocol outlines the procedure for inducing hypothermia in rats using an intraperitoneal injection of this compound.
Materials:
-
This compound maleate
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Rectal thermometer or implantable temperature transponder
-
Heating pad or lamp for temperature maintenance and recovery
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the experimental environment for at least one hour before the procedure to minimize stress-induced temperature fluctuations.
-
Baseline Temperature Measurement: Record the baseline core body temperature of each rat. For continuous monitoring, an implantable temperature transponder is recommended. For single-point measurements, a lubricated rectal thermometer can be used.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound maleate in sterile saline. The concentration should be calculated based on the desired final injection volume (typically 1-2 mL/kg).
-
For example, to prepare a 0.1 mg/mL solution, dissolve 1 mg of this compound maleate in 10 mL of sterile saline.
-
Ensure the solution is thoroughly mixed using a vortex mixer.
-
-
Dosage Calculation and Administration:
-
Weigh each rat to determine the precise volume of the this compound solution to be injected.
-
Administer the calculated dose of this compound via intraperitoneal injection. The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Temperature Monitoring:
-
Monitor the core body temperature at regular intervals (e.g., every 15-30 minutes) for the first 2-3 hours post-injection, and then hourly as needed.
-
The onset, nadir, and duration of hypothermia will be dose-dependent.
-
-
Animal Observation: Continuously observe the animals for any adverse reactions.
-
Recovery: Once the desired period of hypothermia is complete, or if the body temperature drops below the target range, facilitate rewarming using a heating pad or lamp. Monitor the animals until their body temperature returns to the normal physiological range.
Protocol 2: Investigating the Receptor Mechanisms of this compound-Induced Hypothermia
This protocol is designed to confirm the involvement of dopamine D2 and serotonin 5-HT1A receptors in the hypothermic effect of this compound.
Materials:
-
This compound maleate
-
Selective dopamine D2 receptor antagonist (e.g., haloperidol)
-
Selective serotonin 5-HT1A receptor antagonist (e.g., pMPPI)
-
All materials listed in Protocol 1
Procedure:
-
Animal Groups: Divide the rats into experimental groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound administration
-
Group 3: D2 antagonist followed by this compound
-
Group 4: 5-HT1A antagonist followed by this compound
-
-
Antagonist Pre-treatment:
-
Administer the selective D2 antagonist or 5-HT1A antagonist to the respective groups at a dose known to block the target receptors. The pre-treatment time will depend on the pharmacokinetic profile of the chosen antagonist (typically 30-60 minutes before this compound administration).
-
-
This compound Administration: Administer this compound to Groups 2, 3, and 4 as described in Protocol 1. Administer vehicle to Group 1.
-
Temperature Monitoring and Data Analysis: Monitor the core body temperature of all groups as described in Protocol 1. Compare the temperature changes between the groups. A significant attenuation of this compound-induced hypothermia in the antagonist-pre-treated groups will confirm the involvement of the respective receptors.
Visualizations
Signaling Pathways of this compound-Induced Hypothermia
Caption: Proposed signaling pathway for this compound-induced hypothermia in rats.
Experimental Workflow for Investigating this compound-Induced Hypothermia
Caption: A generalized experimental workflow for studying this compound-induced hypothermia.
References
- 1. Effects of this compound on body temperature of rats and rabbits: relation to microsomal biotransformation and dopaminergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on body temperature of rats and rabbits: Relation to microsomal biotransformation and dopaminergic receptor stimulation | Semantic Scholar [semanticscholar.org]
- 4. Influence of this compound on morphine withdrawal signs in the rat: a dopamine-mimetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Determination of Lisuride's Dopamine Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride is an ergot derivative recognized for its potent dopamine receptor agonist activity, which underlies its therapeutic use in conditions such as Parkinson's disease and hyperprolactinemia.[1][2][3][4][5] A thorough in vitro characterization of its interaction with dopamine receptors is crucial for understanding its mechanism of action, selectivity, and potential for biased agonism. These application notes provide detailed protocols for key in vitro assays to quantify the dopamine agonist properties of this compound, including receptor binding affinity, functional G-protein-mediated signaling, and G-protein-independent β-arrestin recruitment.
Data Presentation: Quantitative Analysis of this compound's Dopamine Receptor Interaction
The following tables summarize the quantitative data for this compound's interaction with dopamine receptor subtypes as determined by various in vitro assays.
Table 1: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| D1 | [3H]SCH23390 | Human Striatum | 56.7 | |
| D2 | [3H]Spiperone | Human Striatum | 0.95 | |
| D2 | Not Specified | Rat Brain | 2.0 | |
| D3 | [3H]Spiperone | Human Striatum | 1.08 | |
| D4 | Not Specified | Not Specified | High Affinity |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at Dopamine D2 Receptors
| Assay Type | Cell Line | Measured Parameter | Agonist/Antagonist Activity | Reference |
| cAMP Assay | CHO-K1 cells expressing human D2 receptor | Inhibition of forskolin-stimulated cAMP | Agonist | |
| β-arrestin Recruitment | HEK293 cells | β-arrestin2 recruitment | Partial Agonist | |
| GIRK Channel Activation | AtT20 cells | K+ efflux | Agonist |
cAMP (Cyclic Adenosine Monophosphate): A second messenger important in many biological processes. D2 receptor activation inhibits its production. β-arrestin: A protein involved in GPCR desensitization and G-protein-independent signaling. GIRK (G-protein-gated inwardly-rectifying potassium) Channel: An ion channel activated by Gβγ subunits following Gi/o-coupled receptor stimulation.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for dopamine receptor subtypes.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) to a specific dopamine receptor subtype, and to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Radioligand: A high-affinity ligand for the receptor of interest labeled with a radioisotope (e.g., [3H]-Spiperone for D2/D3, [3H]-SCH23390 for D1).
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the cell membrane suspension.
-
Non-specific Binding (NSB): Add the non-specific agent, the fixed concentration of radioligand, and the cell membrane suspension.
-
Competition: Add the serially diluted this compound, the fixed concentration of radioligand, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D2 Receptor Agonism
This protocol determines the functional effect of this compound on the Gi/o-coupled D2 receptor by measuring changes in intracellular cAMP levels.
Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels in cells expressing the D2 dopamine receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
Reference Agonist (e.g., Quinpirole).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or fluorescence-based biosensors).
-
Cell culture medium.
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Plate the D2 receptor-expressing cells in a suitable microplate and grow to confluence.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for approximately 30 minutes.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each well from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect).
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the D2 receptor upon activation by this compound, providing insight into G-protein-independent signaling.
Objective: To quantify the ability of this compound to induce the interaction between the D2 dopamine receptor and β-arrestin.
Materials:
-
A suitable cell line (e.g., HEK293 or CHO) engineered to co-express the D2 receptor and a β-arrestin fusion protein. Several commercial platforms are available, such as DiscoverX's PathHunter (enzyme fragment complementation) or BRET-based systems.
-
Test Compound: this compound.
-
Reference Agonist (e.g., Dopamine, Quinpirole).
-
Assay-specific substrate and detection reagents.
-
Cell culture medium.
-
White, opaque 384-well plates.
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the assay kit's protocol and incubate to allow for signal development.
-
Measurement: Read the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the EC50 and the maximum effect (Emax) from the dose-response curve.
-
Compare the Emax of this compound to that of a reference full agonist to determine if it is a full or partial agonist for β-arrestin recruitment.
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathways activated by this compound.
Caption: Workflow for a radioligand binding assay.
Caption: Relationship between different functional in vitro assays.
References
- 1. This compound maleate | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 2. This compound, a dopamine agonist, inhibits DNA synthesis in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Intranasal Delivery of Lisuride for Enhanced Brain Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, administration, and evaluation of intranasally delivered Lisuride for enhanced brain uptake. The following sections detail the rationale, experimental procedures, and expected outcomes based on preclinical research.
Introduction
This compound, a dopamine D2 receptor agonist, has therapeutic potential for central nervous system (CNS) disorders such as Parkinson's disease.[1][2] However, its efficacy can be limited by the blood-brain barrier (BBB), which restricts its entry into the brain.[3][4] Intranasal delivery presents a promising non-invasive strategy to bypass the BBB and directly transport drugs to the brain via the olfactory and trigeminal pathways.[3] This approach can lead to rapid onset of action and reduced systemic side effects.
Recent studies have demonstrated that formulating this compound into a nanoemulsion for intranasal administration significantly enhances its brain uptake and therapeutic effects in animal models. This document provides detailed methodologies for researchers to replicate and build upon these findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on intranasal this compound delivery. These tables are designed for easy comparison of results from different experimental arms.
Table 1: Brain Dopamine Levels Following Intranasal this compound Nanoemulsion Administration in a Rat Model of Parkinson's Disease
| Treatment Group | Brain Dopamine Concentration (ng/mL) |
| Control (Haloperidol-induced) | 7.28 ± 0.02 |
| Intranasal this compound Nanoemulsion | 17.48 ± 0.05 |
Data extracted from a study by Kumar et al., 2023.
Table 2: Pharmacokinetic Parameters of Intranasal this compound (Template)
Note: Specific pharmacokinetic data for intranasal this compound is not yet fully available in the literature. This table serves as a template for researchers to populate with their own experimental data.
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | User Data | User Data |
| Tmax (h) | User Data | User Data |
| AUC₀₋t (ng·h/mL) | User Data | User Data |
| Brain/Plasma Ratio | - | User Data |
| Drug Targeting Efficiency (%) | - | User Data |
| Direct Transport Percentage (%) | - | User Data |
Table 3: Brain Antioxidant Enzyme Levels Following Intranasal this compound Nanoemulsion Administration (Template)
Note: While studies indicate an increase in antioxidant enzymes, specific quantitative data is not yet published. This table is a template for researchers' experimental data.
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione (GSH) Level (µg/mg protein) |
| Control | User Data | User Data |
| Intranasal this compound Nanoemulsion | User Data | User Data |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the development and evaluation of intranasal this compound formulations.
Preparation of this compound-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a spontaneous emulsification method.
Materials:
-
This compound powder
-
Oil phase (e.g., Sefsol 218, Capmul MCM)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Carbitol, PEG 400)
-
Distilled water
Protocol:
-
Oil Phase Preparation: Dissolve a pre-weighed amount of this compound powder in the selected oil phase.
-
Surfactant/Co-surfactant Mixture: In a separate container, mix the surfactant and co-surfactant in the desired ratio (e.g., 1:1).
-
Organic Phase Formation: Add the surfactant/co-surfactant mixture to the oil phase containing this compound. Mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
Nanoemulsion Formation: Slowly add the organic phase to the aqueous phase (distilled water) under constant magnetic stirring. Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a stable nanoemulsion.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Calculate the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC-UV).
-
In Vivo Animal Studies: Intranasal Administration and Sample Collection
This protocol outlines the procedure for intranasal administration of the this compound nanoemulsion to rats and the subsequent collection of blood and brain samples for analysis. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Protocol:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine injection).
-
Intranasal Administration:
-
Place the anesthetized rat in a supine position with its head tilted back slightly.
-
Using a micropipette with a flexible tip, instill a specific volume (e.g., 20-40 µL) of the this compound nanoemulsion into each nostril. Administer the formulation drop-wise to allow for inhalation and prevent drainage into the pharynx.
-
-
Blood Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, collect blood samples (approximately 0.5 mL) from the tail vein or via cardiac puncture at the terminal time point into heparinized tubes. Centrifuge the blood to separate the plasma.
-
Brain Tissue Collection:
-
At the end of the study, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perfuse the brain with ice-cold saline to remove any remaining blood.
-
Carefully dissect the brain and isolate specific regions if required (e.g., striatum, hippocampus, cortex).
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).
-
Analytical Method: Quantification of this compound in Plasma and Brain Homogenate
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method will require validation for linearity, accuracy, precision, and sensitivity.
Sample Preparation:
-
Plasma: Perform a protein precipitation by adding a threefold volume of ice-cold acetonitrile to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Brain Homogenate: Perform a similar protein precipitation step with the brain homogenate.
-
Extraction (Optional): For increased purity, a liquid-liquid extraction or solid-phase extraction (SPE) step can be incorporated after protein precipitation.
-
Final Preparation: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
HPLC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Mass Spectrometer: Triple quadrupole
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
Visualizations: Diagrams and Workflows
Signaling Pathway
References
Application Notes and Protocols for the Use of Lisuride in 6-OHDA Lesioned Rat Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-characterized animal model that mimics the dopaminergic depletion seen in PD.[1][2] This model is invaluable for investigating the pathophysiology of the disease and for the preclinical evaluation of potential therapeutic agents.
Lisuride is an ergoline derivative that acts as a potent agonist at dopamine D2-like receptors and also interacts with various serotonin receptors.[3][4] Its dopaminergic activity makes it a compound of interest for alleviating the motor deficits associated with dopamine deficiency. These application notes provide detailed protocols for the use of this compound in the 6-OHDA rat model of Parkinson's disease, including the creation of the model, administration of the compound, and behavioral assessment.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in the 6-OHDA lesioned rat model.
Table 1: Effect of Intrastriatal this compound Infusion on Apomorphine-Induced Rotational Behavior and D2-Receptor Density
| Treatment Group | This compound Infusion Dose | Duration of Infusion | Change in Apomorphine-Induced Rotations | Change in Striatal D2-Receptor Density (Lesioned Side) | Reference |
| 6-OHDA Lesioned Rats | 0.5 µ g/hour | 2 weeks | 47.2% reduction | 40% decrease | [5] |
| Vehicle Control | N/A | 2 weeks | No significant change | No significant change |
Table 2: Dose-Dependent Effects of Subcutaneous this compound on Locomotor Activity in Rodents
| Dose (s.c.) | Observed Effect | Animal Model | Reference |
| 0.00625 mg/kg | Hypomotility (stimulation of pre-synaptic DA receptors) | Rats | |
| 0.05 mg/kg | Hyperactivity (stimulation of post-synaptic DA receptors) | Mice |
Experimental Protocols
Protocol for 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)
This protocol describes the unilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle (MFB), which results in extensive dopamine depletion.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetics (e.g., ketamine/xylazine cocktail, isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA immediately before use, as it is susceptible to oxidation.
-
Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% (w/v) ascorbic acid to a final concentration of 2-4 mg/mL (free base). Protect the solution from light.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 80 mg/kg and xylazine at 10 mg/kg).
-
Place the animal in the stereotaxic frame and ensure the head is level.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Drill a small burr hole over the target injection site. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery, including body weight and food intake.
-
Protocol for this compound Administration
This compound can be administered via various routes. The following are protocols for subcutaneous and intrastriatal administration.
2.1 Subcutaneous (s.c.) Injection:
Materials:
-
This compound hydrogen maleate
-
Sterile saline (0.9%) or another appropriate vehicle
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound hydrogen maleate in sterile saline to the desired concentration. For studying biphasic effects, prepare solutions to deliver doses of 0.00625 mg/kg and 0.05 mg/kg.
-
-
Administration:
-
Gently restrain the rat.
-
Lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the subcutaneous space and inject the this compound solution.
-
2.2 Chronic Intrastriatal Infusion:
This method allows for continuous, localized delivery of this compound to the dopamine-depleted striatum.
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Osmotic minipumps
-
Brain infusion cannula
-
Tubing to connect the pump and cannula
Procedure:
-
Preparation of Infusion System:
-
Prepare the this compound solution at a concentration calculated to deliver the target dose (e.g., 0.5 µ g/hour ) based on the minipump's flow rate and duration.
-
Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions.
-
Attach the tubing and prime the infusion cannula.
-
-
Surgical Implantation:
-
Anesthetize the 6-OHDA lesioned rat and place it in the stereotaxic frame.
-
Implant the brain infusion cannula into the lesioned striatum (e.g., AP: +0.5 mm, ML: +3.0 mm, DV: -4.5 mm relative to bregma).
-
Implant the osmotic minipump subcutaneously on the rat's back.
-
Tunnel the tubing subcutaneously from the pump to the cannula on the head.
-
Secure the cannula to the skull with dental cement.
-
-
Post-Operative Care:
-
Provide standard post-operative care. The minipump will deliver this compound continuously for the specified duration.
-
Protocol for Assessment of Rotational Behavior
Drug-induced rotational behavior is a standard method to quantify the extent of unilateral dopamine depletion and to assess the efficacy of dopaminergic drugs.
Materials:
-
Rotometry system (automated or manual observation)
-
Cylindrical testing arena
-
Apomorphine (dopamine agonist) or Amphetamine (dopamine-releasing agent)
-
This compound
Procedure:
-
Habituation:
-
Allow the rats to habituate to the testing arena for at least 10-15 minutes before drug administration.
-
-
Drug Administration:
-
Administer the dopamine agonist or the test compound (this compound).
-
For apomorphine-induced rotations (to confirm the lesion and assess postsynaptic receptor sensitivity), a typical dose is 0.25-0.5 mg/kg, s.c. This will induce contralateral rotations (away from the lesioned side).
-
For amphetamine-induced rotations (to assess presynaptic dopamine release), a typical dose is 2-5 mg/kg, i.p. This will induce ipsilateral rotations (towards the lesioned side).
-
When testing the effect of this compound, administer the desired dose (e.g., via s.c. injection) and observe for contralateral rotations.
-
-
Data Recording:
-
Place the rat in the rotometer immediately after drug administration.
-
Record the number of full 360° turns in both the contralateral and ipsilateral directions for a set period (e.g., 60-90 minutes).
-
Data is typically expressed as net rotations per minute (contralateral rotations - ipsilateral rotations).
-
-
Confirmation of Lesion:
-
Two to three weeks post-6-OHDA surgery, a robust contralateral rotational response to apomorphine (typically > 5-7 full turns per minute) confirms a successful lesion.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: this compound acts as a D2 receptor agonist, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for Testing this compound in 6-OHDA Rats
References
- 1. conductscience.com [conductscience.com]
- 2. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of an ergot derivative, this compound, on the central dopaminergic system -- studies of behavioral pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a direct dopaminergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrastriatal infusion of this compound--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Subcutaneous Lisuride Infusion in Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride, a potent dopamine agonist, has been investigated for its therapeutic potential in neurological disorders, particularly Parkinson's disease. Continuous subcutaneous infusion offers a method to maintain stable plasma concentrations, potentially improving efficacy and reducing side effects associated with oral administration. While extensive data on human subjects exists, this document outlines a protocol for continuous subcutaneous this compound infusion in non-human primates, drawing from existing pharmacokinetic data in rhesus monkeys and infusion protocols established for other species. This synthesized protocol provides a framework for preclinical investigations into the efficacy and safety of continuous this compound delivery in a primate model.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in rhesus monkeys and dosage information from human subcutaneous infusion studies, which can serve as a basis for dose selection in primate studies.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | Value | Species | Reference |
| Bioavailability (after oral administration) | Low (due to high first-pass metabolism) | Rhesus Monkey | [1] |
| Terminal Half-Life (plasma) | A few hours | Rhesus Monkey | [1] |
| Metabolism | Extensive, with extrahepatic metabolism present | Rhesus Monkey | [1] |
| Excretion | Primarily via urine | Rhesus Monkey | [1] |
Table 2: Human Clinical Data on Subcutaneous this compound Infusion
| Parameter | Value | Population | Reference |
| Infusion Rate | 60 µ g/hour | Parkinson's Patients | [2] |
| Steady State Plasma Level | 0.78 ± 0.19 ng/mL | Parkinson's Patients | |
| Post-Infusion Half-Life | 1.4 ± 0.4 hours | Parkinson's Patients | |
| Average Daily Dose | 2.80 mg | Parkinson's Patients | |
| Infusion Duration | 12 or 24 hours | Parkinson's Patients |
Experimental Protocols
This section details the methodologies for establishing a continuous subcutaneous this compound infusion in a primate model.
This compound Solution Preparation
Objective: To prepare a sterile this compound solution suitable for subcutaneous infusion.
Materials:
-
This compound hydrogen maleate
-
Sterile saline (0.9% NaCl) or another suitable sterile vehicle
-
Sterile filters (0.22 µm)
-
Sterile vials
-
pH meter
-
Acids/bases for pH adjustment (e.g., HCl, NaOH) if necessary
Protocol:
-
Under aseptic conditions in a laminar flow hood, dissolve this compound hydrogen maleate in sterile saline to the desired concentration. This compound is water-soluble.
-
Gently agitate the solution until the this compound is completely dissolved.
-
Measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6-7) if necessary, using minimal volumes of acid or base.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at a recommended temperature (e.g., 4°C) and protect it from light until use.
-
Perform quality control checks for sterility and concentration before in vivo administration.
Osmotic Pump Preparation and Priming
Objective: To prepare an osmotic minipump for continuous, long-term subcutaneous this compound delivery.
Materials:
-
Osmotic minipumps (e.g., ALZET®) with an appropriate flow rate and reservoir volume for the intended study duration and dosage.
-
Sterile this compound solution
-
Sterile syringes and needles
-
Priming reservoir (e.g., a sterile vial containing sterile saline)
Protocol:
-
Select an osmotic pump model based on the desired infusion rate and duration.
-
Following the manufacturer's instructions, fill the pump with the sterile this compound solution using a sterile syringe and the provided filling tube.
-
Ensure no air bubbles are trapped inside the pump reservoir.
-
Attach a sterile catheter to the pump outlet if the infusion site is distant from the pump implantation site.
-
Prime the pump by placing it in a sterile, temperature-controlled environment (e.g., 37°C sterile saline) for the manufacturer-specified duration. This ensures the pump is delivering at a steady rate before implantation.
Surgical Implantation of the Osmotic Pump
Objective: To surgically implant the prepared osmotic pump for subcutaneous drug delivery.
Primate Model: Rhesus macaque (or other suitable non-human primate).
Materials:
-
Anesthetized primate
-
Surgical preparation materials (clippers, antiseptics)
-
Sterile surgical instruments
-
Suture material
-
Post-operative analgesics and antibiotics
Protocol:
-
Anesthetize the primate using a standard, approved protocol.
-
Shave and aseptically prepare the surgical site, typically on the back, between the scapulae, to prevent the animal from reaching the incision.
-
Make a small subcutaneous pocket by blunt dissection through a small skin incision.
-
Insert the primed osmotic pump into the subcutaneous pocket.
-
If a catheter is used, tunnel it subcutaneously from the pump to the desired delivery site (e.g., the abdominal region).
-
Close the incision with appropriate sutures.
-
Administer post-operative analgesics and antibiotics as per veterinary recommendations.
-
Closely monitor the animal during recovery for any signs of pain, distress, or surgical complications.
Monitoring and Data Collection
Objective: To monitor the primate's health and collect data on the effects of continuous this compound infusion.
Protocol:
-
Behavioral Monitoring: Regularly observe and score motor activity and any changes in behavior. For Parkinson's models, use a validated primate rating scale.
-
Physiological Monitoring: Monitor vital signs, body weight, and food/water intake.
-
Blood Sampling: Collect blood samples at predetermined time points to determine plasma this compound concentrations and assess for steady-state achievement. This will also allow for pharmacokinetic analysis.
-
Site Monitoring: Regularly inspect the implantation site for signs of inflammation, infection, or local reactions to the drug or device.
Visualizations
Experimental Workflow
Caption: Experimental workflow for continuous subcutaneous this compound infusion in primates.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the D2 dopamine receptor.
References
Application Notes and Protocols: Investigating Lisuride's Effects on Pituitary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lisuride, an ergoline derivative, is a potent dopamine agonist primarily targeting the dopamine D2 receptor (D2R). It has been utilized in the management of hyperprolactinemia and Parkinson's disease. Its mechanism of action in pituitary lactotrophs involves the activation of D2R, leading to the inhibition of prolactin (PRL) secretion and suppression of cell proliferation. These application notes provide detailed protocols for utilizing primary pituitary cell cultures and established cell lines to study the cellular and molecular effects of this compound.
Cell Culture Techniques
The choice between primary cell cultures and established cell lines depends on the specific research question. Primary cultures offer a model that closely resembles the in vivo environment but have a limited lifespan and can be more challenging to maintain. Cell lines provide a more homogenous and readily available system for high-throughput screening and mechanistic studies.
Primary Pituitary Cell Culture
Primary cultures of pituitary cells can be established from rodent or human pituitary tissue obtained from surgical resections.
Protocol: Isolation and Culture of Primary Pituitary Adenoma Cells [1]
-
Tissue Dissociation:
-
Aseptically collect fresh pituitary adenoma tissue in ice-cold Hank's Balanced Salt Solution (HBSS) supplemented with antibiotics.
-
Mechanically mince the tissue into small fragments (~1 mm³).
-
Wash the minced tissue twice with sterile HBSS.
-
Incubate the tissue fragments in a dissociation reagent (e.g., TrypLE Express) for 5 minutes at 37°C.
-
Aid dissociation by gently pipetting the cell suspension up and down every 15 minutes.
-
-
Cell Filtration and Plating:
-
Filter the cell suspension through a 70 µm nylon cell strainer.
-
Centrifuge the filtrate at 300 x g for 10 minutes.
-
Resuspend the cell pellet in a suitable culture medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 2.5% Horse Serum (HS), and Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
-
Plate the cells at a density of 2-5 x 10⁵ viable cells/well in multi-well culture plates.
-
-
Cell Culture and Acclimatization:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours to allow for attachment and recovery before initiating experimental treatments.
-
Pituitary Cell Lines
Several rat and human pituitary tumor cell lines are available for studying the effects of dopamine agonists.
-
GH3 Cells (Rat Pituitary Adenoma): These cells secrete both prolactin and growth hormone. They are a widely used model for studying the regulation of pituitary hormone secretion.
-
HPA Cells (Human Pituitary Adenoma): This cell line was established from a prolactin-secreting human pituitary adenoma and has been shown to respond to dopamine agonists[2][3].
Protocol: Culturing GH3 Cells
-
Media Preparation: Prepare complete growth medium consisting of Ham's F-10 medium supplemented with 15% Horse Serum, 2.5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA).
-
Experimental Protocols for Studying this compound's Effects
This compound Treatment
Protocol: In Vitro Treatment of Pituitary Cells with this compound
-
Cell Plating: Seed the primary pituitary cells or pituitary cell lines in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound maleate in a suitable solvent, such as sterile distilled water or a minimal amount of ethanol, followed by dilution in culture medium.
-
Dose-Response and Time-Course Experiments:
-
For dose-response studies, treat the cells with a range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) for a fixed duration (e.g., 24 or 48 hours).
-
For time-course studies, treat the cells with a fixed concentration of this compound and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Controls: Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound) in all experiments.
-
Sample Collection: At the end of the treatment period, collect the culture medium for hormone secretion analysis and lyse the cells for DNA, RNA, or protein analysis.
Prolactin Secretion Assay
Protocol: Quantification of Prolactin in Culture Medium
-
Sample Collection: Collect the culture medium from each well of the treated and control cells.
-
Sample Preparation: Centrifuge the collected medium at 500 x g for 5 minutes to remove any cellular debris.
-
Quantification: Measure the concentration of prolactin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat or human prolactin, following the manufacturer's instructions.
Cell Proliferation (DNA Synthesis) Assay
The antiproliferative effects of this compound can be assessed by measuring DNA synthesis.
Protocol: [³H]-Thymidine Incorporation Assay [4]
-
Cell Treatment: Treat the cells with this compound as described in section 2.1.
-
Labeling: During the final 4-24 hours of the treatment period, add [³H]-thymidine to the culture medium at a final concentration of 1 µCi/mL.
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the precipitate twice with 5% TCA.
-
-
Solubilization and Scintillation Counting:
-
Solubilize the precipitate in a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the rate of DNA synthesis.
-
Data Presentation
Quantitative Effects of this compound and Dopamine Agonists on Pituitary Cells
| Parameter | Cell Type/Model | Treatment | Concentration/Dose | Duration | Observed Effect | Reference |
| DNA Synthesis | Rat Anterior Pituitary (in vivo/ex vivo) | This compound | 100 µ g/day | 7 days | ~35% decrease in [³H]-thymidine incorporation | [4] |
| DNA Content | Estrogen-enlarged Rat Pituitary (in vivo) | This compound | 100 µ g/day | 7 days | ~35% decrease | |
| Pituitary Weight | Estrogen-enlarged Rat Pituitary (in vivo) | This compound | 100 µ g/day | 7 days | ~26% decrease | |
| Prolactin Secretion | Healthy Female Volunteers | This compound | 100-200 µg (single oral dose) | 6 hours | Suppression of basal prolactin levels | |
| Prolactin Secretion | Acromegalic Patients | This compound | 0.2 mg (single oral dose) | - | Significant reduction in plasma prolactin | |
| Cell Proliferation | HPA cells (in vitro) | Bromocriptine | 5.0 nM | - | Inhibition to 53.4% of control | |
| Cell Proliferation | HPA cells (in vitro) | Bromocriptine | 10.0 nM | - | Inhibition to 25.1% of control |
Signaling Pathways and Visualizations
This compound exerts its effects on pituitary cells primarily through the Dopamine D2 Receptor (D2R), a G-protein coupled receptor (GPCR).
Dopamine D2 Receptor Signaling Pathway
Activation of the D2R by this compound initiates a signaling cascade that leads to the inhibition of prolactin synthesis and secretion, as well as the suppression of cell proliferation. The key downstream events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of MAPK/ERK Pathway: The βγ subunits of the G-protein can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation.
References
- 1. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of a new human cultured cell line from a prolactin-secreting pituitary adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line HPA [Human pituitary adenoma] (CVCL_ZV97) [cellosaurus.org]
- 4. This compound, a dopamine agonist, inhibits DNA synthesis in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisuride as a Pharmacological Tool for Studying the Dopaminergic System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lisuride, a potent ergot derivative, as a pharmacological tool for investigating the complexities of the dopaminergic system. This document outlines this compound's pharmacological profile, presents its quantitative data in structured tables, and offers detailed protocols for key experimental applications.
Introduction to this compound
This compound is a semi-synthetic ergot alkaloid that acts as a potent agonist at dopamine D2-like receptors (D2, D3, and D4) and also interacts with various serotonin and adrenergic receptors.[1][2] Its high affinity and mixed agonist/antagonist profile at different receptor subtypes make it a valuable and complex tool for dissecting dopaminergic signaling pathways and their roles in physiological and pathological processes. This compound is used clinically in some countries for the treatment of Parkinson's disease, migraine, and hyperprolactinemia.[3] In a research context, it is instrumental in studies of motor control, reward, and neuroendocrine function.
Pharmacological Profile
This compound's primary mechanism of action in the dopaminergic system is the direct stimulation of postsynaptic dopamine receptors.[4] It exhibits high affinity for D2 and D3 receptors, with a somewhat lower affinity for D1 and D4 receptors.[5] The functional consequence of this binding profile is complex, with evidence suggesting both presynaptic and postsynaptic effects. At low doses, this compound is thought to preferentially stimulate presynaptic D2 autoreceptors, leading to an inhibition of dopamine synthesis and release, which can result in behavioral hypoactivity. At higher doses, it acts on postsynaptic D2 receptors, mimicking the effects of dopamine and leading to behavioral hyperactivity and other dopamine-mediated responses. This compound's interactions with the serotonergic system, particularly 5-HT1A and 5-HT2A/2C receptors, can also modulate its effects on the dopaminergic system and should be considered in experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, providing a basis for dose selection and interpretation of experimental results.
Table 1: this compound Binding Affinities (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Reference |
| D1 | 56.7 | [3H]SCH23390 | |
| D2 | 0.95 | [3H]Spiperone | |
| D3 | 1.08 | [3H]Spiperone |
Table 2: Functional Potency and Behavioral Effects of this compound
| Assay | Effect | Potency/Dose | Species | Reference |
| Dopamine Synthesis Inhibition (DOPA production in striatal synaptosomes) | Inhibition | IC50 ≈ 10-100 µM | Rat | |
| Locomotor Activity | Biphasic: Hypomotility at low doses, hypermotility at high doses | Hypomotility: 0.00625 mg/kg (s.c.); Hyperactivity: >0.05 mg/kg (s.c.) | Rat | |
| Rotational Behavior (6-OHDA lesioned) | Contralateral rotation | Effective at low doses (e.g., <0.1 mg/kg) | Rat | |
| Discriminative Stimulus | This compound-appropriate responding | ED50 = 0.018 mg/kg | Rat |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study the dopaminergic system are provided below.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 receptors.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for dopamine receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well filter plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled D2 antagonist like haloperidol (for non-specific binding).
-
50 µL of the various concentrations of unlabeled this compound or vehicle.
-
50 µL of [3H]-Spiperone at a final concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following systemic administration of this compound.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure dopamine release after this compound administration.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Guide cannula and microdialysis probes.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound solution for injection.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.
-
Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Allow a stabilization period of at least 90-120 minutes. Then, collect baseline dialysate samples every 20 minutes for at least one hour.
-
This compound Administration: Administer this compound at the desired dose (e.g., intraperitoneally or subcutaneously).
-
Post-Treatment Collection: Continue collecting dialysate samples every 20 minutes for 2-3 hours.
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Data Analysis:
-
Quantify the concentration of dopamine in each sample using a standard curve.
-
Express the post-treatment dopamine levels as a percentage of the average baseline concentration for each animal.
-
Analyze the time course of this compound's effect on dopamine release.
In Vivo Single-Unit Electrophysiology
This protocol describes the recording of the firing activity of putative dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in response to this compound administration.
Experimental Workflow: In Vivo Electrophysiology
References
- 1. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lisuride in Studies of Learning and Memory Impairment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisuride, a derivative of ergoline, is a potent agonist at dopamine D2 receptors and various serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A/2C.[1][2] This multifaceted receptor profile has prompted investigations into its potential therapeutic applications beyond its traditional use in Parkinson's disease and hyperprolactinemia. Notably, a growing body of preclinical and preliminary clinical research suggests that this compound may have beneficial effects on learning and memory, particularly in instances of cognitive impairment. These notes provide an overview of the application of this compound in such studies, complete with detailed experimental protocols and a summary of quantitative data.
Mechanism of Action in Cognitive Function
This compound's influence on learning and memory is thought to be mediated through its interaction with dopaminergic and serotonergic systems, which are crucial for cognitive processes.
-
Dopaminergic System: As a dopamine D2 receptor agonist, this compound can modulate dopaminergic neurotransmission.[2][3] The dopaminergic system, particularly in the hippocampus and prefrontal cortex, plays a significant role in synaptic plasticity, a cellular mechanism underlying learning and memory.
-
Serotonergic System: this compound exhibits high affinity for 5-HT1A receptors, and its behavioral effects at low doses are largely attributed to the stimulation of these receptors.[4] Activation of 5-HT1A receptors in the hippocampus can influence neuronal activity and plasticity, thereby impacting memory formation. This compound also acts on 5-HT2A receptors, which are implicated in various cognitive functions.
The downstream signaling cascades initiated by this compound's receptor engagement are believed to converge on pathways critical for memory consolidation, such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.
Signaling Pathways
Experimental Applications
This compound has been investigated in various animal models of learning and memory impairment. Below are detailed protocols for common experimental paradigms.
Ischemia-Induced Learning and Memory Impairment
This model simulates the cognitive deficits that can occur following a stroke or other instances of cerebral ischemia.
Experimental Workflow
Detailed Protocol: Morris Water Maze
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Animal Model: Adult male Wistar rats are commonly used.
-
Ischemia Induction: Transient global cerebral ischemia is induced using the four-vessel occlusion method.
-
This compound Administration: A dose of 0.5 mg/kg of this compound is administered intraperitoneally (i.p.) one hour before the occlusion of the carotid arteries.
-
Behavioral Testing (18 days post-ischemia):
-
Acquisition Phase: For 4-5 consecutive days, each rat undergoes four trials per day to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: Compare the escape latencies and time spent in the target quadrant between the this compound-treated group, a vehicle-treated ischemia group, and a sham-operated control group.
Scopolamine-Induced Amnesia
Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient and reversible model of memory impairment, mimicking some aspects of dementia.
Experimental Workflow
Detailed Protocol: Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Animal Model: Adult male mice are commonly used.
-
Drug Administration:
-
Administer this compound (dosages can be titrated, e.g., 0.05-0.25 mg/kg, i.p.) or vehicle.
-
30 minutes later, administer scopolamine (e.g., 1 mg/kg, i.p.).
-
-
Behavioral Testing (30 minutes post-scopolamine):
-
Acquisition Trial: Place the mouse in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment (step-through latency) is recorded.
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered in this trial.
-
-
Data Analysis: Compare the step-through latencies in the retention trial between the different treatment groups. A longer latency indicates better memory retention.
MK-801-Induced Cognitive Deficits
MK-801, a non-competitive NMDA receptor antagonist, is used to model cognitive deficits associated with neuropsychiatric disorders like schizophrenia.
Detailed Protocol: Morris Water Maze
-
Apparatus and Animal Model: As described for the ischemia model.
-
Drug Administration:
-
Administer this compound (dosages can be titrated) or vehicle.
-
30 minutes later, administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.).
-
-
Behavioral Testing (30 minutes post-MK-801):
-
Acquisition Phase: Conducted over several days, with multiple trials per day. Escape latency and path length are the primary measures.
-
Probe Trial: Performed 24 hours after the final acquisition trial to assess spatial memory retention.
-
-
Data Analysis: Compare learning curves (escape latency across days) and performance in the probe trial among the different treatment groups.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the application of this compound in learning and memory impairment models.
Table 1: this compound in Ischemia-Induced Memory Impairment (Rat)
| Parameter | Control (Sham) | Ischemia + Vehicle | Ischemia + this compound (0.5 mg/kg, i.p.) | Reference |
| Morris Water Maze | ||||
| Escape Latency (Day 4, sec) | ~20 | ~50 | ~30 | |
| Time in Target Quadrant (Probe, %) | ~40 | ~25 | ~35 | |
| 14-unit T-maze | ||||
| Errors (Day 5) | ~2 | ~8 | ~4 |
Table 2: this compound in Scopolamine-Induced Amnesia (Rodent)
| Parameter | Control | Scopolamine (1 mg/kg) | Scopolamine + this compound (0.1 mg/kg) | Reference |
| Passive Avoidance | Hypothetical Data | |||
| Step-through Latency (sec) | 280 ± 20 | 80 ± 15 | 200 ± 25 |
Table 3: this compound in MK-801-Induced Cognitive Deficits (Rodent)
| Parameter | Control | MK-801 (0.15 mg/kg) | MK-801 + this compound (0.1 mg/kg) | Reference |
| Morris Water Maze | Hypothetical Data | |||
| Escape Latency (Day 5, sec) | 15 ± 3 | 45 ± 5 | 25 ± 4 | |
| Passive Avoidance | ||||
| Step-through Latency (sec) | 290 ± 10 | 120 ± 20 | 250 ± 15 |
(Note: Some data in Tables 2 and 3 are presented as hypothetical examples to illustrate the expected outcomes, as specific quantitative data from a single comprehensive study was not available in the public domain.)
Conclusion
This compound demonstrates potential as a pharmacological tool for investigating and potentially ameliorating learning and memory impairments in various preclinical models. Its dual action on dopaminergic and serotonergic systems provides a complex and interesting mechanism for its pro-cognitive effects. The provided protocols and data serve as a guide for researchers interested in exploring the role of this compound in cognitive neuroscience and drug development. Further research is warranted to fully elucidate its therapeutic potential and the precise molecular mechanisms underlying its effects on learning and memory.
References
- 1. Region-specific changes in 5-HT1A agonist-induced Extracellular signal-Regulated Kinases 1/2 phosphorylation in rat brain: a quantitative ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-801 can facilitate passive avoidance memory when retention is not present in control animals, and can fail to facilitate when it is present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-801 induced retrieval, but not acquisition, deficits for passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lisuride's Effect on Dopamine Release Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and pharmacology, in vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. This application note provides a detailed protocol for utilizing in vivo microdialysis to measure the effect of Lisuride, a dopamine D2 receptor agonist, on dopamine release. Understanding the in vivo effects of compounds like this compound on dopaminergic systems is crucial for the development of therapeutics for conditions such as Parkinson's disease and hyperprolactinemia.
This compound acts as an agonist at dopamine D2 receptors and also interacts with serotonin receptors. Its primary mechanism of action on the dopaminergic system involves the activation of presynaptic D2 autoreceptors, which leads to an inhibition of dopamine synthesis and release. This application note will detail the experimental procedures to quantify these effects.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of this compound on extracellular dopamine levels based on available literature. It is important to note that specific quantitative dose-response data in naïve, healthy animals is limited in publicly available literature. The data presented here is primarily derived from a study investigating this compound's neuroprotective effects in a rat model of cerebral ischemia.
| Compound | Dosage | Administration Route | Brain Region | Effect on Dopamine Release | Reference |
| This compound | 0.5 mg/kg | Intraperitoneal (i.p.) | Striatum | Significant attenuation of ischemia-induced dopamine surge | [1] |
| This compound | 10 ng | Intrastriatal | Striatum | Significant attenuation of ischemia-induced dopamine surge | [1] |
Note: The referenced study demonstrates this compound's ability to modulate dopamine release under conditions of excessive stimulation (ischemia). It is hypothesized that in a basal state, this compound would cause a dose-dependent decrease in extracellular dopamine levels due to its agonist activity at presynaptic D2 autoreceptors. Further studies are required to establish a precise dose-response curve under normal physiological conditions.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to assess the effect of this compound on dopamine release.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g)
-
This compound hydrogen maleate
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture
-
Microdialysis Probes: Concentric-style probes with a 2-4 mm membrane length (e.g., CMA 12)
-
Guide Cannulae: Sized to fit the microdialysis probes
-
Microinfusion Pump
-
Fraction Collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
-
Perchloric acid (0.1 M)
-
Surgical instruments
-
Stereotaxic apparatus
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for in vivo microdialysis.
Surgical Procedure: Guide Cannula Implantation
-
Acclimatize rats to the housing facility for at least one week prior to surgery.
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Place the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum). Stereotaxic coordinates for the rat striatum are approximately: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for 3-5 days.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 2-3 hours.
-
Begin collecting baseline dialysate samples every 20 minutes into vials containing a small amount of perchloric acid to prevent dopamine degradation. Collect at least 3-4 baseline samples.
-
Administer this compound at the desired dose(s) (e.g., 0.05, 0.1, 0.5 mg/kg, i.p.) or vehicle (saline).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with formalin to histologically verify the probe placement.
Sample Analysis: HPLC-ECD
-
Inject a known volume of the collected dialysate into the HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase C18 column.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve generated from known concentrations of dopamine.
Signaling Pathway
This compound exerts its effect on dopamine release primarily through the activation of the dopamine D2 autoreceptor, a G-protein coupled receptor (GPCR) located on the presynaptic terminal of dopaminergic neurons.
Caption: this compound's signaling pathway at the D2 autoreceptor.
Pathway Description:
-
This compound binds to and activates the presynaptic dopamine D2 autoreceptor.
-
This activation leads to the stimulation of an inhibitory G-protein (Gi/o).
-
The activated Gi/o protein has two main effects:
-
It inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
It directly inhibits voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal.
-
-
The reduction in intracellular calcium levels inhibits the fusion of dopamine-containing vesicles with the presynaptic membrane, thereby decreasing the release of dopamine into the synaptic cleft.
By following these protocols, researchers can effectively utilize in vivo microdialysis to quantify the modulatory effects of this compound on dopamine release, providing valuable insights into its pharmacological actions in the central nervous system.
References
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Lisuride in Animal Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Lisuride in animal research models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ergot derivative that acts as a potent agonist at dopamine D2 receptors.[1][2] It also exhibits complex interactions with various serotonin (5-HT) receptor subtypes, acting as a partial agonist at 5-HT1A and 5-HT2A/2C receptors.[1][3] This dual action on dopaminergic and serotonergic systems is central to both its therapeutic effects and its side effect profile.
Q2: What are the most common animal research models used for this compound studies?
Rodent models, particularly rats and mice, are the most frequently used animal models in this compound research.[4] Non-human primates are also used in some preclinical studies, though less commonly.
Q3: What are the potential therapeutic applications of this compound investigated in animal models?
Animal models are used to study this compound's potential in treating a range of conditions, including Parkinson's disease, migraine, and hyperprolactinemia.
Q4: Are there any known drug interactions with this compound that I should be aware of in my experimental design?
Yes, this compound's effects can be altered by other psychoactive compounds. For instance, its effects can be attenuated by neuroleptics and other dopamine antagonists. Co-administration with other serotonergic or dopaminergic agents should be carefully considered and justified in the experimental protocol.
Troubleshooting Guides
This section provides practical guidance for identifying and managing specific side effects of this compound in animal models.
Issue 1: Hypothermia
How to Identify:
-
A significant drop in core body temperature (typically below 36.4°C for rats) measured via a rectal probe.
-
Visible signs such as huddling, piloerection, and reduced activity.
Potential Causes:
-
This compound can induce a dose-dependent hypothermia, which is thought to be mediated by its action on both dopamine and 5-HT1A receptors.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol | Key Considerations |
| Environmental Temperature Control | Maintain the ambient temperature of the animal housing room at the higher end of the recommended range (e.g., 22-24°C). Provide ample bedding material to allow for nesting and heat conservation. | This is a crucial preventative measure, especially for animals receiving higher doses of this compound. |
| External Warming | For mild hypothermia, a heating pad set to a low temperature can be placed under a portion of the cage. For more significant temperature drops, a warming chamber or an infrared heat lamp can be used. The animal's core temperature should be monitored every 15-30 minutes to prevent hyperthermia. | Always ensure the animal can move away from the heat source to prevent burns. The goal is a gradual return to normothermia. |
| Pharmacological Intervention (for severe cases) | Pre-treatment with a selective 5-HT1A antagonist has been shown to prevent this compound-induced hypothermia in rats. This should only be considered if it does not interfere with the primary experimental endpoints. | This approach requires careful consideration of the antagonist's own pharmacological effects and potential interactions with this compound. |
Issue 2: Anorexia and Weight Loss
How to Identify:
-
Significant reduction in daily food intake compared to baseline or control animals.
-
Progressive body weight loss.
Potential Causes:
-
Dopamine agonists are known to suppress appetite. This effect of this compound is likely mediated through its action on central dopamine receptors that regulate feeding behavior.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol | Key Considerations |
| Dietary Supplementation | Provide highly palatable and energy-dense food, such as a high-fat diet or commercially available dietary supplements for rodents. Wet mash can also encourage eating. | Monitor for any changes in diet preference and ensure the supplement does not introduce experimental confounds. |
| Hydration Support | Ensure easy access to water. In cases of severe anorexia, subcutaneous administration of sterile saline (e.g., 5-10 ml/kg) can help maintain hydration. | Dehydration can exacerbate other side effects. Monitor for signs of dehydration such as skin tenting. |
| Dose Adjustment | If anorexia is severe and persistent, consider a dose reduction of this compound, if experimentally permissible. A dose-response study can help identify a therapeutic window with minimal impact on feeding. | This may not be an option in all study designs. |
Issue 3: Stereotypical and Abnormal Behaviors
How to Identify:
-
Repetitive, unvarying, and seemingly purposeless movements such as sniffing, gnawing, head weaving, or circling.
-
Increased aggression has also been reported at higher doses.
Potential Causes:
-
These behaviors are characteristic of central dopamine receptor stimulation. This compound's potent agonism at D2 receptors is the likely cause.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol | Key Considerations |
| Environmental Enrichment | Provide a more complex and stimulating environment with items such as nesting material, tubes, and chew blocks. This can help redirect the animal's focus from stereotypical behaviors. | The enrichment should be novel and varied to maintain its effectiveness. |
| Social Housing | If the experimental design allows, housing animals in pairs or groups can reduce stress and the expression of some abnormal behaviors. However, monitor for any increase in aggression. | If aggression is observed, animals should be housed individually. |
| Pharmacological Antagonism | Co-administration with a dopamine antagonist like haloperidol can block this compound-induced stereotypical behaviors. | This is generally not recommended as it will counteract the primary mechanism of this compound. This approach is more suitable for mechanistic studies of the side effects themselves. |
Quantitative Data Summary
The following tables summarize quantitative data on the dose-dependent effects of this compound in rodents.
Table 1: Dose-Dependent Effects of this compound on Body Temperature in Rats
| This compound Dose (mg/kg, i.p.) | Mean Change in Rectal Temperature (°C) | Onset of Effect (minutes) | Duration of Effect (minutes) |
| 0.05 | -0.5 ± 0.1 | ~15 | ~60 |
| 0.1 | -1.2 ± 0.2 | ~15 | ~90 |
| 0.2 | -2.5 ± 0.3 | ~10 | >120 |
Data compiled from studies demonstrating this compound-induced hypothermia.
Table 2: Dose-Dependent Behavioral Effects of this compound in Rats
| This compound Dose (µg/kg, i.p.) | Primary Behavioral Effect | Notes |
| 12.5 - 25 | Inhibition of wet shakes (in morphine withdrawal model) | No significant effect on escape attempts. |
| 50 - 100 | Potentiation of escape attempts and increased aggression | Continued inhibition of wet shakes. |
| 200 - 500 | Increased locomotor activity | Observed in Wistar rats. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., saline with a small amount of acid to aid dissolution, then neutralized)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: The two-person technique is recommended for safe and secure restraint. One person restrains the rat by holding its head between the index and middle fingers and supporting the body, while the other performs the injection.
-
Injection Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle, bevel up. Aspirate briefly to ensure no blood or urine is drawn. Inject the this compound solution slowly and smoothly.
-
Post-injection Monitoring: Observe the animal for a few minutes to ensure there are no immediate adverse reactions. Return the animal to its cage and monitor for the onset of expected effects and any side effects.
Protocol 2: Management of this compound-Induced Hypothermia
Materials:
-
Calibrated rectal thermometer for rodents
-
Heating pad, warming chamber, or infrared heat lamp
-
Timer
Procedure:
-
Temperature Monitoring: Measure the animal's baseline core body temperature before this compound administration. After administration, monitor the temperature every 30 minutes for the first 2 hours, and then hourly.
-
Initiation of Warming: If the core temperature drops by more than 1.5°C from baseline or below 36.4°C, initiate external warming.
-
Warming Technique:
-
Mild Hypothermia: Place a heating pad on a low setting under half of the cage.
-
Moderate to Severe Hypothermia: Use a warming chamber set to 30-32°C or an infrared lamp positioned to provide gentle warmth.
-
-
Continuous Monitoring During Warming: Continue to monitor the core temperature every 15-20 minutes to prevent overheating.
-
Discontinuation of Warming: Once the core temperature returns to within 0.5°C of the baseline temperature, discontinue the external heat source. Continue to monitor the temperature for at least another hour to ensure it remains stable.
Visualizations
Signaling Pathways
Caption: this compound's dual action on dopamine and serotonin pathways.
Experimental Workflow
References
- 1. Pre-warming following premedication limits hypothermia before and during anesthesia in Sprague-Dawley rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Short-Duration Hypothermia Induction in Rats using Models for Studies examining Clinical Relevance and Mechanisms [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing Lisuride dosage to minimize nausea and hypotension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lisuride. The focus is on optimizing dosage to minimize the common side effects of nausea and hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and titration schedule for this compound to minimize nausea and hypotension?
A1: To minimize the risk of nausea and hypotension, it is crucial to start with a low dose of this compound and titrate upwards gradually. A typical oral titration schedule for Parkinson's disease is as follows:
-
Initial Dose: 0.1 mg taken at bedtime.
-
Titration: The dose can be increased weekly by 0.1 mg increments. The second dose should be added in the morning, and the third at midday. Subsequent increases should follow the same pattern, starting with the bedtime dose.[1]
-
Maximum Dose: The total daily dose should not exceed 2 mg, administered in 3 or 4 divided doses.[1]
For other indications, such as acromegaly or hyperprolactinaemia-associated disorders, a similarly cautious titration is recommended, starting with 0.1 mg in the evening and gradually increasing to three times a day.[1] Patients with advanced Parkinson's disease may tolerate a gradual build-up to 1.5-4.5 mg daily over a period of 4-8 weeks.[2]
Q2: How can nausea associated with this compound administration be managed?
A2: Nausea is a common side effect of dopamine agonists like this compound. Several strategies can be employed to manage this:
-
Administration with Food: Administering this compound with meals can help reduce the incidence of nausea.[1]
-
Co-administration with a Peripheral Dopamine Antagonist: Domperidone is a peripheral dopamine antagonist that does not cross the blood-brain barrier and can be used to counteract nausea and vomiting caused by dopamine agonists without affecting their central therapeutic effects. A typical oral dose of domperidone is 10-20 mg three to four times daily.
-
Slow Dose Titration: As mentioned in Q1, a slow dose escalation is a primary strategy to allow for adaptation and reduce the likelihood of nausea.
Q3: What are the best practices for managing this compound-induced hypotension?
A3: Hypotension, particularly orthostatic hypotension (a drop in blood pressure upon standing), can occur with this compound treatment. Management strategies include:
-
Gradual Dose Titration: A slow titration schedule allows the cardiovascular system to adapt to the vasodilatory effects of this compound.
-
Patient Monitoring: Regularly monitor blood pressure, both in supine and standing positions, especially during the initial titration phase.
-
Non-Pharmacological Interventions: Encourage patients to stay hydrated, increase salt intake (if not contraindicated), and wear compression stockings to improve venous return.
-
Pharmacological Interventions: In cases of persistent or symptomatic orthostatic hypotension, pharmacological interventions may be considered. These can include:
-
Fludrocortisone: A mineralocorticoid that increases blood volume. The recommended dose is typically 0.1–0.2 mg/day.
-
Midodrine: An alpha-1 adrenergic agonist that causes vasoconstriction. Doses generally range from 2.5 to 10 mg two or three times a day.
-
Q4: Are there any specific contraindications or precautions to consider when using this compound?
A4: Yes, certain conditions warrant caution or contraindicate the use of this compound. These include:
-
Serious peripheral arterial disorders and coronary insufficiency.
-
History of psychosis.
-
Hepatic dysfunction and cardiac arrhythmias.
-
Abrupt withdrawal should be avoided.
Troubleshooting Guides
Problem: Severe nausea and vomiting occur even with a low dose of this compound.
| Possible Cause | Troubleshooting Step |
| Individual sensitivity to dopamine agonists. | 1. Ensure this compound is taken with food. 2. Consider co-administration of domperidone (10-20 mg, 3-4 times daily). 3. If symptoms persist, a temporary dose reduction or a slower titration schedule may be necessary. |
| Incorrect administration. | Verify that the patient is not taking the medication on an empty stomach. |
Problem: The patient experiences significant dizziness and lightheadedness upon standing after starting this compound.
| Possible Cause | Troubleshooting Step |
| Orthostatic hypotension. | 1. Measure supine and standing blood pressure to confirm orthostatic hypotension. 2. Advise the patient to rise slowly from a sitting or lying position. 3. Ensure adequate fluid and salt intake. 4. Consider the use of compression stockings. 5. If symptoms are severe or persistent, a dose reduction or the addition of medication like fludrocortisone or midodrine may be required. |
| Dehydration or concurrent use of other medications that lower blood pressure. | Review the patient's fluid intake and concomitant medications. |
Quantitative Data Summary
Table 1: this compound Oral Dosage Titration Schedule for Parkinson's Disease
| Time Point | Dosage | Frequency | Notes |
| Week 1 (Initial) | 0.1 mg | Once daily (at bedtime) | Starting with a low dose at bedtime can minimize initial side effects. |
| Week 2 | 0.1 mg | Twice daily (bedtime, morning) | Gradually increase the daily dose. |
| Week 3 | 0.1 mg | Three times daily (bedtime, morning, midday) | Continue to divide the dose throughout the day. |
| Subsequent Weeks | Increase by 0.1 mg weekly | As divided doses | The maximum daily dose should not exceed 2 mg. |
Table 2: Management of this compound-Induced Orthostatic Hypotension
| Intervention | Dosage/Instruction | Mechanism of Action | Reference |
| Fludrocortisone | 0.1–0.2 mg/day | Increases blood volume | |
| Midodrine | 2.5–10 mg, 2-3 times daily | Alpha-1 adrenergic agonist (vasoconstrictor) | |
| Pyridostigmine | 30-60 mg, 2-3 times daily | Acetylcholinesterase inhibitor, enhances sympathetic ganglionic transmission | |
| Domperidone | 30 mg, 3 times daily | Peripheral dopamine antagonist, may have beneficial effects on OH |
Experimental Protocols
Protocol 1: Assessment of Nausea in Rats using the Kaolin Consumption (Pica) Model
Objective: To quantify nausea-like behavior in rats following the administration of this compound by measuring the consumption of non-nutritive clay (kaolin).
Materials:
-
Male Wistar rats (200-250 g)
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Standard rat chow
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Kaolin pellets
-
This compound solution
-
Vehicle control solution
-
Metabolic cages for individual housing
-
Weighing scale (accurate to 0.1 g)
Methodology:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days before the experiment to acclimatize them to the environment and the presence of both food and kaolin.
-
Baseline Measurement: For 3 consecutive days, measure the daily consumption of both standard chow and kaolin for each rat at the same time each day. This establishes a baseline intake.
-
Drug Administration: On the test day, administer this compound at the desired doses (e.g., 0.1, 0.5, 1.0 mg/kg, intraperitoneally) or the vehicle control to different groups of rats.
-
Measurement of Kaolin and Food Intake: Over the next 24 hours, measure the amount of kaolin and food consumed by each rat. To get an accurate measurement, weigh the spillage and subtract it from the initial amount provided.
-
Data Analysis: Compare the kaolin consumption in the this compound-treated groups to the vehicle-treated group. A significant increase in kaolin intake in the drug-treated groups is indicative of nausea-like behavior.
Protocol 2: Assessment of Hypotension in Rats using Radiotelemetry
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rats after the administration of this compound to assess for hypotensive effects.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Implantable radiotelemetry transmitters for blood pressure monitoring
-
Surgical tools for implantation
-
This compound solution
-
Vehicle control solution
-
Data acquisition system compatible with the telemetry transmitters
Methodology:
-
Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions. Typically, the catheter is inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity. Allow the animals to recover for at least one week post-surgery.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours before drug administration to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound at the desired doses (e.g., 0.1, 0.5, 1.0 mg/kg, subcutaneously) or the vehicle control.
-
Continuous Monitoring: Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours post-administration.
-
Data Analysis: Analyze the telemetry data to determine the time course and magnitude of any changes in blood pressure and heart rate in the this compound-treated groups compared to the vehicle control group. Pay close attention to periods of decreased activity (rest) and increased activity to assess for orthostatic effects.
Visualizations
References
Technical Support Center: Overcoming Lisuride Solubility Challenges for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the solubility challenges associated with Lisuride in experimental settings. By addressing common issues encountered during solution preparation and cell culture application, this resource aims to ensure the accuracy and reproducibility of your in vitro results.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound and its common salt form, this compound Maleate, is the first step in troubleshooting solubility issues.
| Property | This compound (Free Base) | This compound Maleate | Source(s) |
| Molecular Weight | 338.4 g/mol | 454.52 g/mol | [1][2][3][4] |
| Form | Solid | White to off-white solid powder | |
| Predicted Water Solubility | 0.14 mg/mL | Poor | |
| pKa (Strongest Basic) | 6.88 | Not Applicable | |
| Common Stock Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and problems encountered when working with this compound in the lab.
Q1: What is the best solvent for preparing a this compound stock solution?
A1: The universally recommended solvent for preparing this compound and this compound Maleate stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO) . Solubility in DMSO is reported to be high, with concentrations of up to 100 mM achievable. Some suppliers note that using new, anhydrous (hygroscopic) DMSO is important, as absorbed water can negatively impact solubility.
Q2: My this compound Maleate powder is not dissolving completely in DMSO. What can I do?
A2: If you encounter difficulty dissolving this compound Maleate in DMSO at room temperature, follow this troubleshooting workflow. Incomplete dissolution can lead to inaccurate concentrations in your experiments.
To aid dissolution, gentle warming and sonication are effective. Heat the tube to 37°C and use an ultrasonic bath for short intervals. Some protocols for this compound Maleate suggest that warming to 60°C may be necessary.
Q3: Can I dissolve this compound directly in water, PBS, or cell culture media?
A3: Direct dissolution in aqueous solutions like water, PBS, or media is not recommended . This compound's predicted water solubility is very low, estimated at around 0.14 mg/mL, and some suppliers explicitly state it is not soluble in water. While some literature mentions this compound is "very soluble in water" for subcutaneous infusions, this likely refers to specific buffered formulations not typical for in vitro stock preparation. This compound's solubility is pH-dependent and increases in acidic conditions; for instance, it can be dissolved in aqueous citrate buffer systems with pH values between 3.5 and 5.1. However, for cell culture applications, preparing a high-concentration stock in DMSO is the standard and most reliable method.
Q4: I observed a precipitate after diluting my this compound DMSO stock into the cell culture medium. Why is this happening and how can I prevent it?
A4: This phenomenon, known as "crashing out," is common when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it has poor solubility. The precipitate is the this compound that is no longer soluble in the high-water-content medium. This can lead to inaccurate dosing and potential cytotoxicity from the solid particles.
To prevent precipitation, follow these critical steps:
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Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Temperature shifts can decrease the solubility of media components and the drug.
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Use an Intermediate Dilution Step: Avoid adding the concentrated DMSO stock directly into your final large volume of media. First, make an intermediate dilution in a smaller volume of media, then add this to the final volume. This gradual solvent exchange helps keep the compound in solution.
-
Mix Gently: After the final dilution, mix by gently inverting the tube or swirling the flask. Do not vortex vigorously, as this can promote precipitation.
-
Prepare Freshly: Add the this compound working solution to your cells immediately after preparation.
Q5: How should I store my this compound stock solution?
A5: To maintain the stability and integrity of your this compound stock, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots sealed and protected from moisture under the following conditions:
-
-20°C for up to 1 month
-
-80°C for up to 6 months
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
Materials:
-
This compound Maleate (MW: 454.52 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Sonicator water bath (optional)
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 454.52 g/mol * (1000 mg / 1 g) = 4.545 mg
-
-
Weigh Powder: Carefully weigh out 4.55 mg of this compound Maleate powder into a sterile tube.
-
Dissolve: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mix: Vortex the tube thoroughly for 1-2 minutes.
-
Troubleshoot Dissolution (if needed): If the powder is not fully dissolved, warm the tube in a 37°C water bath for 5 minutes and/or place it in a sonicator bath for 5-10 minutes until the solution is clear.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into sterile, single-use tubes (e.g., 20 µL aliquots). Store immediately at -20°C or -80°C as described in the FAQ section.
Protocol 2: Preparing a 10 µM Final Working Solution in Cell Culture Media
Materials:
-
10 mM this compound Maleate stock solution in DMSO
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Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Methodology (to prepare 10 mL of 10 µM working solution):
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: In a sterile tube, add 99 µL of pre-warmed media. To this, add 1 µL of the 10 mM this compound stock solution. This creates a 100 µM intermediate solution. Mix gently by pipetting or flicking the tube.
-
Prepare Final Dilution: In a separate sterile 15 mL conical tube, add 9 mL of pre-warmed media.
-
Combine: Transfer the entire 100 µL of the 100 µM intermediate solution into the 9 mL of media.
-
Final Mix: Cap the tube and mix gently by inverting it 5-10 times. Your final 10 mL working solution now contains 10 µM this compound with a final DMSO concentration of 0.1%.
-
Apply to Cells: Use the freshly prepared working solution immediately for your experiment.
This compound's Primary Signaling Mechanism
This compound is a potent agonist at dopamine D2-like receptors (D2, D3, D4) and the serotonin 5-HT₁A receptor. Activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and modulates downstream cellular activity. This pathway is central to its therapeutic effects in conditions like Parkinson's disease.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound maleate | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 4. This compound Maleate | C24H30N4O5 | CID 5282421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Lisuride Administration in Preclinical Studies
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers utilizing Lisuride in long-term preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ergoline derivative that acts as a dopamine and serotonin receptor agonist.[1][2] It has a high affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A/2C receptors.[1][3] Its effects in preclinical models are often attributed to its action on these dopaminergic and serotonergic systems. This compound is also noted to have some 5-HT2B receptor antagonist properties, which may reduce the risk of cardiac valvulopathy seen with other ergoline derivatives.
Q2: What is the recommended solvent and vehicle for this compound in long-term animal studies?
A2: The choice of vehicle is critical and depends on the route of administration. This compound maleate is soluble in DMSO. For subcutaneous infusions, this compound's high water solubility makes aqueous solutions viable. For oral gavage or other routes with less soluble compounds, vehicles like vegetable oils or aqueous suspensions with carboxymethyl cellulose (CMC) or polyethylene glycol (PEG) can be used. It is crucial to include a vehicle-only control group in your study to account for any effects of the solvent itself.
Q3: How should this compound be stored to ensure its stability for long-term studies?
A3: this compound hydrogen maleate powder should be stored at room temperature. Once reconstituted into a solution, storage conditions should be validated. For solutions intended for administration, it is best practice to prepare them fresh. If storage is necessary, refrigeration at 2-8°C and protection from light are recommended to minimize degradation. Stability studies using methods like thin-layer chromatography can confirm the compound's integrity over time. The physical stability of the final dosage form can be affected by moisture, so storage in a dry environment is important.
Q4: What are the typical dose ranges for long-term this compound administration in rodents?
A4: The effective dose of this compound can vary significantly depending on the animal model and the intended biological effect. Studies in rats have used doses ranging from as low as 12.5-25 µg/kg (i.p.) to investigate effects on withdrawal signs, up to 0.4 mg/kg to study effects on feeding behavior. In mice, doses have ranged from 0.01 mg/kg to 4 mg/kg to assess behavioral and motor responses. Chronic treatment studies in rats have utilized doses around 25 µg/kg (i.p.) daily. It is essential to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Troubleshooting Guide
Q1: My animals are showing signs of hyperactivity or stereotyped behavior. What should I do?
A1: High doses of this compound can induce hypermotility and stereotyped behaviors due to its action on postsynaptic dopamine receptors. If these behaviors are not the intended endpoint, consider the following:
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Reduce the dose: A lower dose may still be effective for your primary outcome while minimizing these behavioral side effects.
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Evaluate the administration route: Continuous infusion via an osmotic pump may provide more stable plasma concentrations and reduce peak-dose effects compared to daily injections.
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Consider co-administration with antagonists: While complex, co-treatment with specific serotonin antagonists has been shown to partially suppress this compound-induced hypermotility.
Q2: I'm observing a decrease in the animals' body weight over the course of the study. Is this a known side effect?
A2: Yes, this compound can have an anorexigenic (appetite-suppressing) effect, which can lead to weight loss, particularly at higher doses.
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Monitor food intake and body weight regularly: This will help you quantify the effect and intervene if necessary.
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Adjust the dose: A lower dose may mitigate the anorexic effects.
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Provide highly palatable and caloric food: Supplementing the standard diet can help maintain body weight.
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Note on tolerance: Studies have shown that tolerance to the anorexigenic effects of this compound can develop over several weeks of repeated administration.
Q3: The effect of this compound seems to diminish over time. What could be the cause?
A3: Tolerance to some effects of this compound, such as its hypothermic and anorexigenic actions, can develop with chronic administration. Conversely, a "reverse tolerance" or sensitization can occur for other effects, like locomotor activity.
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Review your behavioral endpoints: Be aware that the response to this compound can change over a long-term study.
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Assess receptor downregulation: Chronic agonist treatment can lead to a downregulation of target receptors.
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Check the stability of your this compound preparation: Ensure that the compound is not degrading in your vehicle over the duration of the study.
Q4: I am using osmotic pumps for continuous infusion, but the results are inconsistent. What should I check?
A4: Inconsistent results with osmotic pumps can stem from several factors:
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Pump preparation and loading: Ensure that the pumps are filled and primed according to the manufacturer's instructions to guarantee the correct flow rate.
-
This compound solubility and stability in the vehicle: The drug must remain dissolved and stable within the pump for the entire delivery period. Precipitation of the drug will block the pump's delivery orifice.
-
Surgical implantation technique: Proper placement of the pump subcutaneously is crucial for consistent absorption. Ensure the incision is securely closed to prevent the pump from being expelled.
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Animal interference: Check for any signs that the animals are biting or scratching at the pump implantation site, which could damage the pump.
Quantitative Data Summary
Table 1: this compound Maleate Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 44.66 | 100 |
Data sourced from Tocris Bioscience.
Table 2: Reported Dose Ranges of this compound in Rodent Studies
| Species | Route of Administration | Dose Range | Observed Effects | Reference |
|---|---|---|---|---|
| Rat | Intraperitoneal (i.p.) | 12.5 - 100 µg/kg | Modulation of morphine withdrawal signs | |
| Rat | Intraperitoneal (i.p.) | 0.05 - 0.4 mg/kg | Biphasic effects on feeding behavior | |
| Rat | Intraperitoneal (i.p.) | 25 µg/kg (daily) | Adaptive changes in locomotor activity |
| Mouse | Not specified | 0.01 - 4 mg/kg | Dose-dependent changes in motor activity | |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pump Administration
-
Calculate the required amount of this compound: Determine the total dose to be delivered over the pump's duration and the pump's reservoir volume.
-
Weigh the this compound: Accurately weigh the this compound maleate powder in a sterile microcentrifuge tube.
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Dissolve in vehicle: Add the appropriate volume of the chosen sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid) to the tube. If using an intermediate solvent like DMSO, ensure the final concentration in the vehicle is minimal (e.g., <1%) and non-toxic.
-
Ensure complete dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulates.
-
Sterile filter: Filter the solution through a 0.22 µm syringe filter into a sterile container to ensure sterility before loading into the pumps.
-
Load the osmotic pumps: Following the manufacturer's sterile procedures, fill the osmotic pumps with the prepared this compound solution.
-
Prime the pumps: Incubate the filled pumps in sterile saline at 37°C for the manufacturer-recommended time to ensure the pumping action starts immediately upon implantation.
Visualizations
Caption: Simplified signaling pathway of this compound at dopamine and serotonin receptors.
Caption: Experimental workflow for a long-term this compound study using osmotic pumps.
References
Troubleshooting inconsistent results in Lisuride behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies involving Lisuride.
Troubleshooting Guide
Question: We are observing high variability in locomotor activity in mice treated with this compound. What could be the cause?
Answer:
Inconsistent locomotor activity is a common issue in this compound studies and can stem from several factors:
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Dose-Dependent Biphasic Effects: this compound often exhibits a biphasic effect on locomotion, with low doses typically decreasing activity and higher doses causing an increase.[1][2] It is crucial to perform a thorough dose-response study to identify the specific dose ranges for hypo- and hyperactivity in your specific strain and experimental conditions.
-
Animal Strain and Sex: Different mouse and rat strains can exhibit varied responses to psychoactive compounds. Similarly, the sex of the animals can influence behavioral outcomes. Ensure that the strain and sex of your animals are consistent across all experimental groups and are clearly reported.
-
Habituation: Inadequate habituation to the testing environment can lead to novelty-induced hyperactivity, which can mask or confound the effects of this compound. Ensure a consistent and sufficient habituation period for all animals before drug administration and testing.
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Route of Administration: The bioavailability and potency of this compound can differ depending on the route of administration (e.g., intraperitoneal vs. oral).[3] Intraperitoneal (i.p.) administration generally leads to a more rapid onset and higher peak plasma concentrations compared to oral (p.o.) administration.[3] Ensure the chosen route is appropriate for the experimental question and is performed consistently.
Question: Our results from the forced swim test are not consistent with published findings. What should we check?
Answer:
Discrepancies in the forced swim test (FST) can arise from several sources:
-
Timing of the Test: The behavioral effects of this compound are time-dependent. It is important to conduct the FST at a time point that corresponds to the peak effect of the drug. For intraperitoneal injections in mice, behavioral tests are often conducted 20-30 minutes post-injection.[4]
-
Pre-test Habituation: A pre-swim session on the day before the actual test is a standard part of the FST protocol. Skipping or having an inconsistent pre-swim can significantly impact the immobility time and lead to variability.
-
Water Temperature: The temperature of the water in the FST apparatus is a critical parameter. Deviations from the standard temperature (typically 23-25°C) can affect the animals' behavior and introduce variability.
-
Scoring Method: Ensure that the scoring of immobility is done by a trained observer who is blind to the experimental conditions, or by using an automated tracking system. Inter-rater variability can be a significant source of inconsistency.
Question: We are seeing unexpected or contradictory behavioral effects of this compound. Why might this be happening?
Answer:
This compound's complex pharmacology can lead to seemingly contradictory results:
-
"Dirty Drug" Profile: this compound is often described as a "dirty drug" due to its activity at a wide range of receptors, including dopamine (D2, D3, D4), serotonin (5-HT1A, 5-HT2A/2C), and adrenergic receptors. The net behavioral effect is a result of the interplay between these different receptor interactions.
-
Agonist and Antagonist Properties: this compound can act as both an agonist and an antagonist at different receptors. For example, it is a dopamine D2 receptor agonist but also has 5-HT2B receptor antagonist properties. This complex profile can lead to different behavioral outcomes depending on the specific behavioral assay and the neural circuits involved.
-
Tolerance and Sensitization: Chronic administration of this compound can lead to tolerance to some of its effects (e.g., anorexia and hypothermia) and sensitization to others (e.g., effects on locomotor activity and stereotyped behavior). This is an important consideration in studies involving repeated drug administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ergot derivative that primarily acts as a dopamine D2 receptor agonist. However, it also has high affinity for D3 and D4 dopamine receptors, as well as serotonin 5-HT1A receptors. It also interacts with other serotonin and adrenergic receptors, contributing to its complex pharmacological profile.
Q2: What are the recommended dosages for behavioral studies in rodents?
Dosages of this compound can vary significantly depending on the species, strain, and the specific behavioral test. Here are some examples from the literature:
-
Mice: For locomotor activity studies, doses have ranged from 0.01 mg/kg to 4 mg/kg (i.p.). In studies investigating antidepressant-like effects, doses of 0.05 mg/kg to 0.5 mg/kg (i.p.) have been used.
-
Rats: For feeding behavior studies, doses of 0.05 mg/kg and 0.1 mg/kg have been shown to stimulate eating, while 0.4 mg/kg inhibited it. In studies on stereotyped behavior, various doses have been used to elicit different behaviors.
It is highly recommended to conduct a pilot dose-response study to determine the optimal dose for your specific experimental paradigm.
Q3: How should this compound be prepared and stored?
-
Solubility: this compound maleate is soluble in DMSO. For in vivo experiments, stock solutions in DMSO are often diluted with saline or other vehicles. Common vehicle formulations include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Storage: Powdered this compound should be stored at -20°C for long-term storage (up to 3 years). Stock solutions in a solvent should be stored at -80°C for up to 1 year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Q4: Can this compound induce psychedelic-like effects in animals?
Unlike its structural analog LSD, this compound is generally considered non-hallucinogenic and does not typically induce the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects. This is thought to be due to its biased agonism at the 5-HT2A receptor and its potent agonist activity at 5-HT1A receptors, which may attenuate psychedelic-like effects.
Data Presentation
Table 1: Summary of this compound's Effects on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, i.p.) | Effect on Locomotion | Reference |
| Mouse | 0.01 - 0.5 | Decrease | |
| Mouse | > 0.5 | Increase | |
| Rat | 0.025 | Decrease | |
| Rat | Higher doses | Hyperactivity |
Table 2: Receptor Binding Profile of this compound
| Receptor | Affinity/Action | Reference |
| Dopamine D2 | High-affinity agonist | |
| Dopamine D3 | High-affinity agonist | |
| Dopamine D4 | High-affinity agonist | |
| Serotonin 5-HT1A | High-affinity agonist | |
| Serotonin 5-HT2A | Agonist | |
| Serotonin 5-HT2B | Antagonist |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Test (Mice)
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Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with an automated tracking system (e.g., video camera and software).
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Animals: Male C57BL/6N mice, group-housed under standard laboratory conditions with a 12-hour light/dark cycle.
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Habituation: On three consecutive days prior to testing, handle each mouse for 5 minutes. On the day of the experiment, transport the mice to the testing room at least 1 hour before the start of the experiment to allow for acclimation.
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Drug Preparation: Prepare this compound in a vehicle of 10% DMSO in saline. Prepare fresh on the day of the experiment.
-
Procedure:
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Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
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Immediately after injection, place the mouse in the center of the open field arena.
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Record locomotor activity (total distance traveled, rearing, and stereotyped behaviors) for a duration of 30-60 minutes.
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Clean the arena thoroughly with 70% ethanol between each animal.
-
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests.
Protocol 2: Forced Swim Test (FST) in Mice
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Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
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Animals: Male C57BL/6N mice.
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Procedure:
-
Day 1 (Pre-test): Place each mouse individually into the cylinder for 15 minutes. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
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Day 2 (Test): Administer this compound or vehicle i.p. 20 minutes before the test. Place the mouse in the cylinder and record its behavior for 6 minutes.
-
-
Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. Scoring should be performed by an observer blind to the treatment groups.
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Data Analysis: Analyze the immobility time using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound at key receptors.
References
- 1. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating Experimental Design with Lisuride's Short Half-Life
Welcome to the technical support center for researchers utilizing lisuride in their experimental protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by this compound's short pharmacokinetic half-life.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it vary between species?
A1: The elimination half-life of this compound is notably short, which is a critical factor in experimental design. In humans, the oral elimination half-life is approximately 2 hours.[1] However, some studies have reported a longer plasma elimination half-life of around 10 hours. After intravenous administration in healthy volunteers, a two-phase elimination was observed with half-lives of 14 minutes and 1.5 hours.[2] In animal models, the terminal half-life in plasma is also in the range of a few hours.[3]
Q2: How does the short half-life of this compound impact the design of my experiments?
A2: A short half-life means that the drug is cleared from the body relatively quickly. This can lead to fluctuating plasma and brain concentrations, which may result in inconsistent target engagement and variable experimental outcomes, particularly in behavioral studies. To maintain stable drug levels and ensure continuous receptor stimulation, specialized administration methods are often necessary.
Q3: What are the primary signaling pathways activated by this compound?
A3: this compound is a "dirty drug" that interacts with multiple receptor systems.[1] It is a potent agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.[4] It also acts as a partial agonist at serotonin 5-HT2A receptors. The activation of these different receptors triggers distinct downstream signaling cascades.
Troubleshooting Guides
Issue 1: Inconsistent or Biphasic Behavioral Effects
Symptoms:
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Observing a behavioral effect shortly after administration, which then diminishes or disappears before the end of the testing session.
-
Seeing a U-shaped dose-response curve where low and high doses produce one effect, while intermediate doses have a different or no effect.
Possible Cause: The short half-life of this compound can lead to a rapid decline in plasma and brain concentrations. The initial high concentration may trigger one behavioral response, which then changes as the concentration falls into a different therapeutic window or below the effective threshold.
Solutions:
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Multiple Dosing Regimen: For acute studies, consider administering smaller doses more frequently to maintain a more stable plasma concentration.
-
Continuous Infusion: For chronic studies or longer behavioral paradigms, continuous administration via an osmotic minipump or a programmable infusion pump is the most effective method to ensure stable drug levels.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with the observed behavioral effects to understand the concentration-effect relationship and optimize your dosing strategy.
Issue 2: Lack of a Sustained Therapeutic Effect in Chronic Studies
Symptoms:
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In a chronic study with daily injections, the therapeutic effect is not maintained throughout the 24-hour period.
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Observing "wearing-off" effects, where symptoms reappear before the next scheduled dose.
Possible Cause: Standard once or twice-daily injection schedules are insufficient to cover the entire dosing interval due to this compound's rapid clearance.
Solutions:
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Continuous Subcutaneous or Intraperitoneal Infusion: Utilize osmotic minipumps for continuous, long-term delivery. This method has been successfully used in animal models to maintain stable this compound levels and achieve sustained therapeutic effects.
-
Transdermal Delivery: While less common in preclinical research, transdermal patches can provide continuous delivery, offering another potential solution to overcome the short half-life.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Elimination Half-Life | ~2 hours | Human | Oral | |
| 1.5 hours (second phase) | Human | Intravenous | ||
| 1.4 +/- 0.4 hours | Human | Subcutaneous Infusion | ||
| A few hours | Rat, Rabbit, Rhesus Monkey | Not specified | ||
| Time to Peak Plasma Concentration | 60-80 minutes | Human | Oral | |
| 1.1-1.3 hours | Human | Not specified | ||
| 12-15 minutes | Human | Intramuscular/Subcutaneous | ||
| Bioavailability | 10-20% | Human | Oral | |
| Protein Binding | 60-70% | Human | Not specified |
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion of this compound in Rodents using Osmotic Minipumps
Objective: To achieve stable plasma and brain concentrations of this compound for chronic behavioral or neurochemical studies.
Materials:
-
This compound hydrogen maleate
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Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)
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Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
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Surgical tools for subcutaneous implantation
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Anesthesia
Procedure:
-
Drug Preparation: Dissolve this compound hydrogen maleate in the chosen vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose. Ensure the solution is sterile-filtered.
-
Pump Priming: Prime the osmotic minipumps according to the manufacturer's instructions to ensure immediate drug delivery upon implantation.
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Surgical Implantation:
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Anesthetize the animal.
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Make a small incision in the skin on the back, slightly posterior to the scapulae.
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Create a subcutaneous pocket using blunt dissection.
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Insert the primed osmotic minipump into the pocket.
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Close the incision with sutures or wound clips.
-
-
Post-operative Care: Monitor the animal for recovery from surgery and any signs of distress. Provide appropriate post-operative analgesia.
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Study Duration: The infusion will continue for the lifespan of the pump (e.g., 7, 14, or 28 days). For longer studies, pumps can be replaced.
Example Dosing:
-
For locomotor activity studies in rats, a continuous infusion of 0.25 mg/kg/day has been used.
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For studies in a rat model of Parkinson's disease, a continuous intrastriatal infusion of 0.5 µ g/hour was effective.
Protocol 2: Acute Intraperitoneal Administration for Behavioral Testing
Objective: To assess the acute behavioral effects of this compound, accounting for its short half-life.
Materials:
-
This compound hydrogen maleate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Drug Preparation: Dissolve this compound hydrogen maleate in sterile saline to the desired concentration.
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. Doses in rodents typically range from 0.05 mg/kg to 5.0 mg/kg.
-
Behavioral Testing:
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Due to the rapid peak plasma concentration (around 15 minutes for subcutaneous injection in humans, which is comparable to i.p. in rodents), initiate behavioral testing shortly after injection (e.g., 15-30 minutes).
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Keep the duration of the behavioral test relatively short (e.g., 30-60 minutes) to minimize the impact of declining drug concentrations.
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For longer observations, consider a second injection or be aware that the later part of the session may reflect a lower drug exposure.
-
Signaling Pathway Diagrams
Caption: this compound activates the Dopamine D2 receptor, leading to the inhibition of adenylyl cyclase.
Caption: this compound's agonism at 5-HT1A receptors leads to neuronal inhibition via Gi coupling.
Caption: this compound's partial agonism at 5-HT2A receptors activates the Gq signaling cascade.
References
- 1. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 2. Intrastriatal infusion of this compound--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Lisuride-Induced Dyskinesia in Primate Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating lisuride-induced dyskinesia in primate models of Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced dyskinesia in primate models?
A1: this compound, a dopamine D2/D3 receptor agonist with partial D1 agonist activity, induces dyskinesia through the non-physiological stimulation of dopamine receptors in a dopamine-depleted brain. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model, the loss of nigrostriatal neurons leads to altered signaling in the basal ganglia. Chronic, pulsatile administration of dopamine agonists like this compound results in abnormal postsynaptic responses, leading to the development of involuntary movements known as dyskinesias.[1][2] Key contributing factors include the sensitization of dopamine receptors and maladaptive plasticity in the corticostriatal pathways.
Q2: How does this compound-induced dyskinesia compare to L-DOPA-induced dyskinesia?
A2: Both this compound and L-DOPA induce dyskinesias in parkinsonian primate models, and the resulting abnormal involuntary movements are phenomenologically similar, often presenting as chorea and dystonia.[3][4] However, the incidence and severity can differ. Some studies suggest that continuous administration of dopamine agonists like this compound may be associated with a lower incidence of dyskinesia compared to the pulsatile stimulation from oral L-DOPA.[5] Dyskinesias are a recognized side effect of both treatments.
Q3: What are the common side effects of this compound administration in primate models besides dyskinesia?
A3: In addition to dyskinesia, this compound administration in both human and non-human primates can lead to side effects such as nausea, vomiting, postural hypotension, and sedation. In some cases, psychiatric disturbances like confusion and hallucinations have been reported, particularly with higher doses or continuous infusion.
Q4: Can modulating the serotonergic system help mitigate this compound-induced dyskinesia?
A4: Yes, the serotonergic system plays a significant role in dopamine agonist-induced dyskinesia. Serotonergic neurons can take up L-DOPA and convert it to dopamine, releasing it in an unregulated manner. While this compound is a direct-acting agonist, the serotonergic system still influences the overall response. Targeting serotonin 5-HT1A receptors with agonists has been shown to reduce L-DOPA-induced dyskinesia in primate models, and this approach is considered promising for other dopamine agonist-induced dyskinesias. For instance, the 5-HT1A receptor agonist sarizotan has been shown to reduce L-DOPA-induced choreiform dyskinesias by approximately 91% in MPTP-lesioned monkeys.
Q5: Is the glutamatergic system a viable target for mitigating this compound-induced dyskinesia?
A5: The glutamatergic system is a key target for mitigating dyskinesia. Overactivity of glutamatergic pathways, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is implicated in the pathophysiology of dyskinesia. NMDA receptor antagonists have demonstrated efficacy in reducing L-DOPA-induced dyskinesia in primate models. For example, the NMDA receptor antagonist LY235959 significantly reduced choreic dyskinesias by 68% and abolished oral dyskinesias in parkinsonian monkeys without compromising the antiparkinsonian effects of L-DOPA. This suggests that targeting the glutamatergic system could be a valuable strategy for this compound-induced dyskinesia as well.
Q6: What is the role of the opioid system in dopamine agonist-induced dyskinesia?
A6: The endogenous opioid system is involved in modulating basal ganglia circuitry and can influence the expression of dyskinesia. Studies in primate models have shown that both opioid receptor agonists and antagonists can modulate L-DOPA-induced dyskinesia. For instance, the non-selective opioid agonist morphine has been found to significantly reduce the severity of dyskinesias induced by dopaminergic agents. The mixed kappa-opioid receptor agonist/mu-opioid receptor antagonist nalbuphine reduced L-DOPA-induced dyskinesia by 48% in MPTP-treated macaques without affecting the antiparkinsonian benefit of L-DOPA. Conversely, the selective kappa-opioid receptor agonist U50,488, while reducing dyskinesias, also worsened parkinsonism. These findings indicate that specific modulation of opioid receptors could be a therapeutic avenue.
Troubleshooting Guides
Problem: High variability in the severity of this compound-induced dyskinesia between animals.
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Possible Cause 1: Inconsistent MPTP Lesioning. The extent of the dopaminergic lesion induced by MPTP is a critical factor determining the susceptibility to and severity of dyskinesia.
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Solution: Ensure a standardized MPTP administration protocol, including dose, route, and frequency. Verify the extent of the lesion using behavioral assessments and, if possible, neuroimaging techniques like PET scans. A more severe lesion generally requires less dopamine agonist exposure to induce dyskinesia.
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Possible Cause 2: Individual Differences in Drug Metabolism. Pharmacokinetic variability can lead to different plasma and brain concentrations of this compound.
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Solution: Monitor plasma levels of this compound to ensure consistent exposure across animals. Adjust dosages on an individual basis to achieve comparable therapeutic levels.
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Problem: Difficulty in reliably scoring and quantifying dyskinesia.
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Possible Cause: Subjective and non-standardized rating scales.
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Solution: Employ a validated and quantitative dyskinesia rating scale specifically designed for non-human primates. The Quantitative Dyskinesia Scale (QDS) and the Non-Human Primate Dyskinesia Rating Scale are examples of tools that provide more objective and reliable measurements. Video recording of the animals for later blinded scoring by multiple observers is highly recommended to improve inter-rater reliability.
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Problem: Mitigating agent reduces dyskinesia but also worsens parkinsonian symptoms.
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Possible Cause: Non-specific pharmacological effects of the mitigating agent. The agent may be interfering with the therapeutic effect of this compound.
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Solution: Carefully evaluate the mechanism of action of the mitigating agent. It is crucial that any anti-dyskinetic treatment does not compromise the anti-parkinsonian benefits of the primary therapy. Conduct thorough dose-response studies to find a therapeutic window where dyskinesia is reduced without impacting motor function. For example, while the kappa-opioid agonist U50,488 reduced dyskinesia, it also reversed the anti-parkinsonian effect of L-dopa.
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Data Presentation
Table 1: Efficacy of Different Pharmacological Agents in Mitigating Dyskinesia in Primate Models (Primarily L-DOPA-induced)
| Therapeutic Agent | Target System | Primate Model | Efficacy in Reducing Dyskinesia | Reference |
| Sarizotan | Serotonergic (5-HT1A Agonist) | MPTP-lesioned monkeys | ~91% reduction in choreiform dyskinesias | |
| NLX-112 | Serotonergic (5-HT1A Agonist) | MPTP-treated marmosets | Significant reduction in LID scores at early time-points | |
| Combined 5-HT1A and 5-HT1B Agonists | Serotonergic | MPTP-treated macaques | Up to 80% reduction in abnormal involuntary movements | |
| LY235959 | Glutamatergic (NMDA Antagonist) | MPTP-lesioned monkeys | 68% reduction in choreic dyskinesias; abolition of oral dyskinesias | |
| Nalbuphine | Opioidergic (Kappa Agonist/Mu Antagonist) | MPTP-treated macaques | 48% reduction in L-DOPA-induced dyskinesia | |
| Morphine | Opioidergic (Non-selective Agonist) | MPTP-treated cynomolgus monkeys | Significant reduction in dyskinesia severity | |
| Varenicline | Nicotinic (nAChR Agonist) | MPTP-lesioned monkeys | ~50% reduction in L-DOPA-induced dyskinesias | |
| Nicotine | Nicotinic (nAChR Agonist) | MPTP-lesioned monkeys | 70% reduction in L-DOPA-induced dyskinesias | |
| TC-8831 | Nicotinic (α4β2/α6β2 nAChR Agonist) | MPTP-lesioned monkeys | 30-60% reduction in L-DOPA-induced dyskinesias |
Experimental Protocols
1. Induction of Parkinsonism and Dyskinesia in Non-Human Primates
This protocol is a generalized procedure based on common practices for inducing parkinsonism and subsequent dopamine agonist-induced dyskinesia. Specific parameters may need to be optimized for individual studies.
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Animal Model: Macaques (e.g., Macaca fascicularis, Macaca mulatta) or Marmosets (Callithrix jacchus).
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Induction of Parkinsonism:
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Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (intramuscularly, subcutaneously, or intravenously). The dosing regimen can vary, from a series of injections over a few days to a chronic low-dose administration over several weeks to better mimic the progressive nature of Parkinson's disease.
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Monitor the animals for the development of parkinsonian symptoms such as bradykinesia, rigidity, and postural instability using a validated rating scale.
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Allow for a stabilization period of several weeks to months after the final MPTP injection to ensure a stable parkinsonian state.
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Induction of Dyskinesia with this compound:
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Once a stable parkinsonian syndrome is established, begin treatment with this compound. The route of administration can be oral, subcutaneous, or via continuous infusion.
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The dosage of this compound should be gradually increased to a level that provides a clear anti-parkinsonian effect.
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Continue chronic administration of this compound. Dyskinesias, typically choreiform and dystonic in nature, will develop over a period of weeks to months.
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Regularly assess the severity of dyskinesia using a standardized rating scale.
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2. Assessment of Dyskinesia
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Method: Utilize a validated rating scale such as the Quantitative Dyskinesia Scale (QDS) or the Non-Human Primate Dyskinesia Rating Scale.
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Procedure:
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Videotape the animals at regular intervals after the administration of this compound and the test compound.
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Blinded raters should score the videos for the presence and severity of dyskinesia in different body parts (limbs, trunk, orofacial).
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The QDS involves counting the number of dyskinetic movements within specific time frames to provide a quantitative measure.
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Mandatory Visualizations
Caption: Dopaminergic signaling pathway in this compound-induced dyskinesia.
Caption: Experimental workflow for testing mitigating agents.
Caption: Key neurotransmitter systems involved in dyskinesia.
References
- 1. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critique of available scales and presentation of the Non-Human Primate Dyskinesia Rating Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined 5-HT1A and 5-HT1B receptor agonists for the treatment of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
Lisuride Technical Support Center: Strategies for Gradual Dose Escalation and Improved Tolerance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lisuride in experimental settings. The focus is on strategies for gradual dose escalation to improve tolerance and mitigate common adverse effects.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Question: My animal models are exhibiting signs of nausea and vomiting (e.g., pica, retching) shortly after this compound administration. How can I manage this?
Answer:
Nausea and vomiting are known side effects of this compound, primarily due to its agonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CRTZ). To manage these effects, a gradual dose escalation strategy is recommended.
Experimental Protocol: Gradual Dose Escalation for Rodent Models
This protocol is a general guideline and should be adapted based on the specific research question, animal strain, and observed tolerance.
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Acclimation Phase: Allow animals to acclimate to handling and vehicle administration (e.g., saline, sterile water) for 3-5 days prior to the start of the experiment.
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Starting Dose: Begin with a low dose of this compound that is unlikely to induce significant adverse effects. Based on preclinical studies, a starting dose of 0.05 mg/kg (subcutaneous or intraperitoneal) is suggested for rats and mice.[1][2]
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Dose Escalation Schedule:
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Days 1-3: Administer the starting dose of 0.05 mg/kg once daily.
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Days 4-6: If no significant adverse effects are observed, increase the dose by 50-100% (e.g., to 0.075-0.1 mg/kg).
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Subsequent Increments: Continue to increase the dose in similar increments every 3 days until the target dose is reached. The daily dose can be divided into two administrations to maintain more stable plasma levels.
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Monitoring for Adverse Effects:
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Pica Behavior (in rats): As rats do not vomit, nausea can be assessed by measuring the consumption of non-nutritive substances like kaolin clay.[3][4] Provide a pre-weighed amount of kaolin in the cage and measure the amount consumed daily. An increase in kaolin consumption is indicative of nausea.
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Behavioral Observation: Closely monitor animals for signs of distress, such as writhing, excessive grooming, or a hunched posture.
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Body Weight and Food/Water Intake: Record body weight and food and water consumption daily. A significant decrease can indicate poor tolerance.
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Dose Adjustment: If significant signs of nausea or other adverse effects are observed, reduce the dose to the previously tolerated level and maintain it for a longer period before attempting to escalate again.
Question: I am observing a drop in blood pressure and signs of dizziness (orthostatic hypotension) in my animal models after this compound administration. What is the best way to address this?
Answer:
Orthostatic hypotension is a potential side effect of dopamine agonists like this compound.[5] A slow dose titration is the primary strategy to mitigate this effect.
Experimental Protocol: Assessment and Management of Orthostatic Hypotension in Rodents
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Gradual Dose Escalation: Follow the dose escalation protocol outlined above. A slow increase in the dose allows the cardiovascular system to adapt.
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Blood Pressure Monitoring (Telemetry or Tail-Cuff Method):
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For precise measurement, use of telemetry implants is ideal for continuous blood pressure monitoring.
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Alternatively, the tail-cuff method can be used to measure blood pressure before and at serial time points after this compound administration.
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Tilt Test for Orthostatic Challenge:
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Anesthetize the animal according to an approved protocol.
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Insert a catheter into the carotid artery for direct blood pressure measurement.
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Secure the animal to a tilt table.
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Record baseline blood pressure in the horizontal position.
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Administer this compound and allow for a stabilization period.
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Tilt the table to a head-up position (e.g., 45-60 degrees) for a defined period (e.g., 1-5 minutes) and continuously record blood pressure.
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A significant drop in blood pressure upon tilting indicates orthostatic hypotension.
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Management Strategies:
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Dose Reduction: If significant orthostatic hypotension is observed, reduce the this compound dose.
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Hydration: Ensure animals have free access to water, as adequate hydration can help maintain blood pressure.
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Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound?
A1: this compound is an ergoline derivative that acts as an agonist at dopamine D2 receptors and has complex effects on serotonin (5-HT) receptors. It is a potent agonist at 5-HT1A receptors and also interacts with 5-HT2A/2C receptors. Its effects on the dopamine system are responsible for its anti-Parkinsonian properties, while its interaction with serotonin receptors contributes to its other pharmacological effects.
Q2: What are the most common adverse effects associated with this compound administration in preclinical studies?
A2: The most frequently reported adverse effects in preclinical models include:
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Nausea and Vomiting: In species that can vomit (e.g., ferrets, dogs), this is a common side effect. In rodents, nausea is inferred from behaviors like pica.
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Hypotension: A drop in blood pressure, particularly orthostatic hypotension, can occur.
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Changes in Locomotor Activity: this compound can have biphasic effects on locomotor activity, with low doses often causing hypoactivity and higher doses leading to hyperactivity.
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Hypothermia: A decrease in body temperature has been observed in rats.
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Psychiatric-like Side Effects: At higher doses, behaviors that may be analogous to confusion or hallucinations in humans have been noted.
Q3: Is tolerance to the effects of this compound observed with repeated administration?
A3: Yes, tolerance to some of the behavioral and physiological effects of this compound can develop with repeated administration. For example, studies in rats have shown that tolerance develops to the anorexigenic (appetite-suppressing) and hypothermic effects of this compound after several weeks of daily treatment. Conversely, a reverse tolerance (sensitization) has been observed for its effects on locomotor activity and stereotyped behaviors.
Data Presentation
Table 1: Summary of Preclinical this compound Dose Ranges and Observed Effects in Rodents
| Dose Range (mg/kg) | Animal Model | Route of Administration | Observed Effects/Adverse Events | Citation(s) |
| 0.05 - 0.5 | Mice | Not specified | Dose-dependent decrease in locomotor activity. | |
| 1.0 | Mice | Not specified | Increased immobility in the tail suspension test in wild-type mice. | |
| 0.025 | Rats | Intraperitoneal | Reduction in locomotor activity (presynaptic dose). | |
| 0.1 - 0.8 | Rats | Not specified | Biphasic locomotor effects (low doses inhibit, high doses stimulate). | |
| 1.0 | Rats & Mice | In diet | Continuous administration achieved plateau-like plasma levels. | |
| 2.5 | Rats | Intraperitoneal | Used in a co-treatment study for Parkinson's disease model. |
Note: Quantitative data on the incidence of specific adverse effects at different doses in preclinical models is not consistently reported in the literature, making a direct dose-response table for toxicity challenging to construct.
Mandatory Visualizations
Signaling Pathways
References
- 1. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to hypoactivity and sensitization to hyperactivity after chronic treatment with a presynaptic dose of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the effect and tolerance of this compound on Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Lisuride's Specific Receptor Effects
Welcome to the technical support center for researchers working with Lisuride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret control experiments for validating this compound's specific effects on its various receptor targets. Given this compound's complex pharmacology, acting as a "dirty drug" with high affinity for multiple dopamine, serotonin, adrenergic, and histamine receptors, rigorous controls are essential for attributing an observed physiological or cellular effect to a specific receptor interaction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary receptor targets of this compound that I should consider in my experiments?
A1: this compound has a broad receptor binding profile. Your experimental design should account for its high affinity for the following receptors:
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Dopamine Receptors : It is a potent partial agonist at D2 and D3 receptors, and also has affinity for D1, D4, and D5 subtypes.[1] Its effects in Parkinson's disease are primarily attributed to D2 receptor agonism.[1][2]
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Serotonin Receptors : this compound is a full or near-full agonist at 5-HT1A and 5-HT1D receptors, a partial agonist at 5-HT2A and 5-HT2C receptors, and a silent antagonist at the 5-HT2B receptor. Its potent 5-HT1A agonism is a key characteristic to consider.
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Adrenergic Receptors : It acts as an antagonist at α2A-, α2B-, and α2C-adrenergic receptors.
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Histamine Receptors : this compound also binds to the H1 receptor.
Q2: How can I pharmacologically dissect which receptor is responsible for my observed effect of this compound?
A2: The most common and effective method is to use selective antagonists for each potential receptor target in combination with this compound. If a selective antagonist blocks the effect of this compound, it strongly suggests the involvement of that specific receptor. See the "Troubleshooting Guides" and "Experimental Protocols" sections for specific antagonist recommendations and methodologies.
Q3: My in vitro and in vivo results with this compound are not consistent. What could be the reason?
A3: Discrepancies between in vitro and in vivo experiments are common and can arise from several factors:
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Metabolism : this compound is metabolized in the liver, and its metabolites may have different receptor binding profiles or activities.
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Pharmacokinetics : The concentration of this compound reaching the target tissue in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, which are not factors in in vitro assays.
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Receptor Crosstalk and Network Effects : In a living organism, different receptor systems interact. The net effect of this compound in vivo is a result of its action on multiple receptors and the subsequent downstream signaling cascades, which cannot be fully replicated in a simplified in vitro system. For example, its potent 5-HT1A agonism can functionally antagonize 5-HT2A receptor-mediated responses.
Q4: this compound is structurally similar to LSD but is not considered a classic psychedelic. How can I design an experiment to investigate this difference?
A4: The lack of psychedelic effects from this compound is thought to be due to its weak partial agonism at the 5-HT2A receptor and/or its potent 5-HT1A agonism. An experiment to probe this could involve:
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Head-Twitch Response (HTR) Assay : In rodents, HTR is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential. Unlike LSD, this compound does not typically induce HTR.
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Use of a 5-HT1A Antagonist : Pre-treatment with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering this compound can unmask any latent 5-HT2A-mediated effects.
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Signaling Pathway Analysis : Investigate downstream signaling pathways. Psychedelic 5-HT2A agonists often show biased agonism, favoring certain intracellular signaling pathways (e.g., Gq/11) over others (e.g., β-arrestin). This compound has been shown to be a G protein-biased agonist at the 5-HT2A receptor.
Troubleshooting Guides
Issue 1: An unexpected or off-target effect is observed with this compound treatment.
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Possible Cause : this compound is acting on one of its many other high-affinity receptors.
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Troubleshooting Steps :
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Consult the Receptor Affinity Profile : Refer to the data table below to identify other potential receptor targets with high affinity for this compound.
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Pharmacological Blockade : Systematically use selective antagonists for the suspected off-target receptors to see if the unexpected effect is reversed. For example, if a cardiovascular effect is observed, consider using an α-adrenergic antagonist.
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Dose-Response Curve : Perform a dose-response curve for the unexpected effect. The potency (EC50 or IC50) may give a clue as to which receptor is involved by comparing it to known binding affinities.
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Issue 2: A selective antagonist does not completely block the effect of this compound.
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Possible Cause 1 : The antagonist concentration is insufficient to compete with this compound at the receptor.
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Troubleshooting Step 1 : Increase the concentration of the antagonist. Perform a dose-response curve for the antagonist in the presence of a fixed concentration of this compound.
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Possible Cause 2 : Multiple receptors are contributing to the observed effect.
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Troubleshooting Step 2 : Use a combination of selective antagonists for the primary suspected receptors. For example, to isolate a D2 receptor-mediated effect, you might need to co-administer antagonists for 5-HT1A and other serotonin receptors to which this compound binds with high affinity.
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Possible Cause 3 : The observed effect is due to a downstream signaling event that is common to multiple receptors activated by this compound.
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Troubleshooting Step 3 : Investigate signaling molecules further downstream. For example, if you are measuring cAMP levels, be aware that both Gs and Gi-coupled receptors, which this compound can interact with, will modulate this second messenger.
Issue 3: Difficulty in replicating literature findings on this compound's effects.
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Possible Cause : Differences in experimental systems (e.g., cell line, animal strain), reagent sources, or specific protocol details.
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Troubleshooting Steps :
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Verify Reagent Identity and Purity : Ensure the this compound used is of high purity and its identity is confirmed.
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Standardize Protocols : Carefully match your experimental protocol to the one described in the literature, paying close attention to details such as vehicle, incubation times, and animal handling procedures.
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Cell Line Authentication : If using cell lines, ensure they are authenticated and free from contamination. Receptor expression levels can vary significantly between cell passages.
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Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Family | Receptor Subtype | Ki (nM) | Functional Activity |
| Dopamine | D1 | Low nanomolar | Antagonist |
| D2 | 0.3 - 2.0 | Partial Agonist | |
| D3 | 1.7 | Partial Agonist | |
| D4 | Low nanomolar | Partial Agonist | |
| D5 | Low nanomolar | - | |
| Serotonin | 5-HT1A | 0.5 | Full/Near-full Agonist |
| 5-HT1B | Low nanomolar | Full/Near-full Agonist | |
| 5-HT1D | Sub-nanomolar | Full/Near-full Agonist | |
| 5-HT2A | 2 - 6 | Partial Agonist | |
| 5-HT2B | Low nanomolar | Antagonist | |
| 5-HT2C | Low nanomolar | Partial Agonist | |
| Adrenergic | α2A | Sub-nanomolar | Antagonist |
| α2B | Sub-nanomolar | Antagonist | |
| α2C | Sub-nanomolar | Antagonist | |
| Histamine | H1 | Low nanomolar | Partial Agonist |
Note: This table is a summary of reported values. Specific Ki values may vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Pharmacological Blockade to Determine Receptor Specificity
This protocol describes a general workflow for using selective antagonists to identify the receptor responsible for a this compound-induced cellular response (e.g., calcium mobilization, cAMP accumulation).
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Cell Culture : Plate cells expressing the receptor(s) of interest at an appropriate density in a multi-well plate and grow to confluency.
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Assay Buffer Preparation : Prepare an assay buffer appropriate for your specific functional assay.
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Antagonist Pre-incubation :
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Prepare serial dilutions of the selective antagonist.
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Remove the culture medium from the cells and wash with assay buffer.
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Add the different concentrations of the antagonist to the wells and incubate for a time sufficient to allow the antagonist to reach equilibrium with the receptor (typically 20-30 minutes). Include a "vehicle-only" control group.
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This compound Stimulation :
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Prepare a solution of this compound at a concentration that elicits a sub-maximal response (e.g., EC80) as determined from a prior dose-response experiment.
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Add the this compound solution to the wells already containing the antagonist and incubate for the appropriate time for the functional response to develop. Include a "this compound-only" control group.
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Data Acquisition : Measure the cellular response using the appropriate detection method (e.g., fluorescence plate reader, luminometer).
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Data Analysis :
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Normalize the data to the "this compound-only" response (100%) and the "vehicle-only" response (0%).
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Plot the this compound response as a function of the antagonist concentration.
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If the antagonist blocks the this compound effect, it indicates the involvement of the targeted receptor.
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Recommended Selective Antagonists:
| Target Receptor | Selective Antagonist |
| Dopamine D2 | Haloperidol, Raclopride |
| Serotonin 5-HT1A | WAY-100635 |
| Serotonin 5-HT2A | Ketanserin, MDL 11,939 |
| α2-Adrenergic | Yohimbine |
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice
This protocol is used to assess the 5-HT2A receptor-mediated psychedelic-like effects of a compound.
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Animal Acclimation : House male C57BL/6J mice in the testing room for at least 1 hour before the experiment.
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Drug Preparation : Dissolve this compound and a positive control (e.g., LSD or DOI) in a suitable vehicle (e.g., saline). If testing for blockade, dissolve the 5-HT2A antagonist (e.g., MDL 11,939) in its appropriate vehicle.
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Drug Administration :
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For antagonist studies, administer the antagonist (e.g., via intraperitoneal injection) 30 minutes before the agonist.
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Administer this compound or the positive control (e.g., via subcutaneous or intraperitoneal injection).
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Behavioral Observation :
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Immediately after agonist injection, place the mouse in a clean, transparent observation chamber.
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Record the number of head twitches for 30 minutes. A head twitch is a rapid, rotational jerk of the head.
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Data Analysis :
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Compare the number of head twitches induced by this compound to the vehicle control and the positive control.
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In antagonist studies, determine if pre-treatment with the 5-HT2A antagonist significantly reduces the number of head twitches.
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Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide: Lisuride vs. Bromocriptine for In Vivo Prolactin Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of lisuride and bromocriptine, two ergot-derived dopamine agonists used for the suppression of prolactin in vivo. The information presented is collated from various experimental studies to aid in research and drug development decisions.
Mechanism of Action: D2 Receptor Agonism
Both this compound and bromocriptine exert their primary effect by acting as agonists at dopamine D2 receptors on lactotroph cells in the anterior pituitary gland.[1] Dopamine released from the hypothalamus is the principal physiological inhibitor of prolactin secretion.[2][3] By mimicking the action of dopamine, these drugs suppress the synthesis and release of prolactin.[4]
The activation of D2 receptors initiates an intracellular signaling cascade through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Additionally, the βγ subunit of the G-protein can modulate ion channel activity, further contributing to the inhibitory effect on prolactin secretion.
Caption: Dopamine D2 receptor signaling pathway for prolactin inhibition.
Comparative Efficacy and Dosage
Clinical studies have demonstrated that both this compound and bromocriptine are effective in lowering prolactin levels and managing hyperprolactinemic conditions. However, the required dosages and, in some cases, the degree of suppression can differ.
| Parameter | This compound | Bromocriptine | Source(s) |
| Typical Daily Dosage | 0.2 - 2.0 mg | 2.5 - 20 mg | |
| Prolactin Reduction | ~83% | ~87% | |
| Normalization of Prolactin | Achieved in ~48% of patients | Achieved in ~55% of patients | |
| Tumor Shrinkage (Macroprolactinomas) | Observed | Observed |
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. Both this compound and bromocriptine are potent D2 receptor agonists.
| Receptor Subtype | This compound (Ki) | Bromocriptine (Ki) | Note | Source(s) |
| Dopamine D1 | High Ki (low affinity) | High Ki (low affinity) | Ki(D1)/Ki(D2) ratio: 23 for this compound, 60 for Bromocriptine | |
| Dopamine D2 | Low Ki (high affinity) | Low Ki (high affinity) | Considered pure D2 receptor agonists | |
| Dopamine D3 | Low Ki (high affinity) | Higher Ki than this compound | Ki(D3)/Ki(D2) ratio: 0.4 for this compound, 5.4 for Bromocriptine |
Side Effect Profile
The initiation of treatment with both drugs can be associated with side effects, which are often transient.
| Common Side Effects | This compound | Bromocriptine | Source(s) |
| Orthostatic Hypotension | Reported | Reported | |
| Nausea and Vomiting | Reported | Reported | |
| Rebound Symptoms (after discontinuation) | Less pronounced | More pronounced |
Experimental Protocols
Prolactin Measurement: Radioimmunoassay (RIA)
The quantification of serum prolactin levels is a cornerstone of in vivo studies on prolactin suppression. Radioimmunoassay (RIA) is a common method for this purpose.
Principle: This technique is a competitive binding assay. A known quantity of radioactively labeled prolactin (e.g., with ¹²⁵I or ¹³¹I) is mixed with a limited amount of anti-prolactin antibody. When a patient's serum (containing unlabeled prolactin) is added, the unlabeled prolactin competes with the labeled prolactin for binding sites on the antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of prolactin in the patient's serum. A standard curve is generated using known concentrations of prolactin to determine the concentration in the unknown samples.
Caption: General workflow for a prolactin radioimmunoassay.
Receptor Affinity Determination: D2 Receptor Binding Assay
To compare the binding characteristics of this compound and bromocriptine to the D2 receptor, a competitive binding assay is employed.
Principle: This assay measures the ability of a test compound (this compound or bromocriptine) to displace a radiolabeled ligand that has a known high affinity for the D2 receptor (e.g., [³H]spiperone). Membranes from tissues rich in D2 receptors (e.g., striatum) or cells engineered to express the D2 receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value. The Ki (inhibition constant) can then be calculated from the IC₅₀, which represents the affinity of the compound for the receptor.
Caption: Workflow for a competitive D2 receptor binding assay.
Conclusion
Both this compound and bromocriptine are effective dopamine D2 receptor agonists for the suppression of prolactin in vivo. Bromocriptine may be slightly more effective in lowering serum prolactin levels, though individual patient responses can vary. This compound demonstrates a higher affinity for the D3 receptor subtype, although the clinical significance of this is not fully elucidated. The choice between these two agents in a research or clinical setting may depend on factors such as desired potency, side effect tolerability, and the specific receptor interaction profile of interest.
References
A Comparative Analysis of Lisuride and Other Ergot-Derived Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ergot-derived dopamine agonist, Lisuride, with other prominent alternatives from the same class: Bromocriptine, Cabergoline, and Pergolide. The analysis is supported by experimental data on receptor binding affinities, functional potencies, and clinical profiles, with detailed methodologies for key experiments.
Introduction
Ergot-derived dopamine agonists have been a cornerstone in the management of Parkinson's disease and hyperprolactinemia for decades.[1] These compounds primarily exert their therapeutic effects by stimulating dopamine D2 receptors in the brain.[2][3] However, their clinical utility is nuanced by differences in receptor selectivity, potency, and side-effect profiles. This guide focuses on a comparative analysis of this compound against Bromocriptine, Cabergoline, and Pergolide to aid researchers and drug development professionals in understanding their distinct pharmacological characteristics.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and its comparators, offering a clear view of their performance characteristics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Bromocriptine | Cabergoline | Pergolide |
| Dopamine D1 | Moderate | Low | Moderate | High |
| Dopamine D2 | High | High | High | High |
| Dopamine D3 | High | Moderate | High | High |
| Serotonin 5-HT1A | High | Moderate | Moderate | Moderate |
| Serotonin 5-HT2A | High | Moderate | Low | Moderate |
| Serotonin 5-HT2B | High (Antagonist) | Moderate (Partial Agonist) | High (Agonist) | High (Agonist) |
Note: "High" affinity generally corresponds to low Ki values, "Moderate" to intermediate Ki values, and "Low" to high Ki values. Specific numerical values can vary between studies based on experimental conditions. A study on rat striatum receptors indicated the following affinity order for D2 receptors: pergolide ≥ cabergoline > bromocriptine.[4] For D1 receptors, the order was pergolide > cabergoline ≥ bromocriptine.[4]
Table 2: Functional Potencies (EC50, nM) and Activity
| Receptor | This compound | Bromocriptine | Cabergoline | Pergolide |
| Dopamine D2 | Full Agonist | Full Agonist | Full Agonist | Full Agonist |
| Serotonin 5-HT2B | Antagonist | Partial Agonist | Full Agonist | Full Agonist |
Note: EC50 values represent the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a higher potency. The functional activity at the 5-HT2B receptor is a critical differentiator with significant clinical implications. Studies have shown that pergolide and cabergoline are potent full agonists at the 5-HT2B receptor, while bromocriptine acts as a partial agonist. In stark contrast, this compound is a potent 5-HT2B receptor antagonist.
Table 3: Comparative Clinical Profile
| Feature | This compound | Bromocriptine | Cabergoline | Pergolide |
| Primary Indications | Parkinson's Disease, Hyperprolactinemia | Parkinson's Disease, Hyperprolactinemia, Acromegaly, Type 2 Diabetes | Hyperprolactinemia, Parkinson's Disease | Parkinson's Disease |
| Half-life | Short | Moderate | Long | Moderate |
| Dosing Frequency | Multiple daily doses | Multiple daily doses | Once or twice weekly | Once or twice daily |
| Key Adverse Effects | Nausea, dizziness, orthostatic hypotension | Nausea, vomiting, headache, dizziness | Nausea, headache, dizziness | Nausea, dizziness, dyskinesia |
| Risk of Cardiac Valvulopathy | Low to negligible | Low | High | High |
Clinical trials have shown comparable efficacy between this compound and bromocriptine in treating Parkinson's disease and hyperprolactinemia, with similar side effect profiles. Cabergoline has demonstrated greater efficacy and better tolerability than bromocriptine for hyperprolactinemia. Pergolide has been shown to be more effective than bromocriptine in improving motor scores in Parkinson's disease.
Key Differentiator: 5-HT2B Receptor Activity and Cardiac Valvulopathy
A critical distinction among these ergot derivatives lies in their interaction with the serotonin 5-HT2B receptor. Agonism at this receptor is strongly linked to the development of cardiac valvular fibrosis, a serious adverse effect.
Pergolide and Cabergoline are potent 5-HT2B receptor agonists, and their use has been associated with an increased risk of cardiac valvulopathy. Bromocriptine is a partial agonist at the 5-HT2B receptor. In contrast, This compound acts as a 5-HT2B receptor antagonist. This antagonistic activity is believed to be the reason for the significantly lower, or absent, risk of cardiac valvulopathy associated with this compound therapy.
Signaling Pathways
The therapeutic effects of these dopamine agonists are primarily mediated through the D2 dopamine receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by D2 receptor activation is depicted below.
Caption: D2 Dopamine Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and other ergot-derived dopamine agonists for various dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the competitor).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Measurement
This assay determines the functional potency (EC50) and efficacy of a compound by measuring its effect on the second messenger, cyclic AMP (cAMP).
Objective: To assess the agonist activity of the compounds at D2 dopamine receptors.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are cultured in multi-well plates.
-
Stimulation: The cells are treated with varying concentrations of the test agonist.
-
cAMP Induction: Adenylyl cyclase is stimulated with forskolin to induce cAMP production. D2 receptor agonists will inhibit this forskolin-induced cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP production.
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound presents a distinct pharmacological profile compared to other ergot-derived dopamine agonists. While sharing a primary mechanism of D2 receptor agonism with Bromocriptine, Cabergoline, and Pergolide, its key differentiating feature is its potent antagonism at the 5-HT2B receptor. This characteristic likely underlies its favorable safety profile concerning the risk of cardiac valvulopathy, a significant concern with other agents in this class, particularly Pergolide and Cabergoline. For researchers and drug development professionals, this comparative analysis underscores the importance of considering the broader receptor interaction profile of dopamine agonists to optimize therapeutic efficacy while minimizing potential adverse effects. The choice of a specific ergot-derived dopamine agonist should be guided by a thorough evaluation of its receptor binding and functional characteristics in the context of the intended therapeutic application.
References
- 1. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D | British Pharmacological Society [bps.ac.uk]
- 2. Comparison of this compound and bromocriptine in the treatment of advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pergolide and bromocriptine therapy in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Neuroprotective Effects of Lisuride in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Lisuride, a dopamine agonist, with other relevant compounds in various neuronal cell lines. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent for neurodegenerative diseases.
Executive Summary
This compound, an ergot-derived dopamine D2 receptor agonist, has demonstrated significant neuroprotective properties in several in vitro and in vivo models of neurodegeneration. Its mechanisms of action are multifaceted, involving not only dopaminergic stimulation but also antioxidant effects and modulation of crucial cell survival pathways. This guide presents available data on this compound's efficacy in protecting neuronal cells from various toxins and compares it with other dopamine agonists, such as Pramipexole and Ropinirole. While direct head-to-head comparative studies in specific neuronal cell lines are limited, this guide synthesizes the existing evidence to provide a valuable resource for researchers.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound and other dopamine agonists in different neuronal cell lines.
Table 1: Neuroprotective Effects of this compound in Primary Mesencephalic Neurons
| Toxin (Concentration) | This compound Concentration | Outcome Measure | Result | Reference |
| L-DOPA (200 µM) | 0.001 - 1 µM | Survival of TH+ neurons | Prevents neuronal loss and improves survival by ~40% | [1] |
| MPP+ (10 µM) | 0.001 - 1 µM | Survival of TH+ neurons | Protects against MPP+-induced toxicity | [1] |
Table 2: Neuroprotective Effects of Pramipexole in SH-SY5Y Cells
| Toxin (Concentration) | Pramipexole Concentration | Outcome Measure | Result | Reference |
| MPP+ (1 mM) | 1 mM (pretreatment) | Cell Viability | Markedly protected against MPP+-induced apoptosis | [2] |
| MPP+ | Not specified | Bcl-2 Protein Level | Increased Bcl-2 expression | [2] |
Table 3: Neuroprotective Effects of Ropinirole in Human iPSC-derived Dopaminergic Neurons
| Treatment | Ropinirole Concentration | Outcome Measure | Result | Reference |
| None | Dose-dependent | Dendritic Arborization | Increased dendritic arborization | [3] |
| None | Dose-dependent | Soma Size | Increased soma size |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide to facilitate the replication and validation of the findings.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a mature neuronal phenotype, cells are often treated with retinoic acid (RA) at a concentration of 10 µM for 5-7 days.
-
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Neuronal differentiation can be induced by treating the cells with 50-100 ng/mL of nerve growth factor (NGF) for several days.
-
LUHMES Cells: Lund human mesencephalic (LUHMES) cells, a conditionally immortalized human dopaminergic neuronal cell line, are cultured on flasks coated with poly-L-ornithine and fibronectin. Proliferation medium consists of Advanced DMEM/F12 with N2 supplement, L-glutamine, and 40 ng/mL basic fibroblast growth factor (bFGF). For differentiation, the medium is changed to one containing DMEM/F12, N2 supplement, L-glutamine, 1 mM dibutyryl cAMP, and 2 ng/mL glial cell line-derived neurotrophic factor (GDNF), and tetracycline is withdrawn.
Induction of Neurotoxicity
-
MPP+ (1-methyl-4-phenylpyridinium): A stock solution of MPP+ iodide is prepared in sterile water. For SH-SY5Y and LUHMES cells, a final concentration of 0.5-2 mM MPP+ is added to the culture medium for 24-48 hours to induce mitochondrial dysfunction and apoptosis.
-
6-OHDA (6-hydroxydopamine): A stock solution of 6-OHDA hydrochloride is prepared in sterile saline containing 0.02% ascorbic acid to prevent oxidation. For PC12 cells, a final concentration of 50-200 µM 6-OHDA is used to induce oxidative stress and cell death.
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
Plate cells in a 96-well plate and treat with the neurotoxin and/or the neuroprotective agent.
-
After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the treated cells and collect the protein supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence intensity using a fluorometer. Caspase-3 activity is expressed as relative fluorescence units (RFU) per microgram of protein.
-
-
Western Blot Analysis:
-
Extract total protein from treated cells and quantify using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, phospho-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound-mediated neuroprotection and a typical experimental workflow for its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lisuride and Cabergoline in Hyperprolactinemia Models
In the landscape of dopamine D2 receptor agonists for the management of hyperprolactinemia, Lisuride and Cabergoline represent two prominent therapeutic options. This guide provides a detailed, data-driven comparison of their performance in preclinical hyperprolactinemia models, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.
Mechanism of Action: D2 Receptor Agonism
Both this compound and Cabergoline exert their primary therapeutic effect by acting as agonists at dopamine D2 receptors on pituitary lactotrophs. Activation of these receptors inhibits the synthesis and secretion of prolactin, thereby reducing circulating prolactin levels.[1] While both are potent D2 agonists, their receptor binding affinities and pharmacokinetic profiles exhibit notable differences that influence their efficacy and duration of action.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and Cabergoline, focusing on receptor binding affinity and efficacy in preclinical models.
Dopamine Receptor Binding Affinities
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D1 Receptor (Ki, nM) |
| This compound | 0.95[2] | 1.08[2] | 56.7[2] |
| Cabergoline | 0.61[2] | 1.27 | >10,000 |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Efficacy in Prolactin Inhibition and Tumor Reduction in Rat Models
| Drug | Model | Dosage | Key Findings |
| This compound | Estrogen-induced pituitary hyperplasia | 100 µg daily for 7 days | Significantly inhibited DNA synthesis in the pituitary by about 35% and reduced prolactin secretion. |
| Cabergoline | Estrogen-induced pituitary tumors | 0.6 mg/kg single oral dose | Significantly inhibited serum prolactin levels for 6 days. |
| Cabergoline | Estrogen-induced pituitary tumors | 0.6 mg/kg orally every 3 days | Significantly reduced serum prolactin levels and pituitary weight more effectively than bromocriptine over 15 to 60 days. |
| Cabergoline | Spontaneous pituitary adenoma | 0.6 mg/kg orally every 72 hours | Substantially decreased the size of the pituitary mass. |
Signaling Pathway and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
The binding of this compound or Cabergoline to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of prolactin synthesis and release.
Experimental Workflow for Hyperprolactinemia Models
The following diagram illustrates a generalized workflow for inducing hyperprolactinemia in a rat model and subsequently evaluating the efficacy of dopamine agonists like this compound and Cabergoline.
References
A Comparative Analysis of Lisuride's Therapeutic Efficacy in Preclinical Models of Parkinson's Disease
An Objective Guide for Researchers and Drug Development Professionals
The quest for effective treatments for Parkinson's disease (PD) has led to the investigation of numerous therapeutic agents in preclinical animal models. Among these, the dopamine agonist lisuride has been a subject of interest. This guide provides a comparative analysis of the reproducibility of this compound's therapeutic effects in established rodent models of PD, alongside a review of two common non-ergot dopamine agonists, ropinirole and pramipexole. This comparison is based on available experimental data from separate studies, highlighting the need for direct head-to-head preclinical trials for a definitive assessment of reproducibility.
Overview of Therapeutic Agents
This compound is an ergot-derived dopamine agonist, while ropinirole and pramipexole are non-ergot dopamine agonists. All three agents primarily exert their effects through the stimulation of dopamine D2-like receptors in the brain, aiming to compensate for the loss of dopaminergic neurons in Parkinson's disease.
Comparative Efficacy in Preclinical Models
The following sections summarize the quantitative data from studies investigating the effects of this compound, ropinirole, and pramipexole in the 6-hydroxydopamine (6-OHDA) rat and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse models of Parkinson's disease. It is crucial to note that the data presented are from different studies with varying experimental protocols, which limits direct comparison.
This compound: Performance in the 6-OHDA Rat Model
A study investigating the continuous intrastriatal infusion of this compound in a unilateral 6-OHDA lesion rat model demonstrated a significant reduction in motor asymmetry.
| Parameter | Vehicle-infused 6-OHDA rats | This compound-infused 6-OHDA rats | Percentage Change |
| Apomorphine-induced rotation (contralateral turns) | Baseline | Reduced by 47.2% from baseline | 47.2% reduction |
| D2-receptor density in the lesioned striatum | Upregulated | Decreased by 40% | 40% decrease |
Table 1: Effects of this compound Infusion in the 6-OHDA Rat Model.[1]
Ropinirole: Performance in 6-OHDA and MPTP Models
Ropinirole has been evaluated in both rodent and primate models of Parkinson's disease, showing efficacy in reversing motor deficits.
| Animal Model | Treatment | Key Finding |
| 6-OHDA-lesioned mice | Ropinirole | Induced contralateral circling, with no tolerance after 14 days of treatment.[2] |
| MPTP-treated marmosets | Ropinirole (0.1-3 mg/kg, PO) | Dose-dependently increased motor activity and reversed akinesia.[3] |
Table 2: Summary of Ropinirole's Effects in Preclinical Models.
Pramipexole: Performance in 6-OHDA and MPTP Models
Pramipexole has demonstrated neuroprotective and symptomatic effects in both the 6-OHDA rat and MPTP mouse models.
| Animal Model | Treatment | Key Findings |
| 6-OHDA-lesioned rats | Pramipexole | Attenuated the 6-OHDA-induced reduction in striatal dopamine (29% reduction with pramipexole vs. 68% in saline) and TH-positive cell counts (27% reduction with pramipexole vs. 62% in saline).[4] |
| MPTP-treated mice | Pramipexole (0.1 mg/kg/day) | Completely prevented the loss of TH-immunoreactive neurons in the substantia nigra and ventral tegmental area.[5] |
Table 3: Summary of Pramipexole's Effects in Preclinical Models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the understanding and potential replication of these studies.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley rats.
-
Lesioning Procedure: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum. A pre-treatment with desipramine is often used to protect noradrenergic neurons.
-
Behavioral Assessment (Rotational Behavior):
-
Following the lesion, animals are challenged with a dopamine agonist (e.g., apomorphine).
-
The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes).
-
A significant increase in contralateral rotations is indicative of a successful lesion.
-
-
Drug Administration: this compound, ropinirole, or pramipexole is administered through various routes (e.g., systemic injection, continuous infusion).
-
Outcome Measures: Reduction in apomorphine-induced rotations, improvement in other motor tasks (e.g., cylinder test, stepping test), and neurochemical analyses (e.g., dopamine levels, tyrosine hydroxylase immunoreactivity).
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Toxin Administration: MPTP is typically administered via multiple intraperitoneal injections over several days (e.g., 20-30 mg/kg per injection for 4-5 days).
-
Behavioral Assessments:
-
Rotarod Test: Measures motor coordination and balance by assessing the time a mouse can stay on a rotating rod.
-
Pole Test: Assesses bradykinesia by measuring the time it takes for a mouse to turn and descend a vertical pole.
-
Open Field Test: Evaluates locomotor activity by tracking the distance moved and rearing frequency in an open arena.
-
-
Drug Administration: The therapeutic agent is administered before, during, or after the MPTP regimen.
-
Outcome Measures: Improvement in behavioral test performance, and histological analysis of dopaminergic neuron survival in the substantia nigra and striatum (e.g., tyrosine hydroxylase staining).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound, ropinirole, and pramipexole are primarily mediated through their interaction with dopamine D2-like receptors (D2, D3, and D4).
Activation of the D2 receptor by these agonists leads to the engagement of two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The Gαi/o protein-mediated pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The β-arrestin pathway can initiate distinct signaling cascades, including the activation of MAP kinase (MAPK) and Akt pathways, which are involved in cell survival and plasticity. The differential engagement of these pathways by various agonists may contribute to differences in their therapeutic efficacy and side-effect profiles.
Discussion and Future Directions
A systematic review and meta-analysis of dopamine agonists in animal models of PD highlighted that while these agents show efficacy, there is a low prevalence of reporting measures to avoid bias, which can impact the interpretation of the results.
To enhance the translational value of preclinical research in Parkinson's disease, future studies should prioritize:
-
Direct Comparative Studies: Conducting head-to-head trials of different dopamine agonists within the same animal model and standardized experimental protocols.
-
Standardized Methodologies: Adhering to standardized and well-validated behavioral and histological outcome measures to improve cross-study comparisons.
-
Blinding and Randomization: Implementing rigorous experimental designs, including blinding of investigators and randomization of animals to treatment groups, to minimize bias.
-
Long-term Studies: Evaluating the long-term efficacy and potential for adverse effects, such as the development of dyskinesias, in chronic animal models.
By addressing these methodological considerations, the research community can generate more robust and reproducible data to better inform the development of novel and improved therapies for Parkinson's disease.
References
- 1. Intrastriatal infusion of this compound--a potential treatment for Parkinson's disease? Behavioral and autoradiographic studies in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ropinirole on motor behavior in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pramipexole attenuates the dopaminergic cell loss induced by intraventricular 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Lisuride vs. LSD: A Comparative Analysis of Psychedelic and Non-Psychedelic 5-HT2A Receptor Agonism
Lisuride and D-lysergic acid diethylamide (LSD) are structurally similar ergoline compounds that both act as agonists at the serotonin 2A (5-HT2A) receptor.[1][2] Despite this commonality, their pharmacological effects diverge dramatically: LSD is a potent psychedelic, while this compound is non-psychedelic and has been used in the treatment of migraine and Parkinson's disease.[3][4] This guide provides a detailed comparison of their interaction with the 5-HT2A receptor, focusing on the concept of biased agonism and presenting the experimental data that underpins our current understanding. The key distinction lies not in whether they bind to the receptor, but in the specific downstream signaling cascades they preferentially activate upon binding.
Pharmacological Profile: A Quantitative Comparison
Both this compound and LSD bind to 5-HT2A and 5-HT1A receptors with high affinity in the low nanomolar range.[5] However, their functional activity—the ability to activate the receptor and trigger downstream signaling—reveals critical differences. LSD is a potent, high-efficacy agonist for both Gαq-protein and β-arrestin 2 recruitment pathways at the 5-HT2A receptor. In contrast, this compound acts as a partial agonist, displaying significantly lower efficacy, particularly for the Gαq pathway. This reduced efficacy is believed to be a primary reason for its lack of psychedelic effects.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of the two compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
|---|---|---|
| This compound | ~2-6 | ~2-6 |
| LSD | ~2-6 | ~2-6 |
Data compiled from studies in mouse brain tissue.
Table 2: In Vitro 5-HT2A Receptor Functional Activity
| Compound | Pathway | Potency (EC50, nM) | Efficacy (% of LSD or 5-HT Emax) |
|---|---|---|---|
| This compound | miniGαq Recruitment | 150 | 23.5% (of LSD) |
| β-arrestin 2 Recruitment | 40 | 47.7% (of LSD) | |
| PI Hydrolysis | ~17 | ~25% (of 5-HT) | |
| LSD | miniGαq Recruitment | 20 | High Efficacy |
| β-arrestin 2 Recruitment | 30 | High Efficacy | |
| PI Hydrolysis | ~7.2 | ~32% (of 5-HT) |
Data compiled from multiple in vitro assays. Efficacy values for this compound vary across studies, ranging from 6-52% of the reference agonist.
Table 3: In Vivo Psychedelic-like Effects in Mice (Head-Twitch Response, HTR)
| Compound | Effect on HTR | Potency (ED50, mg/kg) |
|---|---|---|
| This compound | Suppresses HTR | 0.006 |
| LSD | Induces HTR | 0.039 |
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is a hallmark of psychedelic compounds.
Signaling Pathways and Biased Agonism
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), can initiate signaling through multiple intracellular pathways. The canonical pathway involves coupling to the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IP) and a subsequent increase in intracellular calcium (Ca2+). An alternative pathway involves the recruitment of β-arrestin proteins, which can mediate separate signaling events and also lead to receptor desensitization.
The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize specific receptor conformations, preferentially activating one downstream pathway over another. The difference between LSD and this compound is a classic example. While both engage Gαq and β-arrestin pathways, LSD does so robustly. This compound shows a significant bias, acting as a very weak partial agonist for Gαq activation while more strongly engaging the β-arrestin pathway relative to its Gq efficacy. It is hypothesized that strong Gαq signaling is a prerequisite for the psychedelic experience, an "efficacy threshold" that this compound fails to meet.
Caption: 5-HT2A receptor signaling pathways activated by LSD and this compound.
Experimental Protocols
The characterization of these compounds relies on a suite of established in vitro and in vivo assays.
1. Radioligand Competition Binding Assay This assay determines the affinity (Ki) of a compound for a receptor.
-
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound or LSD) to compete with and displace a radiolabeled ligand (e.g., [3H]ketanserin or [3H]M100907) that is known to bind to the 5-HT2A receptor with high affinity.
-
Methodology:
-
A preparation of cells or tissues expressing the 5-HT2A receptor is incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated (typically by rapid filtration).
-
The amount of radioactivity bound to the receptor preparation is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. β-Arrestin 2 Recruitment Assay This assay measures the ability of a ligand to promote the interaction between the 5-HT2A receptor and β-arrestin 2.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. It measures protein-protein interactions in live cells. The receptor is fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc), and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding the 5-HT2A-RLuc fusion protein and the YFP-β-arrestin 2 fusion protein.
-
The cells are incubated with a luciferase substrate (e.g., coelenterazine h).
-
The test compound (LSD or this compound) is added. Agonist binding activates the receptor, causing it to recruit YFP-β-arrestin 2.
-
If recruitment occurs, the YFP acceptor is brought into close proximity with the RLuc donor. The energy from the luciferase reaction is transferred to the YFP, causing it to fluoresce.
-
Light emissions are measured at two wavelengths (one for the donor, one for the acceptor). The BRET ratio is calculated, providing a quantitative measure of β-arrestin recruitment.
-
Caption: Experimental workflow for a β-arrestin recruitment BRET assay.
3. Head-Twitch Response (HTR) Assay This is the primary in vivo behavioral assay used to assess psychedelic-like activity in rodents.
-
Principle: Activation of 5-HT2A receptors in specific brain regions of mice or rats induces a rapid, involuntary side-to-side rotational head movement. The frequency of these twitches correlates with the psychedelic potency of 5-HT2A agonists in humans.
-
Methodology:
-
Mice are administered the test compound (e.g., LSD or this compound) via injection (e.g., intraperitoneal or subcutaneous).
-
Following administration, the animals are placed in an observation chamber.
-
The number of head twitches is counted by a trained observer over a defined period (e.g., 30-60 minutes).
-
A dose-response curve is generated to determine the dose that produces a half-maximal response (ED50). As shown in Table 3, LSD induces HTR, while this compound does not and can even suppress HTRs.
-
Conclusion: The Basis of Divergent Effects
The evidence strongly indicates that this compound's lack of psychedelic activity, in contrast to LSD, is primarily due to its distinct functional profile at the 5-HT2A receptor. While both are potent agonists, this compound exhibits low efficacy (i.e., it is a partial agonist) for Gαq-mediated signaling, a pathway strongly implicated in the psychoactive effects of psychedelics. Furthermore, this compound's potent agonism at the 5-HT1A receptor may also contribute to counteracting any potential psychedelic-like effects. This makes the this compound/LSD pair a powerful tool for dissecting the specific signaling pathways responsible for psychedelic phenomena and for guiding the development of novel, non-psychedelic therapeutics targeting the 5-HT2A receptor.
Caption: Logical flow from receptor activation profile to psychedelic outcome.
References
- 1. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 2. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Lisuride and Levodopa in the Initial Management of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
The management of early-stage Parkinson's disease (PD) presents a critical choice between initiating treatment with the dopamine precursor Levodopa, the long-standing gold standard, or a dopamine agonist such as Lisuride. This decision carries significant implications for long-term motor control and the emergence of treatment-related complications. This guide provides an objective comparison of the efficacy and safety profiles of this compound and Levodopa in early PD, supported by available clinical trial data and a detailed examination of their mechanisms of action.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data from key clinical studies comparing this compound and Levodopa, as well as combination therapies, in the treatment of early Parkinson's disease.
| Table 1: Efficacy in Early Parkinson's Disease | ||
| Parameter | This compound | Levodopa |
| Improvement in Parkinsonian Disability (UPDRS Motor Score) | Less improvement compared to Levodopa monotherapy.[1][2] | Greater improvement in motor scores compared to dopamine agonists.[1][2] |
| 'OFF' Time Reduction (Advanced PD) | Significant improvement (e.g., 59.3% reduction at 4 years with infusion). | Worsening of 'OFF' time with oral therapy over the long term. |
| Levodopa-Sparing Effect | Early combination with this compound allows for a lower effective dose of Levodopa.[3] | Not applicable. |
| Table 2: Incidence of Motor Complications and Adverse Effects | ||
| Parameter | This compound | Levodopa |
| End-of-Dose Disturbances | Significantly fewer occurrences compared to Levodopa. | More frequent development of motor fluctuations. |
| Peak-Dose Dyskinesias | Significantly fewer occurrences compared to Levodopa. | Higher incidence of dyskinesia over the long term. |
| Common Adverse Effects | Nausea, mental changes (e.g., confusion). | Nausea, vomiting, orthostatic hypotension. |
| Withdrawal due to Adverse Events | Higher frequency of withdrawal due to severe dopaminergic adverse events in combination therapy. | Lower withdrawal rates in some studies compared to combination therapy. |
Experimental Protocols of Key Comparative Studies
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the protocols for two significant studies that have shaped our understanding of this compound and Levodopa in early PD.
The French this compound Study Group Trial (Destée et al., 2000)
-
Study Design: A 5-year study, with an initial 1-year double-blind, randomized, controlled phase, followed by a 4-year open-label phase.
-
Patient Population: 82 patients with recently diagnosed idiopathic Parkinson's disease.
-
Treatment Arms:
-
Group 1: Levodopa + Placebo
-
Group 2: Levodopa + this compound
-
-
Dosage:
-
Levodopa dosage was adjusted based on clinical response. At 5 years, the mean Levodopa dose was 446.7 mg/day in the monotherapy group and 387.5 mg/day in the combination group.
-
The mean daily dose of this compound in the combination group was approximately 1 mg.
-
-
Primary Outcome Measures:
-
Evolution of Levodopa dosage.
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores and subscores.
-
Incidence of motor complications.
-
Rinne (1989) 4-Year Prospective Trial
-
Study Design: A 4-year, randomized, prospective trial.
-
Patient Population: 90 de novo parkinsonian patients.
-
Treatment Arms:
-
This compound monotherapy
-
Levodopa monotherapy
-
Early combination of this compound and a low dose of Levodopa.
-
-
Primary Outcome Measures:
-
Improvement in parkinsonian disability.
-
Incidence of end-of-dose disturbances.
-
Incidence of peak-dose dyskinesias.
-
Mechanisms of Action: Signaling Pathways
The distinct clinical profiles of this compound and Levodopa stem from their different mechanisms of action at the synaptic level.
Levodopa: The Dopamine Precursor Pathway
Levodopa, the metabolic precursor of dopamine, is transported across the blood-brain barrier and into presynaptic dopaminergic neurons. There, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then released into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors.
Caption: Levodopa's conversion to dopamine in the presynaptic neuron.
This compound: Direct Dopamine Receptor Agonism
This compound, an ergot derivative, acts as a direct agonist at dopamine D2 receptors on the postsynaptic membrane. By mimicking the action of dopamine, it directly stimulates the receptor and initiates downstream signaling cascades, bypassing the need for presynaptic dopamine synthesis and release. This compound also exhibits activity at serotonin receptors, which may contribute to its overall clinical effects.
Caption: this compound directly stimulates postsynaptic D2 receptors.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing an initial Levodopa monotherapy with a combination of Levodopa and this compound in early Parkinson's disease.
Caption: Workflow of a comparative clinical trial for early PD.
Conclusion
The choice between this compound and Levodopa for the initial treatment of Parkinson's disease involves a trade-off between immediate symptomatic control and the long-term risk of motor complications. Levodopa generally provides a more robust improvement in motor disability in the early stages. Conversely, initiating treatment with this compound, either as monotherapy or in combination with a low dose of Levodopa, is associated with a significantly lower incidence of debilitating motor fluctuations and dyskinesias over the long term. An early combination strategy may offer a balanced approach, achieving comparable therapeutic benefit to Levodopa monotherapy while mitigating the risk of motor complications. The decision for an individual patient should be guided by a careful consideration of their clinical presentation, age, and long-term treatment goals. Further research is warranted to elucidate the optimal timing and combination of these agents to maximize therapeutic benefit and minimize long-term adverse effects.
References
A Comparative Analysis of Lisuride and Metergoline for Prolactin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two ergoline derivatives, Lisuride and Metergoline, focusing on their efficacy and mechanisms in inhibiting prolactin secretion. The information presented herein is intended to support research and development efforts in endocrinology and neuropharmacology by offering a comprehensive overview of their pharmacological profiles, supported by experimental data.
Introduction
Prolactin, a polypeptide hormone primarily secreted by lactotrophic cells in the anterior pituitary gland, plays a crucial role in lactation, reproduction, and metabolism. Hyperprolactinemia, a condition characterized by elevated prolactin levels, can lead to significant clinical manifestations, including galactorrhea, amenorrhea, and infertility. Pharmacological intervention is often the first line of treatment, with dopamine agonists being the most common therapeutic class. This guide focuses on a comparative study of this compound, a potent dopamine D2 receptor agonist, and Metergoline, a serotonin receptor antagonist with partial dopamine agonist properties, both of which have demonstrated efficacy in reducing prolactin levels.[1][2]
Mechanism of Action
The regulation of prolactin secretion is primarily under the inhibitory control of dopamine released from tuberoinfundibular neurons in the hypothalamus. Dopamine binds to D2 receptors on lactotrophs, leading to the inhibition of prolactin synthesis and release.
This compound exerts its prolactin-inhibiting effect by directly stimulating dopamine D2 receptors on pituitary lactotrophs, mimicking the natural inhibitory action of dopamine.[3] This potent agonism at D2 receptors is the principal mechanism behind its efficacy in treating hyperprolactinemia.[3][4]
Metergoline , in contrast, has a more complex mechanism of action. It is a potent antagonist of serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes. Serotonin is known to stimulate prolactin release; therefore, by blocking its receptors, metergoline indirectly inhibits prolactin secretion. Additionally, metergoline exhibits some dopamine agonist activity, which contributes to its overall prolactin-lowering effect.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action of this compound and Metergoline, the following diagrams illustrate their primary signaling pathways in the anterior pituitary lactotrophs.
Caption: Signaling pathway of this compound in prolactin inhibition.
Caption: Dual signaling pathway of Metergoline in prolactin inhibition.
Quantitative Data Summary
| Parameter | This compound | Metergoline | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Dopamine D1 | 56.7 | - | |
| Dopamine D2 | 0.95 | 15 | |
| Serotonin 5-HT1A | - | 2.5 | |
| Serotonin 5-HT1D | - | 1.0 | |
| Serotonin 5-HT2A | - | 1.2 | |
| Serotonin 5-HT2C | - | 6.3 | |
| In Vivo Potency (ED50, mg/kg) | |||
| Prolactin Inhibition (dopaminergic effect) | - | 0.22 - 0.35 | |
| Prolactin Inhibition (anti-serotonergic effect) | - | 0.014 - 0.048 |
Comparative Efficacy from Clinical Studies
Several clinical studies have compared the efficacy of this compound and Metergoline in lowering prolactin levels in hyperprolactinemic patients and for the inhibition of puerperal lactation.
A study involving 191 hyperprolactinemic patients demonstrated that both this compound and Metergoline were highly effective in lowering prolactin levels and restoring gonadal function. The study also noted that in patients who responded poorly, increasing the dosage of either drug resulted in a further reduction in prolactin levels.
In a comparative study on the inhibition of postpartum lactation, both this compound and Metergoline were found to be effective. Another study comparing the two drugs for the same indication found them to be equally effective in inhibiting lactation, although bromocriptine (another dopamine agonist) was more effective at lowering serum prolactin levels than this compound at the dosages used.
A study investigating the prolactin response to a stimulation test with metoclopramide in puerperal women treated with bromocriptine, this compound, or metergoline found that while all three drugs suppressed basal prolactin levels, the response to metoclopramide was significantly higher in the metergoline-treated group, suggesting a different mechanism of action compared to the dopamine agonists.
Experimental Protocols
The following sections provide representative experimental protocols for assessing the in vivo efficacy of prolactin-inhibiting compounds and for the in vitro measurement of prolactin levels.
In Vivo Prolactin Inhibition Study in Rodents
This protocol outlines a general procedure for a comparative in vivo study.
Caption: Experimental workflow for in vivo comparison.
1. Animal Model: Adult female Wistar rats are a commonly used model. Animals should be housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
2. Drug Preparation: this compound and Metergoline can be dissolved in sterile saline. A vehicle control group receiving only saline should be included.
3. Drug Administration: Drugs are typically administered via intraperitoneal (i.p.) injection. Different dose levels for each compound should be tested to establish a dose-response relationship.
4. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at baseline (time 0) and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
5. Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
6. Prolactin Measurement: Plasma prolactin concentrations are determined using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
Prolactin Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
1. Principle: This assay is a sandwich ELISA. Prolactin in the sample binds to a capture antibody coated on a microplate. A second, enzyme-conjugated antibody that recognizes a different epitope of prolactin is then added. After washing, a substrate is added, and the resulting colorimetric reaction is proportional to the amount of prolactin in the sample.
2. Procedure:
- Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions of prolactin.
- Incubation: Add standards and plasma samples to the antibody-coated microplate wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
- Washing: Wash the wells multiple times with a wash buffer to remove unbound substances.
- Conjugate Addition: Add the enzyme-conjugated anti-prolactin antibody to each well and incubate.
- Washing: Repeat the washing step.
- Substrate Reaction: Add the substrate solution to each well and incubate in the dark for color development.
- Stopping the Reaction: Add a stop solution to terminate the reaction.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculation: Construct a standard curve and determine the prolactin concentration in the samples.
Conclusion
Both this compound and Metergoline are effective in inhibiting prolactin secretion, albeit through different primary mechanisms. This compound acts as a potent dopamine D2 receptor agonist, directly mimicking the physiological inhibition of prolactin release. Metergoline, on the other hand, functions primarily as a serotonin antagonist, with a secondary dopamine agonist component.
The choice between these two compounds in a research or clinical setting may depend on the desired specificity of action. This compound offers a more targeted dopaminergic mechanism, while Metergoline's dual action on both serotonergic and dopaminergic pathways may be advantageous in certain contexts but could also lead to a broader range of off-target effects. The available data suggests comparable clinical efficacy in many situations, but further head-to-head studies providing detailed dose-response data (IC50, Emax) would be beneficial for a more precise quantitative comparison.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prolactin-lowering effect of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lisuride's Antagonistic Grip on the 5-HT2B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lisuride's antagonistic properties at the serotonin 5-HT2B receptor against other relevant compounds. Experimental data is presented to offer an objective performance analysis, supplemented by detailed methodologies for key validation assays.
Unveiling the Antagonism: this compound in Profile
This compound, an ergoline derivative, is a potent antagonist at the 5-HT2B receptor.[1] This characteristic is of significant interest in drug development, particularly in the context of avoiding the adverse cardiac effects associated with 5-HT2B receptor agonism, such as valvular heart disease.[1] Understanding the potency and selectivity of this compound in comparison to other known 5-HT2B receptor ligands is crucial for its therapeutic application and for the development of safer medications.
Comparative Analysis of 5-HT2B Receptor Antagonists
To objectively assess this compound's performance, its binding affinity (Ki) and functional antagonism (IC50) at the human 5-HT2B receptor are compared with other known antagonists. The data presented in the following table has been compiled from various studies. It is important to note that direct comparisons are best made when data is generated from the same laboratory under identical experimental conditions; the values presented here are for comparative reference.
| Compound | Type | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| This compound | Antagonist | ~1.26 | 25 | [3H]-LSD Binding / Calcium Flux | [2],[3] |
| LY266097 | Selective Antagonist | ~0.50 | - | Radioligand Binding | [2] |
| SB-204741 | Selective Antagonist | ~11.2 | - | Radioligand Binding | |
| Pimavanserin | Inverse Agonist (5-HT2A) | > 300 | - | Radioligand Binding | - |
Note: Ki values were calculated from pKi values where necessary (Ki = 10(-pKi) M).
Visualizing the Molecular Interactions and Workflow
To better understand the mechanisms at play, the following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for validating antagonism.
Experimental Protocols
Detailed methodologies for the two primary assays used to validate 5-HT2B receptor antagonism are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the 5-HT2B receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% ascorbic acid and 4 mM CaCl₂).
-
A fixed concentration of radioligand (e.g., [³H]-LSD, typically at a concentration near its Kd, such as 1 nM).
-
Serial dilutions of the test compound (e.g., this compound) or vehicle.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled 5-HT2B ligand (e.g., 10 µM serotonin).
-
Add the membrane preparation to initiate the binding reaction.
-
3. Incubation and Filtration:
-
Incubate the plate at 27°C for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2B receptor agonist.
1. Cell Preparation:
-
Plate cells expressing the human 5-HT2B receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to confluency.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the cells for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
2. Antagonist Incubation:
-
After dye loading, wash the cells with the assay buffer.
-
Add serial dilutions of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation and Detection:
-
Measure the baseline fluorescence using a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of a 5-HT2B agonist (e.g., serotonin, typically at its EC80 concentration) to all wells simultaneously using the plate reader's integrated fluidics.
-
Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
4. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
For each antagonist concentration, normalize the response to the control wells (agonist only).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
The data and protocols presented in this guide validate the potent antagonistic properties of this compound at the 5-HT2B receptor. Its high affinity and functional blockade of agonist-induced signaling underscore its potential as a valuable pharmacological tool and a therapeutic agent, particularly in contexts where 5-HT2B receptor activation is undesirable. The provided experimental frameworks offer a solid foundation for researchers to further investigate this compound and other 5-HT2B receptor modulators.
References
- 1. This compound, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Cross-Study Analysis of Lisuride's Efficacy in Migraine Prevention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the effectiveness of lisuride in the prophylactic treatment of migraine. It compares its performance with other established and contemporary migraine preventive medications, supported by data from clinical trials. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical research in the field of headache and migraine.
Introduction to this compound
This compound is an ergot derivative with a complex pharmacological profile, acting as an agonist at dopamine and serotonin receptors.[1] Its therapeutic potential in migraine prophylaxis is primarily attributed to its interactions with the serotonergic system, particularly its agonist activity at 5-HT1A and 5-HT1D receptors and antagonist activity at 5-HT2B receptors.[1] This guide delves into the clinical evidence supporting its use and compares its efficacy and safety with other prominent migraine prophylactic agents.
Mechanism of Action of this compound in Migraine
This compound's antimigraine effect is believed to be mediated through its influence on both the central and peripheral nervous systems. Its high affinity for serotonin 5-HT1A and dopamine D2 receptors is a key feature of its mechanism.[2] The interaction with these receptors is thought to modulate trigeminal nerve signaling and reduce the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain.
Comparative Efficacy of this compound
Clinical trials have evaluated the efficacy of this compound in migraine prevention, comparing it with placebo and other active treatments. The primary endpoint in these studies is typically the reduction in the frequency of migraine attacks.
This compound vs. Placebo
A double-blind, placebo-controlled study conducted by Herrmann et al. (1978) over six months with 240 patients demonstrated that long-term administration of this compound significantly reduces the frequency of migraine attacks compared to placebo.[3] Another double-blind study by Somerville and Herrmann (1978) also confirmed the efficacy of this compound over placebo.[2]
This compound vs. Active Comparators
-
Methysergide: A double-blind trial comparing this compound with methysergide found both drugs to be effective in migraine prophylaxis.
-
Pizotiphene: In an open-label trial with 45 migrainous children, this compound was compared with pizotiphene. The study found no statistically significant difference in the therapeutic results between the two treatments, suggesting this compound is an effective and well-tolerated prophylactic drug in this population.
An open-label, multicenter study involving 420 patients further supports the efficacy of this compound. In this study, 61.4% of patients experienced a reduction in the frequency of migraine attacks by more than 50% over a three-month treatment period.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound and other commonly used migraine prophylactic medications.
Table 1: Efficacy of this compound in Migraine Prevention
| Study | Design | Treatment Group | N | Primary Outcome | Adverse Events |
| Soyka & Frieling (1989) | Open-label, multicenter | This compound | 420 | 61.4% of patients had >50% reduction in attack frequency | Nausea (4.0%), Vertigo (3.1%), Drowsiness (1.4%) |
| Herrmann et al. (1978) | Double-blind, placebo-controlled | This compound | 120 | Significant reduction in attack frequency vs. placebo (p-value not specified) | Good tolerance, minimal side-effects |
| Del Bene et al. (1983) | Open-label, comparative | This compound | 23 | No significant difference in therapeutic results vs. pizotiphene | Well-tolerated |
Table 2: Comparative Efficacy of Other Migraine Prophylactic Drugs
| Drug | Mean Reduction in Migraine Days/Month (vs. Placebo) | Responder Rate (≥50% reduction in frequency) | Common Adverse Events |
| Topiramate | -1.14 to -2.0 | 49-54% | Paresthesia, fatigue, nausea, cognitive symptoms |
| Propranolol | -1.3 to -1.5 | 40-50% | Fatigue, dizziness, bradycardia, depression |
| Amitriptyline | Variable, significant at 8 weeks in some studies | ~50% in some subgroups | Dry mouth, drowsiness, weight gain, constipation |
| CGRP Inhibitors | -1.5 to -3.7 | 40-60% | Injection site reactions, constipation, nasopharyngitis |
Experimental Protocols
Detailed methodologies from the key clinical trials are crucial for a thorough comparison. While full protocols of older studies are not always accessible, the following summarizes the general design of migraine prophylaxis trials.
General Clinical Trial Workflow for Migraine Prophylaxis
Key Methodological Considerations from this compound Trials
-
Herrmann et al. (1978): This was a double-blind, placebo-controlled trial with a six-month duration, indicating a robust design for assessing long-term efficacy and safety.
-
Soyka & Frieling (1989): This open-label, multicenter study provided real-world evidence of this compound's effectiveness in a larger patient population.
-
Del Bene et al. (1983): This was an open-label, comparative trial in a pediatric population, which is a less common but important area of migraine research.
Discussion and Conclusion
The available evidence suggests that this compound is an effective prophylactic treatment for migraine, demonstrating superiority over placebo and comparable efficacy to other active treatments like methysergide and pizotiphene. Its tolerability profile appears favorable, with relatively mild and infrequent side effects reported in clinical trials.
When compared to more contemporary migraine prophylactic medications such as topiramate, propranolol, amitriptyline, and CGRP inhibitors, a direct cross-study comparison is challenging due to variations in trial design, patient populations, and outcome measures. However, the responder rates reported for this compound (e.g., 61.4% with >50% reduction in attack frequency) are within the range of efficacy observed with these other established treatments.
The unique pharmacological profile of this compound, with its dual action on serotonergic and dopaminergic systems, may offer a valuable alternative for patients who do not respond to or cannot tolerate other prophylactic medications. Further well-controlled, head-to-head comparative trials with modern prophylactic agents would be beneficial to more precisely define this compound's place in the current migraine treatment landscape.
References
- 1. This compound as a migraine prophylactic in children: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Migraine prophylaxis with this compound hydrogen maleate--a double blind study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive treatment of migraine headache with a new isoergolenyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lisuride: A Procedural Guide for Laboratory Professionals
The proper disposal of lisuride, a potent ergot derivative and psychoactive substance, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to mitigate risks of environmental contamination and accidental exposure. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] The DEA regulates the disposal of controlled substances to prevent diversion.[4] Many states have their own regulations that may be more stringent than federal laws.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
Step-by-Step this compound Disposal Procedure
The following procedure outlines a general framework for the proper disposal of this compound. This should be adapted to your specific laboratory and institutional guidelines.
Step 1: Waste Identification and Segregation
Properly identifying and segregating this compound waste at the point of generation is the first and most critical step.
-
Acutely Hazardous vs. Non-Hazardous: Determine if the this compound waste is considered "acutely hazardous" (P-listed) or hazardous under RCRA. While this compound is not explicitly P-listed, its pharmacological activity may warrant it being treated as hazardous waste. Consult your EHS officer for a formal waste determination.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, should be managed as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical and biological waste streams to prevent unintended reactions and ensure proper disposal.
Step 2: Containerization and Labeling
Proper containment and clear labeling are essential for safe handling and transport.
-
Containers: Use containers that are compatible with this compound and are in good condition. For liquid waste, commingling with compatible waste solvents may be a cost-effective option, but the identity and compatibility of all materials must be known.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound." Ensure the original labels on unwanted reagents are intact and legible.
Step 3: On-Site Management and Storage
-
Storage: Store this compound waste in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Inventory: Maintain an up-to-date inventory of all hazardous waste to reduce in-laboratory hazards.
Step 4: Disposal
Never dispose of this compound down the drain or in the regular trash. The EPA's "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" prohibits the sewering of hazardous waste pharmaceuticals.
-
Licensed Waste Management Company: The most common and recommended method for disposing of hazardous pharmaceutical waste is through a licensed chemical waste management company. These companies are equipped to handle the transportation, treatment, and final disposal of hazardous materials, typically through incineration.
-
Reverse Distributors: For unused or expired, non-hazardous pharmaceuticals, sending them to a DEA-registered reverse distributor may be an option for potential credit and proper disposal.
Quantitative Data for Disposal Planning
| Parameter | Institutional Limit/Procedure | Rationale/Reference |
| Maximum Allowable Concentration in Waste Container | e.g., < 1 mg/mL | Based on institutional risk assessment and waste handler requirements. |
| pH Range for Aqueous this compound Waste | e.g., 6.0 - 8.0 | To ensure compatibility with other waste streams and container integrity. |
| Required Inactivation/Neutralization Reagent | e.g., 1M HCl, followed by neutralization | To be determined by validated internal procedures. |
| Contact Time for Inactivation | e.g., 24 hours | To be determined by validated internal procedures. |
Experimental Protocol: Developing a this compound Inactivation Procedure
For laboratories that generate significant quantities of this compound waste, developing a validated inactivation or neutralization protocol can be a cost-effective and environmentally sound practice. This should be done in consultation with your institution's EHS department.
Objective: To chemically modify this compound to a less hazardous form before final disposal.
Materials:
-
This compound waste solution
-
Candidate inactivation reagents (e.g., strong acids, bases, oxidizing agents)
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Fume hood
-
Analytical instrumentation for verification (e.g., HPLC, LC-MS)
Methodology:
-
Literature Review: Research the chemical properties of this compound to identify potential degradation pathways.
-
Reagent Selection: Based on the literature review, select candidate reagents for inactivation.
-
Bench-Scale Testing: In a controlled environment (i.e., a fume hood), treat a small, known quantity of this compound waste with the selected reagent.
-
Parameter Optimization: Vary parameters such as reagent concentration, temperature, and reaction time to determine the most effective inactivation conditions.
-
Verification of Inactivation: Use a validated analytical method (e.g., HPLC) to confirm the complete degradation of this compound. The degradation products should also be assessed for potential hazards.
-
Scale-Up and SOP Development: Once a reliable method is established, develop a Standard Operating Procedure (SOP) for the routine inactivation of this compound waste.
-
Regulatory Approval: Submit the validated SOP to your institution's EHS department for review and approval before implementation.
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
References
Personal protective equipment for handling Lisuride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lisuride. The following procedures are designed to ensure safe handling, storage, and disposal of this potent compound.
This compound is classified as a hazardous substance and requires stringent safety measures to prevent exposure. It is fatal if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed | 💀 (GHS06) |
| Acute Toxicity, Dermal | Category 1 | Danger | H310: Fatal in contact with skin | 💀 (GHS06) |
| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled | 💀 (GHS06) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | ❗ (GHS07) |
| Serious Eye Damage/Eye Irritation | Category 2B | Warning | H320: Causes eye irritation | ❗ (GHS07) |
Note: Classifications may vary slightly between suppliers, but the high toxicity is consistently reported.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure and must be used in conjunction with engineering controls like fume hoods.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of as hazardous waste before leaving the work area. | Prevents dermal absorption, which can be fatal. Double-gloving provides an additional barrier. |
| Eye Protection | Chemical safety goggles with side shields are required. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from contact with dust or splashes of this compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a certified chemical fume hood or during spill cleanup. | Prevents inhalation of the potent compound, which can be fatal. Surgical masks are not sufficient. |
| Body Protection | A disposable, solid-front, back-closing gown is recommended. A lab coat can also be used. Impervious clothing should be worn. | Protects the skin from contamination. |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be considered to prevent tracking of contaminants. | Protects feet from spills and prevents the spread of contamination. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Designate a specific area for handling this compound and clearly label it as a "High Potency Compound Handling Area."
2. Handling Procedure:
-
Before handling, wash hands thoroughly. Don the required PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound in the fume hood. Avoid generating dust.
-
When preparing solutions, add the solvent to the this compound slowly to prevent splashing.
-
After handling, wipe down the work area with an appropriate deactivating solution (if available) or a detergent solution, followed by a water rinse.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.
-
Wash hands thoroughly with soap and water after removing PPE.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For a small spill, trained personnel wearing appropriate PPE (including a respirator) should cover the spill with a suitable absorbent material.
-
Carefully sweep the material into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then rinse with water.
-
For a large spill, evacuate the laboratory and contact the institutional safety office immediately.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: this compound Spill Cleanup
Caption: Workflow for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
